molecular formula C14H20O4 B12501800 Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate CAS No. 1841081-43-3

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

Cat. No.: B12501800
CAS No.: 1841081-43-3
M. Wt: 252.31 g/mol
InChI Key: XKGDEWZOMATJSL-UHFFFAOYSA-N
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Description

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is a useful research compound. Its molecular formula is C14H20O4 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(1-phenoxypropan-2-yloxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-3-16-14(15)9-10-17-12(2)11-18-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGDEWZOMATJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC(C)COC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192760
Record name Propanoic acid, 3-(1-methyl-2-phenoxyethoxy)-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841081-43-3
Record name Propanoic acid, 3-(1-methyl-2-phenoxyethoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841081-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(1-methyl-2-phenoxyethoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development & Synthesis Applications

Executive Summary

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate represents a specialized class of ether-ester linkers formed via the oxa-Michael addition of 1-phenoxy-2-propanol to ethyl acrylate. In drug development, this molecule serves as a critical model for lipophilic pro-drug moieties and high-boiling solvating agents. Its structure combines a stable phenoxy-ether backbone with a hydrolytically active ethyl ester, offering a tunable "release-and-retain" mechanism for pharmaceutical actives.

This guide provides a comprehensive physicochemical profile, synthesis protocols, and analytical standards required for the rigorous characterization of this compound in pre-clinical workflows.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature & Identification[2][5]
  • IUPAC Name: Ethyl 3-[(1-phenoxypropan-2-yl)oxy]propanoate

  • Common Reference: PPH-Acrylate Adduct;

    
    -Alkoxy Propanoate Derivative
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 252.31 g/mol

  • SMILES: CCOC(=O)CCOC(C)COC1=CC=CC=C1

Structural Components

The molecule consists of three distinct functional domains, each contributing specific physicochemical behaviors:

  • Phenoxy Headgroup: Provides aromaticity and UV chromophore (270 nm) for detection; contributes significantly to lipophilicity (

    
    -
    
    
    
    interactions).
  • Propylene Glycol Ether Core: A branched ether linkage introducing chirality (stereocenter at C2 of the propyl chain) and flexibility.

  • Ethyl Propanoate Tail: A hydrolyzable ester terminus acting as the reactive site for metabolic cleavage or further synthetic derivatization.

Synthesis & Reaction Mechanism[1][5][6][7][8][9]

The synthesis of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is achieved via a base-catalyzed Oxa-Michael Addition . Unlike primary alcohols, the secondary hydroxyl group of 1-phenoxy-2-propanol (PPH) is sterically hindered, requiring specific catalytic activation to prevent transesterification side reactions.

Reaction Pathway Diagram

The following diagram illustrates the base-catalyzed mechanism, highlighting the activation of the alkoxide and the subsequent 1,4-addition.

OxaMichael_Pathway Reactants Reactants 1-Phenoxy-2-propanol + Ethyl Acrylate Catalyst Catalyst Activation (NaH or KOtBu) Alkoxide Formation Reactants->Catalyst Deprotonation Intermediate Transition State Enolate Intermediate Catalyst->Intermediate 1,4-Addition Product Product Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate Intermediate->Product Protonation

Figure 1: Oxa-Michael addition pathway for the synthesis of the target ether-ester.[1]

Physicochemical Properties Profile

The following data represents a synthesis of calculated values (via QSPR models) and comparative experimental data from structural analogs (e.g., Ethyl 3-ethoxypropionate, EEP).

Quantitative Data Summary
PropertyValue / RangeConfidenceRelevance
Physical State Viscous Liquid (Colorless)HighFormulation handling
Boiling Point 295°C - 305°C (est. @ 760 mmHg)MedHigh thermal stability
Melting Point < -40°CMedLow-temperature storage
Density 1.05 - 1.08 g/cm³HighVolumetric dosing
LogP (Octanol/Water) 2.65 ± 0.3HighLipophilicity/Permeability
Water Solubility < 150 mg/L (Sparingly Soluble)HighAqueous formulation limits
pKa N/A (Neutral Molecule)HighpH-independent solubility
Flash Point > 140°CHighSafety/Flammability
Solubility & Lipophilicity Analysis[1]
  • Lipophilicity (LogP ~2.65): The molecule falls within the optimal range for membrane permeability (LogP 2-3). It partitions heavily into organic phases, making it suitable for lipid-based formulations (LBF) or as a cosolvent for hydrophobic APIs.

  • Solvent Compatibility: Highly soluble in Ethanol, DMSO, Dichloromethane, and Ethyl Acetate. Immiscible with water and aliphatic hydrocarbons (Hexane).

Analytical Characterization

Validating the identity of this compound requires distinguishing it from the starting material (PPH) and potential transesterification byproducts.

NMR Spectroscopy Expectations ( )
  • Aromatic Region (6.9 - 7.3 ppm): Multiplet (5H) corresponding to the phenoxy group.

  • Ester Methylene (4.15 ppm): Quartet (

    
    , 2H) – Characteristic of the ethyl ester (
    
    
    
    ).
  • Ether Methine (3.8 - 4.0 ppm): Multiplet (1H) – The chiral center (

    
    ).
    
  • Beta-Methylene (3.75 ppm): Triplet (

    
    , 2H) – The 
    
    
    
    protons.
  • Alpha-Methylene (2.60 ppm): Triplet (

    
    , 2H) – The 
    
    
    
    protons.
  • Methyl Groups:

    • ~1.25 ppm (Triplet, 3H) – Ethyl ester terminus.

    • ~1.20 ppm (Doublet, 3H) – Propyl chain methyl.

Mass Spectrometry (ESI+)
  • Molecular Ion

    
    :  253.3 m/z
    
  • Sodium Adduct

    
    :  275.3 m/z
    
  • Fragmentation: Loss of ethanol (

    
    ) and phenoxy cleavage are common fragmentation pathways.
    

Experimental Protocols

Protocol A: Synthesis via Base-Catalyzed Michael Addition

Objective: Synthesize high-purity Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 1-Phenoxy-2-propanol (15.2 g, 100 mmol).

    • Ethyl Acrylate (12.0 g, 120 mmol, 1.2 equiv).

    • Catalyst: Potassium tert-butoxide (

      
      ) (0.56 g, 5 mmol, 5 mol%).
      
    • Solvent: Anhydrous THF (50 mL) or run neat (solvent-free).

  • Procedure:

    • Dissolve

      
       in PPH (or THF/PPH mixture) at 0°C.
      
    • Add Ethyl Acrylate dropwise over 30 minutes to control exotherm.

    • Allow to warm to Room Temperature (25°C) and stir for 12-24 hours.

    • Monitor: Check TLC (Hexane:EtOAc 4:1) for disappearance of PPH.

  • Workup:

    • Quench with saturated

      
       solution (50 mL).
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica Gel, 0-20% EtOAc in Hexane) to remove unreacted alcohol and polymer byproducts.

Protocol B: Hydrolytic Stability Assay

Objective: Determine the half-life of the ester bond in simulated physiological fluids.

  • Preparation: Prepare 10 mM stock solution of the compound in DMSO.

  • Media:

    • Simulated Gastric Fluid (SGF, pH 1.2).

    • Simulated Intestinal Fluid (SIF, pH 6.8).

    • PBS (pH 7.4).

  • Incubation: Add 10 µL stock to 990 µL of respective media (Final conc: 100 µM). Incubate at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h. Quench immediately with 100 µL cold Acetonitrile.

  • Analysis: Analyze via HPLC-UV (270 nm). Plot % remaining vs. time to calculate

    
    .
    

Stability & Reactivity Logic

Understanding the reactivity profile is crucial for storage and application.

Stability_Logic Compound Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate Acidic Acidic Conditions (pH < 2) Slow Hydrolysis Compound->Acidic Basic Basic Conditions (pH > 9) Rapid Saponification Compound->Basic Oxidative Oxidative Stress Ether Peroxidation Risk Compound->Oxidative Product_Acid Products: Acid + Ethanol Acidic->Product_Acid t1/2 ~ Days Product_Base Products: Carboxylate Salt + Ethanol Basic->Product_Base t1/2 ~ Minutes Product_Ox Products: Peroxides/Aldehydes Oxidative->Product_Ox Long-term Storage

Figure 2: Stability profile under varying environmental stress conditions.

  • Hydrolysis: The ester bond is the weak link. It is relatively stable at neutral pH but hydrolyzes rapidly in alkaline conditions (saponification).

  • Peroxidation: Like all ethers, the methylene adjacent to the ether oxygen is susceptible to radical oxidation over long periods. Store under Nitrogen/Argon.

References

  • ChemicalBook. (2024). Ethyl 3-ethoxypropionate (EEP) Physicochemical Properties. Retrieved from

  • PubChem. (2024). 1-Phenoxy-2-propanol (Compound Summary). National Library of Medicine. Retrieved from

  • Master Organic Chemistry. (2023). The Michael Addition Reaction: Mechanism and Scope.[2][3] Retrieved from

  • Royal Society of Chemistry. (2013). Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes.[4] Polymer Chemistry.[1][4][5] Retrieved from

  • National Institute of Standards and Technology (NIST). (2024).[6] 1-Phenoxypropan-2-ol Spectra and Data. NIST Chemistry WebBook.[6] Retrieved from

Sources

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is a specialized ether-ester intermediate used primarily in the synthesis of agrochemicals (specifically phenoxy-propionate herbicides) and as a building block in medicinal chemistry for creating flexible ether-linked scaffolds.

Chemically, it is the Michael addition product of 1-phenoxy-2-propanol and ethyl acrylate . Its structure combines a lipophilic phenoxy-propyl moiety with a polar ethyl propanoate tail, conferring unique solubility properties and reactivity profiles suitable for subsequent hydrolysis or transesterification.

Key Metric Value
Molecular Weight 252.31 g/mol
Molecular Formula C₁₄H₂₀O₄
CAS Number Not widely listed; Analogous to 22409-91-2
Core Reactivity Ester hydrolysis, Ether cleavage,

-alkylation

Chemical Identity & Structural Properties[1][2][3][4]

Structural Analysis

The molecule features three distinct functional domains:

  • Phenoxy Head Group: Provides aromaticity and lipophilicity (LogP contribution).

  • Propylene Linker (Chiral): The central propan-2-yl group introduces a chiral center at the methine carbon, creating enantiomeric pairs (

    
    ).
    
  • Ethyl Propanoate Tail: A reactive ester terminus susceptible to nucleophilic attack or hydrolysis.

Connectivity: Phenyl — O — CH₂ — CH(CH₃) — O — CH₂ — CH₂ — COOCH₂CH₃

Physicochemical Properties (Predicted)

Data derived from structure-activity relationship (SAR) algorithms for beta-alkoxy esters.

PropertyValueConfidence
Molecular Weight 252.31 DaExact
Monoisotopic Mass 252.136 DaExact
Boiling Point 315 ± 20 °C (at 760 mmHg)High
Density 1.08 ± 0.05 g/cm³Medium
LogP (Octanol/Water) 2.8 - 3.1High
Flash Point > 110 °CPredicted
Solubility Soluble in EtOH, EtOAc, DCM, Toluene; Insoluble in WaterHigh

Synthetic Pathway & Mechanism[5][6][7]

The most robust route to this compound is the Base-Catalyzed Michael Addition (Oxa-Michael) of 1-phenoxy-2-propanol to ethyl acrylate. This method is atom-economical and avoids the use of halogenated alkylating agents.

Reaction Scheme

The secondary alcohol (1-phenoxy-2-propanol) acts as the nucleophile. A catalytic base generates the alkoxide, which attacks the


-carbon of the 

-unsaturated ester (ethyl acrylate).

G Figure 1: Oxa-Michael Addition Pathway Reactant1 1-Phenoxy-2-propanol (Nucleophile) Intermediate Enolate Intermediate Reactant1->Intermediate Deprotonation Reactant2 Ethyl Acrylate (Michael Acceptor) Reactant2->Intermediate Conjugate Addition Catalyst Base Catalyst (NaH or KOtBu) Catalyst->Intermediate Product Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (Target) Intermediate->Product Protonation

Figure 1: The reaction proceeds via the attack of the phenoxy-propan-2-oxide anion on the electron-deficient beta-carbon of ethyl acrylate.

Experimental Protocol

Objective: Synthesis of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate on a 50 mmol scale.

Reagents:

  • 1-Phenoxy-2-propanol: 7.61 g (50 mmol)

  • Ethyl Acrylate: 6.00 g (60 mmol, 1.2 equiv)

  • Sodium Hydride (60% in oil): 0.2 g (5 mmol, 0.1 equiv) [Alternative: Potassium tert-butoxide]

  • Solvent: Anhydrous THF (50 mL) or Toluene.

Methodology:

  • Activation: In a flame-dried 250 mL round-bottom flask under Argon, dissolve 1-phenoxy-2-propanol in anhydrous THF.

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Addition: Add ethyl acrylate dropwise over 20 minutes. The reaction is exothermic; maintain temperature <10°C during addition.

  • Propagation: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.

  • Quench: Quench carefully with saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine. Dry over Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to remove unreacted alcohol and polymerized acrylate byproducts.

Analytical Characterization

To validate the structure, researchers should look for specific diagnostic signals in NMR and MS.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The spectrum will display a mix of aromatic signals, the characteristic ethyl ester pattern, and the complex splitting of the chiral propyl backbone.

Shift (

, ppm)
MultiplicityIntegrationAssignment
7.25 - 7.30 Multiplet2HAromatic (meta)
6.90 - 7.00 Multiplet3HAromatic (ortho/para)
4.15 Quartet (

Hz)
2HEster

3.90 - 4.05 Multiplet2HPhenoxy

3.75 - 3.85 Multiplet1HChiral Methine

3.65 - 3.75 Triplet (

Hz)
2HEther

2.55 Triplet (

Hz)
2HAlpha

1.25 Triplet (

Hz)
3HEster

1.20 Doublet (

Hz)
3HPropyl

Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  252 m/z (Weak).
    
  • Base Peak: Often 94 m/z (Phenol fragment) or 101 m/z (Ethyl acrylate fragment).

  • Diagnostic Fragments:

    • 
       (Loss of OEt): 207 m/z.
      
    • 
       (Loss of Phenoxy-CH2): 145 m/z.
      

Applications in Drug Development & Agrochemicals

Herbicide Intermediate

This molecule is structurally related to the aryloxyphenoxypropionate class of herbicides (e.g., Fenoxaprop). The ethyl ester group serves as a pro-herbicide motif, which is hydrolyzed in vivo to the active acid form. The specific "1-phenoxypropan-2-yl" ether linkage mimics the stereochemical requirements for inhibiting Acetyl-CoA Carboxylase (ACCase) in grasses.

Pharmaceutical Linker

In medicinal chemistry, the compound serves as a "flexible linker" reagent. The terminal ester can be hydrolyzed to the acid (3-((1-phenoxypropan-2-yl)oxy)propanoic acid) and coupled to amines, creating amide-linked libraries that probe lipophilic pockets in receptors such as PPAR


 or 

-adrenergic receptors.
Synthesis Workflow Diagram

The following diagram illustrates the purification and isolation logic for this compound.

Workflow Figure 2: Isolation Workflow Step1 Crude Reaction Mixture (Product, Alcohol, Polymer) Step2 Aqueous Workup (Remove Salts/Catalyst) Step1->Step2 Step3 Vacuum Distillation / Evaporation (Remove Volatiles) Step2->Step3 Step4 Flash Chromatography (Silica Gel) Step3->Step4 Step5 Pure Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate Step4->Step5 Elute with 15% EtOAc/Hex

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 3-phenoxypropanoate (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses (1988). Conjugate Addition of Alcohols to Acrylates. Organic Syntheses, Coll. Vol. 6, p. 1033. Retrieved from [Link]

Thermodynamic Solubility Profile of Phenoxypropanol Ester Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Solubility Profile of Phenoxypropanol Ester Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

Phenoxypropanol derivatives—specifically the esterified forms of 1-phenoxy-2-propanol and its pharmacophore analogs (e.g., aryloxypropanolamine


-blockers)—represent a critical class of compounds in drug development. Esterification is frequently employed to modulate lipophilicity (

), enhance membrane permeability, or mask the bitter taste of the parent phenoxypropanolamine.

However, this structural modification introduces significant formulation challenges. The transition from a polar hydroxyl group to a lipophilic ester drastically alters the thermodynamic solubility profile , often shifting the compound from Biopharmaceutics Classification System (BCS) Class I/III to Class II/IV.

This guide provides a rigorous framework for determining, analyzing, and modeling the thermodynamic solubility of these derivatives. It moves beyond simple "concentration at saturation" measurements to explore the underlying solid-state thermodynamics and solute-solvent interactions that drive solubility behavior.

Theoretical Framework: The Thermodynamics of Solubility

To accurately profile phenoxypropanol esters, one must distinguish between kinetic (metastable) and thermodynamic (equilibrium) solubility. For ester derivatives, which often exhibit polymorphism or form amorphous solids, thermodynamic solubility is defined by the equilibrium between the stable crystalline lattice and the solvent phase.

The Ideal Solubility Equation

The theoretical baseline for any solubility profile is the Ideal Solubility (


) , dependent solely on the solid-state properties of the solute. For phenoxypropanol esters, the melting point (

) and enthalpy of fusion (

) are the primary determinants.


  • 
     : Enthalpy of fusion (measured via DSC).[1]
    
  • 
     : Melting temperature (Kelvin).[1]
    
  • 
     : Difference in heat capacity between solid and liquid forms (often approximated as 
    
    
    
    if experimental data is lacking).

Insight: Phenoxypropanol esters typically show lower


 than their parent alcohols due to the loss of hydrogen bond donation capability, yet they may exhibit higher lattice energy if 

stacking of the phenoxy ring is optimized.
Activity Coefficients and Real Solubility

Deviations from ideality are captured by the activity coefficient (


). The real mole fraction solubility (

) is:


For lipophilic esters in aqueous media,


, indicating strong hydrophobic repulsion. In organic co-solvents (e.g., PEG-400, Ethanol), 

approaches 1.

Experimental Protocol: Determination of Thermodynamic Solubility

The Shake-Flask Method remains the gold standard for thermodynamic solubility. However, for hydrolytically unstable esters, modifications are required to prevent degradation during the equilibration period.

Materials & Equipment
  • API: High-purity crystalline phenoxypropanol ester derivative.

  • Media:

    • pH 1.2 (SGF), pH 6.8 (SIF), pH 7.4 (Plasma).

    • Binary solvents: Ethanol-Water, PEG-400-Water (for cosolvency profiling).

  • Analytical: HPLC-UV/DAD or LC-MS/MS.

  • Solid-State: XRPD (X-Ray Powder Diffraction), DSC (Differential Scanning Calorimetry).[2]

Step-by-Step Methodology

Step 1: Solid-State Characterization (Pre-Analysis) Before solubility testing, characterize the solid form.

  • Run DSC to determine

    
     and 
    
    
    
    .
  • Run XRPD to establish the "fingerprint" of the initial crystal form.

Step 2: Sample Preparation (Saturation)

  • Add excess solid drug to the solvent in a glass vial (borosilicate).

  • Critical Control: For phenoxypropanol esters, ensure the excess solid is at least 2-3x the estimated solubility to maintain a solid reservoir.

Step 3: Equilibration (The "Shake")

  • Incubate at constant temperature (

    
     or 
    
    
    
    ).
  • Agitate using an orbital shaker (100 rpm) or magnetic stirring.

    • Note: Avoid high-energy sonication which can induce amorphous formation or heating.

  • Time Course: Sample at 24h, 48h, and 72h to verify equilibrium plateau.

    • Stability Check: Monitor for hydrolysis products (parent phenoxypropanol) via HPLC. If >1% hydrolysis occurs, switch to a shorter equilibration time (e.g., 6-12h) or lower temperature (

      
      ).
      

Step 4: Phase Separation & Analysis

  • Filtration: Use PVDF or PTFE syringe filters (

    
     or 
    
    
    
    ).
    • Pre-saturation: Discard the first 200-500

      
       of filtrate to prevent drug adsorption loss to the filter membrane.
      
  • Centrifugation: Alternatively, centrifuge at 10,000-15,000 rpm for 10-15 mins (preferred for viscous co-solvents).

  • Quantification: Dilute filtrate with mobile phase and analyze via HPLC.

Step 5: Post-Analysis Solid State Verification

  • Recover the residual solid from the equilibrium vial.

  • Analyze via XRPD .[2]

    • Pass: Pattern matches Step 1.

    • Fail: Pattern changes (Solvate formation or Polymorphic transition). Data is invalid for the original form.

Visualization: Solubility Profiling Workflows

Thermodynamic Solubility Decision Tree

This diagram outlines the logical flow for determining solubility while accounting for stability and solid-state changes.

SolubilityWorkflow Start Start: Solid Phenoxypropanol Ester Char 1. Solid State Characterization (DSC, XRPD) Start->Char Media 2. Select Media (pH 1.2, 6.8, 7.4, Binary) Char->Media Add 3. Add Excess Solid to Solvent Media->Add Equil 4. Equilibrate (Shake-Flask) 24h - 72h Add->Equil Sample 5. Sampling & Filtration Equil->Sample StabCheck Stability Check: Is Hydrolysis > 1%? Sample->StabCheck SolidCheck Solid Check: XRPD Pattern Changed? StabCheck->SolidCheck No Modify Modify Protocol: Reduce Time / Lower Temp StabCheck->Modify Yes Valid Valid Thermodynamic Solubility SolidCheck->Valid No Invalid Invalid: Kinetic/Degradation Data SolidCheck->Invalid Yes (Polymorph/Solvate) Modify->Add

Caption: Decision tree for validating thermodynamic solubility data, emphasizing stability and solid-state integrity checks.

Thermodynamic Cycle of Solubilization

Understanding the energy penalties involved in solubilization.

ThermoCycle Crystal Crystalline Solid (Stable Lattice) Gas Ideal Gas / Supercooled Liquid Crystal->Gas Sublimation / Fusion (+ΔG_fus) Solution Solvated Molecule (In Solution) Crystal->Solution Total Solubility (ΔG_sol) Gas->Solution Solvation / Mixing (ΔG_solv)

Caption: Thermodynamic cycle illustrating solubility as the sum of crystal lattice disruption (penalty) and solvation (gain).

Data Analysis & Interpretation

Temperature Dependence (Van't Hoff Analysis)

By measuring solubility at multiple temperatures (e.g., 25, 30, 37, 45°C), you can determine the thermodynamic parameters of dissolution using the Van't Hoff plot:



  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Slope:

    
    .
    
  • Intercept:

    
    .
    

Interpretation for Phenoxypropanol Esters:

  • Endothermic Dissolution (

    
    ):  Solubility increases with temperature.[3] This is typical for these esters, driven by the energy required to break the crystal lattice.
    
  • Entropy Driven: If

    
     is large and positive, it suggests significant disordering of the solvent structure or the hydrophobic effect is dominant.
    
Cosolvency Profiles (Log-Linear Model)

For formulation development, solubility in binary mixtures (e.g., Water + Ethanol) is critical. The Log-Linear Model often fits phenoxypropanol derivatives well:



Where:

  • 
    : Solubility in mixture.[4][5][6]
    
  • 
    : Solubility in water and pure cosolvent.
    
  • 
    : Volume fractions of water and cosolvent.
    

Table 1: Representative Solubility Data Structure

Solvent SystemTemp (°C)Solubility (mg/mL)pH (final)Solid Form (Post)
Water (pH 7.0) 250.0456.9Form A (Unchanged)
Water (pH 7.0) 370.0826.9Form A (Unchanged)
SGF (pH 1.2) 370.1201.2Form A (Unchanged)
Ethanol 25150.5-Form A (Unchanged)
50% EtOH/Water 2512.4-Form A (Unchanged)

References

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences.

  • Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews.[7][8]

  • Völgyi, G., et al. (2010). Potentiometric and thermodynamic pKa determination of water-insoluble compounds. Analytica Chimica Acta.

Sources

safety data sheet SDS Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate toxicity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicity and Safety Profiling of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

Abstract As drug development and advanced materials research accelerate, the reliance on specialized chemical building blocks has grown exponentially. Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (CAS: 1841081-43-3) [1] is a highly specific intermediate characterized by its phenoxy ether and propanoate ester functional groups. Because direct in vivo toxicological data for such niche intermediates is often sparse, establishing a robust Safety Data Sheet (SDS) requires a synthesis of predictive toxicology, Quantitative Structure-Activity Relationships (QSAR), and validated in vitro methodologies.

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic safety templates. Here, we will dissect the structural toxophores of this compound, establish a predictive metabolic profile, and outline the self-validating experimental protocols required to classify its hazards under the Globally Harmonized System (GHS).

Structural Profiling and Predictive Toxicokinetics

To understand the toxicity of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate, we must first analyze its molecular architecture. The molecule (


, MW: 252.31  g/mol ) consists of three critical domains:
  • The Ethyl Ester Moiety: Highly susceptible to rapid hydrolysis by ubiquitous tissue and plasma carboxylesterases.

  • The Propanoate Backbone: A flexible aliphatic linker that influences lipophilicity (LogP).

  • The Phenoxy Ether Group: An aromatic ring linked via an ether oxygen, which is a primary target for Cytochrome P450 (CYP450) oxidative metabolism.

Read-Across Methodology

In the absence of chronic in vivo data, we employ the Read-Across Assessment Framework (RAAF) established by the European Chemicals Agency (ECHA)[2]. By comparing this compound to structurally analogous phenoxy ethers (e.g., phenoxyethanol) and ethyl esters (e.g., ethyl propionate), we can confidently predict its toxicological behavior. The RAAF dictates that structural similarity must be coupled with mechanistic plausibility[2].

Metabolic Pathway Causality

Upon systemic absorption, the primary event is not the action of the parent molecule, but its rapid enzymatic cleavage. Carboxylesterases hydrolyze the ester bond, yielding 3-((1-phenoxypropan-2-yl)oxy)propanoic acid and ethanol . The resulting carboxylic acid is highly polar and readily excreted, while the phenoxy ring undergoes CYP-mediated hydroxylation followed by Phase II glucuronidation.

MetabolicPathway Parent Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (Parent Compound) Esterase Carboxylesterases (Hepatic/Plasma) Parent->Esterase Hydrolysis Acid 3-((1-phenoxypropan-2-yl)oxy)propanoic acid (Primary Metabolite) Esterase->Acid Ethanol Ethanol (Byproduct) Esterase->Ethanol CYP450 CYP450 (e.g., CYP2D6/3A4) (Oxidative Metabolism) Acid->CYP450 Aromatic Oxidation Hydroxylated Hydroxyphenoxy Derivatives (Phase I Metabolites) CYP450->Hydroxylated PhaseII Glucuronidation / Sulfation (Phase II Clearance) Hydroxylated->PhaseII Conjugation Excretion Renal Excretion PhaseII->Excretion

Predicted hepatic metabolic pathway of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate.

Core SDS Endpoints: Quantitative Data Synthesis

Based on QSAR modeling and read-across data from structural analogs, the following table summarizes the predicted safety profile required for Section 9 (Physical Properties) and Section 11 (Toxicological Information) of the SDS.

ParameterPredicted Value / OutcomeRead-Across Source / RationaleGHS Implication
Acute Oral Toxicity (

)

mg/kg (Rat)
Phenoxy ether analogs generally exhibit low acute oral toxicity.Unclassified / Category 5
Skin Irritation Mild to Moderate IrritantEster linkages can cause defatting of the skin upon prolonged contact.Category 2 or 3
Eye Irritation Moderate IrritantDirect contact with the neat liquid disrupts the lipid bilayer of the cornea.Category 2A
Skin Sensitization Non-sensitizerLacks reactive electrophilic centers (e.g., Michael acceptors) required for protein binding.Unclassified
Mutagenicity (Ames) NegativeAbsence of structural alerts for DNA intercalation or alkylation.Unclassified

Self-Validating Experimental Protocols

To transition these predictions into a certified SDS, empirical validation is required. As an application scientist, I prioritize in vitro New Approach Methodologies (NAMs) that eliminate animal testing while providing superior mechanistic data.

Protocol 1: In Vitro Skin Irritation via Reconstructed Human Epidermis (RhE)

Standard: OECD Test Guideline 439[3] Rationale: The RhE model utilizes a 3D multi-layered stratum corneum composed of human-derived keratinocytes, perfectly mimicking the barrier function of human skin[3]. This assay measures mitochondrial activity via MTT reduction, directly linking chemical exposure to cellular viability.

Step-by-Step Methodology:

  • Tissue Preparation: Equilibrate RhE tissues (e.g., EpiDerm™) in maintenance medium at 37°C, 5%

    
     for 18 hours.
    
  • Dosing: Apply 30 µL of neat Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate directly to the apical surface of the tissue (N=3 replicates).

  • Controls: Apply 30 µL of DPBS (Negative Control) and 5% SDS (Positive Control) to separate tissue sets.

  • Exposure: Incubate for exactly 60 minutes at 37°C.

  • Washing: Vigorously wash the tissues with DPBS to remove unabsorbed test chemical, preventing post-exposure artifactual toxicity.

  • Recovery & MTT Assay: Transfer tissues to fresh medium for a 42-hour recovery period. Subsequently, incubate tissues in MTT solution (1 mg/mL) for 3 hours.

  • Extraction & Quantification: Extract the blue formazan salt using isopropanol and measure absorbance at 570 nm.

  • Data Interpretation: If the mean relative tissue viability is ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , the compound is classified as a GHS Category 2 Irritant.
    
Protocol 2: Bacterial Reverse Mutation (Ames Test)

Standard: OECD Test Guideline 471[4] Rationale: To rule out genotoxicity, we must ensure the compound does not induce point mutations. Because the parent ester is rapidly metabolized, it is critical to perform this assay with an S9 liver fraction to simulate mammalian metabolic activation[4].

Step-by-Step Methodology:

  • Strain Preparation: Culture auxotrophic strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight.

  • Metabolic Activation Mix: Prepare a 10% rat liver S9 mix supplemented with NADP and glucose-6-phosphate.

  • Dosing (Plate Incorporation): Combine 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for non-activated), and 50 µL of the test compound (ranging from 1.5 to 5,000 µ g/plate ) into top agar.

  • Incubation: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of histidine/tryptophan-independent revertant colonies. A dose-dependent, statistically significant increase in revertant colonies (typically

    
    -fold over background) indicates mutagenicity[4].
    

ToxicityWorkflow Synthesis Compound Synthesis (CAS: 1841081-43-3) Purity LC-MS/NMR Purity Verification (>95% required) Synthesis->Purity InVitro In Vitro Toxicity Battery (NAMs) Purity->InVitro Verified Batch Skin RhE Skin Irritation (OECD TG 439) InVitro->Skin Ames Bacterial Reverse Mutation (OECD TG 471) InVitro->Ames Data Data Synthesis & QSAR (ECHA RAAF) Skin->Data Viability >50%? Ames->Data Revertant Count SDS SDS Generation & GHS Classification Data->SDS Hazard Profiling

Self-validating experimental workflow for regulatory SDS generation and GHS classification.

Conclusion

The safety profiling of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate requires a sophisticated blend of structural analysis and targeted in vitro testing. By leveraging the ECHA Read-Across Assessment Framework, we can predict that its primary hazard is likely limited to mild-to-moderate dermal and ocular irritation driven by its ester and ether functionalities. The deployment of OECD TG 439 and OECD TG 471 provides the empirical, animal-free validation required to finalize the Safety Data Sheet, ensuring that researchers and downstream users can handle this valuable building block with appropriate risk mitigation strategies.

References

  • European Chemicals Agency (ECHA). "Read-Across Assessment Framework (RAAF)." Europa.eu. Available at:[Link]

  • National Institutes of Health (NIH) / OECD. "OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method." NIH.gov. Available at:[Link]

  • GenEvolutioN. "AMES test: history, principle, and its role in modern genotoxicity screening." GenEvolutioN.fr. Available at:[Link]

Sources

Technical Assessment: Vapor Pressure and Volatility Characteristics of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Implications for Pharmaceutical Process Safety and Residual Solvent Control

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties, volatility behavior, and stability profile of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (CAS: Not widely listed; Systematic Name: Ethyl 3-(1-phenoxypropan-2-yloxy)propanoate). As a high-molecular-weight ether-ester (MW 252.31 g/mol ), this compound presents unique challenges in pharmaceutical process development, primarily acting as a non-volatile residue (NVR) or a latent genotoxic impurity precursor via retro-Michael decomposition. This guide synthesizes theoretical estimation models with practical experimental protocols to aid researchers in the characterization and control of this specific process impurity.

Chemical Identity & Structural Analysis

To understand the volatility characteristics, we must first deconstruct the molecular architecture. This molecule is the Michael Adduct formed by the reaction of 1-Phenoxy-2-propanol (Phenoxyisopropanol) with Ethyl Acrylate .

  • Molecular Formula:

    
    
    
  • Molecular Weight: 252.31 g/mol

  • Structural Components:

    • Phenoxy Ether Tail: Provides lipophilicity and high boiling point characteristics (derived from Phenoxyisopropanol).

    • Propanoate Ester Head: Provides a hydrolyzable ester linkage.

    • Beta-Alkoxy Linkage: The critical structural weakness, susceptible to retro-Michael elimination .

Synthesis & Degradation Pathway (The "Senior Scientist" Insight)

The most critical aspect of this molecule for drug development is not just its volatility, but its thermal instability. Under high heat (e.g., GC injection ports) or basic conditions, it can revert to its precursors.

MichaelReaction Reactants Reactants: Phenoxyisopropanol + Ethyl Acrylate Intermediate Transition State (Base Catalyzed) Reactants->Intermediate Michael Addition Product Target Molecule: Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate Intermediate->Product Degradation Retro-Michael Decomposition (High T / High pH) Product->Degradation Stress Conditions Degradation->Reactants Toxic Genotoxic Risk: Release of Ethyl Acrylate Degradation->Toxic

Figure 1: Formation and potential retro-Michael degradation pathway. The reversibility of this reaction poses a significant risk for residual solvent analysis.

Thermodynamic Profile & Volatility Characteristics

Due to the absence of specific experimental data in public registries for this intermediate, the following properties are derived using Group Contribution Methods (Joback/Stein) and comparative analysis with structural analogs (e.g., Phenoxyethanol, Ethyl 3-ethoxypropionate).

Table 1: Estimated Physicochemical Properties
PropertyEstimated ValueMethod/Analog BasisImplications for Process
Boiling Point (BP) 315°C - 330°C Extrapolated from Phenoxyisopropanol (BP 246°C) + Ester group contribution.Non-Volatile. Cannot be removed by standard atmospheric drying.
Vapor Pressure (VP) < 0.005 Pa (at 25°C)Comparable to high-boiling glycol ethers.Negligible evaporation at room temperature.
VP at 100°C ~10 - 50 Pa Estimated via Antoine Equation modeling.Requires high vacuum (< 10 mbar) and heat (> 100°C) for effective purging.
LogP (Octanol/Water) ~2.2 - 2.5 Lipophilic ether + ester chain.Likely to partition into organic phases or drug substance crystals.
Henry's Law Constant < 10⁻⁵ atm-m³/mol Low volatility from water.Difficult to strip via steam distillation unless under aggressive conditions.
Volatility Analysis
  • Classification: This compound is classified as a Semi-Volatile Organic Compound (SVOC) or Non-Volatile Residue (NVR) depending on the process temperature.

  • Evaporation Rate: Significantly slower than n-Butyl Acetate (< 0.01). It will act as a "plasticizer" if left in the final drug product, potentially affecting the glass transition temperature (

    
    ) of the amorphous solid dispersion.
    
Experimental Methodologies for Characterization
Protocol A: Vapor Pressure Measurement (Knudsen Effusion Method)

Standard methods (e.g., isoteniscope) may fail due to thermal decomposition before the boiling point is reached.

  • Setup: Use a Thermogravimetric Analyzer (TGA) equipped with a Knudsen cell (small orifice).

  • Procedure:

    • Load ~10-20 mg of the sample into the cell.

    • Heat isothermally at intervals (e.g., 100°C, 120°C, 140°C) under high vacuum (

      
       Torr).
      
    • Measure the mass loss rate (

      
      ).
      
  • Calculation: Apply the Knudsen equation:

    
    
    Where 
    
    
    
    is vapor pressure,
    
    
    is orifice area,
    
    
    is Clausing factor, and
    
    
    is molar mass.[1]
  • Validation: Plot

    
     vs 
    
    
    
    to determine the Enthalpy of Vaporization (
    
    
    ). Linearity confirms stability; deviation indicates decomposition (retro-Michael).
Protocol B: Analytical Detection Strategy (GC vs. LC)

Warning: Direct injection into GC may lead to false positives for Ethyl Acrylate due to thermal breakdown.

AnalyticalWorkflow Sample Unknown Impurity Sample Decision Volatility Check: Is BP > 250°C? Sample->Decision GC_Path GC-MS Analysis (Standard) Decision->GC_Path No LC_Path LC-MS / LC-UV (Preferred) Decision->LC_Path Yes (High Boiler) Risk RISK: Thermal Degradation (Retro-Michael in Injector) GC_Path->Risk High Injector Temp Soft_Ion Soft Ionization (ESI/APCI) Identifies Intact Parent (MW 252) LC_Path->Soft_Ion

Figure 2: Decision tree for analytical method selection. LC-MS is recommended to avoid thermal artifacts.

Implications for Drug Development
A. Residual Solvent & Impurity Control (ICH Q3C/M7)
  • Classification: This molecule is not listed in ICH Q3C. It should be treated as a "Class 4" (low toxicity) solvent unless it degrades.

  • Genotoxicity Risk: The primary risk is the release of Ethyl Acrylate (a Michael acceptor and potential carcinogen) upon degradation.

  • Action: If this impurity is present > 0.1%, you must perform a "Spiking Study" to prove it does not degrade into Ethyl Acrylate during the drug product's shelf life or manufacturing process (e.g., hot melt extrusion).

B. Removal Strategy

Standard vacuum drying (40-50°C) will not remove this compound.

  • Recommended:

    • Solvent Exchange: Wash the crude product with a non-polar solvent (e.g., Heptane) if the drug substance is polar, to extract the lipophilic impurity.

    • Crystallization: Rely on rejection by the crystal lattice rather than evaporation.

    • Steam Distillation: Only feasible if the drug substance is stable to moisture and heat (100°C).

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Michael Addition and Retro-Michael reactions).
  • Lyman, W. J., Reehl, W. F., & Rosenblatt, D. H. (1990). Handbook of Chemical Property Estimation Methods. American Chemical Society.
  • ICH Expert Working Group. (2023). ICH Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 1-Phenoxypropan-2-ol (CAS 770-35-4). Link

  • U.S. EPA. (2023). Estimation Programs Interface (EPI) Suite™ for Microsoft® Windows, v 4.11. United States Environmental Protection Agency, Washington, DC. Link

Sources

Partition Coefficient (logP) Determination for Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate: Predictive Modeling, Experimental Workflows, and Pharmacokinetic Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The partition coefficient (logP) is a foundational physicochemical parameter in drug development, agrochemistry, and environmental toxicology, dictating a molecule's lipophilicity, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, Excretion) profile. This technical whitepaper provides an in-depth, self-validating framework for determining the logP of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (C₁₄H₂₀O₄). By synthesizing in silico structural deconstruction with gold-standard experimental protocols (OECD 117 and OECD 107)[1], this guide equips application scientists with the causal logic and rigorous methodologies required to evaluate this specific ether-ester compound.

Structural Deconstruction & In Silico Predictive Modeling

Before initiating empirical testing, a rigorous in silico evaluation is mandatory to establish a predictive baseline. This informs the selection of analytical columns, reference standards, and equilibration times for subsequent in vitro assays.

Chemical Topology & Lipophilic Contributions

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is a moderately complex, non-ionizable organic molecule with a molecular weight of ~252.31 g/mol . Its lipophilicity is driven by a balance of hydrophobic carbon chains/aromatic rings and polar oxygenated functional groups.

The structure can be deconstructed into four primary domains:

  • The Phenoxy Ring (Ph-O-): Imparts significant lipophilicity and pi-stacking potential.

  • The Isopropyl-derived Linker (-CH₂-CH(CH₃)-): Adds aliphatic bulk, increasing the hydrocarbon-to-water partition ratio.

  • The Ether Oxygen (-O-): Introduces a hydrogen-bond acceptor, slightly reducing overall lipophilicity.

  • The Ethyl Propanoate Tail (-CH₂-CH₂-COOCH₂CH₃): Contains an ester linkage (polar, hydrogen-bond acceptor) terminating in a lipophilic ethyl group.

Fragment-Based logP Estimation

Using atomic/fragmental contribution methods (such as ALOGPS or Crippen's fragmentation), we can estimate the theoretical logP. The causality here is additive: each functional group contributes a specific thermodynamic penalty or benefit to aqueous solvation.

Table 1: Estimated Fragment-Based logP Contributions

Structural FragmentCountApprox. Contribution (log units)Rationale for Contribution
Phenyl Ring (C₆H₅-) 1+2.14Highly hydrophobic; disrupts water hydrogen-bond network.
Ether Linkages (-O-) 2-0.64 (-0.32 each)Acts as H-bond acceptors, favoring aqueous solvation.
Aliphatic Carbons (-CH₂-, -CH-, -CH₃) 8+4.24 (~0.53 each)Non-polar surface area drives hydrophobic effect.
Ester Group (-COO-) 1-1.49Strong dipole and H-bond acceptor capacity.
Calculated Baseline (ClogP) -~ 4.25 Note: Steric shielding of the ether oxygens by the methyl group may slightly increase the empirical logP.

Given the predicted logP range of 3.5 to 4.5 , the compound is highly suitable for both Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Shake-Flask methodologies.

Experimental Determination Workflows

To ensure scientific trustworthiness, experimental protocols must be self-validating. We employ a dual-method approach: OECD 117 (HPLC Method) for rapid, high-throughput screening to prevent ester hydrolysis, followed by OECD 107 (Shake-Flask Method) for absolute thermodynamic validation[1][2].

Protocol A: The RP-HPLC Method (OECD 117)

Causality & Rationale: Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate contains an ester bond that may be susceptible to slow hydrolysis in prolonged aqueous environments. The OECD 117 method[3][4] is prioritized because the rapid elution time (typically <15 minutes) minimizes the risk of compound degradation during analysis.

In RP-HPLC, chemicals are retained in proportion to their hydrocarbon-water partition coefficient. Hydrophilic chemicals elute first, while lipophilic chemicals elute later[3].

Step-by-Step Methodology:

  • Column Selection: Utilize a standard C18 analytical column (e.g., Waters BEH C18, 2.1 × 50 mm, 1.8 μm)[3] to mimic the octanol phase.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 55% Water and 45% Acetonitrile[3]. Crucial Step: Degas the solvents thoroughly to prevent baseline drift.

  • Reference Standard Calibration: Select at least six reference compounds with known logP values spanning the predicted range (e.g., Toluene logP 2.7, Chlorobenzene logP 2.8, Naphthalene logP 3.6, Phenanthrene logP 4.5)[4][5].

  • Dead Time Determination: Inject an unretained organic compound (e.g., thiourea or formamide) to determine the column dead time (

    
    )[4].
    
  • Capacity Factor (

    
    ) Calculation:  For the test compound and all references, calculate 
    
    
    
    , where
    
    
    is the retention time.
  • Interpolation: Plot

    
     versus the known 
    
    
    
    of the reference standards. Interpolate the logP of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate from the linear regression equation[6].

HPLC_Workflow A Reference Standards (Known logP) C Isocratic RP-HPLC (C18 Column) A->C B Test Compound (Ethyl 3-...) B->C D Determine Capacity Factor (k') C->D E Calibration Curve (log k' vs logP) D->E References F Interpolate Test logP D->F Test Compound E->F

Figure 1: OECD 117 RP-HPLC workflow for logP determination via capacity factor interpolation.

Protocol B: The Shake-Flask Method (OECD 107)

Causality & Rationale: While HPLC provides a rapid estimate, the Shake-Flask method (OECD 107) measures the true thermodynamic equilibrium of the substance between two largely immiscible solvents (n-octanol and water)[1][7]. This is the gold standard for regulatory submissions.

Step-by-Step Methodology:

  • Solvent Pre-saturation: Stir n-octanol and high-purity water (buffered to pH 7.4 to ensure the ester remains stable and neutral) together for 24 hours. Separate the phases. This ensures no volume changes occur during the actual test[7].

  • Stock Solution Preparation: Dissolve a precisely weighed amount of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate in the pre-saturated n-octanol.

  • Phase Mixing: In a temperature-controlled environment (25 ± 1 °C), combine the stock octanol solution with pre-saturated water in a glass centrifuge tube. The volume ratio should be adjusted based on the predicted logP (e.g., 1:100 octanol:water ratio to ensure detectable concentrations in the aqueous phase).

  • Equilibration: Agitate the tubes via slow-stirring or gentle inversion (to avoid emulsion formation) for 24 hours.

  • Phase Separation: Centrifuge the mixture at 10,000 RPM for 15 minutes to achieve complete phase separation[7].

  • Quantification: Carefully sample both the octanol and water phases. Quantify the concentration of the compound in each phase using UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate the partition coefficient:

    
    . The final result is expressed as the base-10 logarithm (
    
    
    
    ).

ShakeFlask_Workflow A Pre-saturate Solvents (n-Octanol & Water) B Prepare Stock Solution (in n-Octanol) A->B C Phase Mixing & Equilibration (25°C, 24h) B->C D Phase Separation (Centrifugation) C->D E Quantification (LC-MS / UV-Vis) D->E Sample Both Phases F Calculate logP (C_oct / C_wat) E->F

Figure 2: OECD 107 Shake-Flask methodology for thermodynamic partition coefficient measurement.

Pharmacokinetic (ADME) Implications

Understanding the logP of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is not merely an analytical exercise; it directly informs the compound's viability in biological systems. Assuming the empirically determined logP aligns with our predicted value of ~4.25 , we can extrapolate several critical pharmacokinetic behaviors.

Table 2: ADME Property Matrix based on logP ~4.25

ADME ParameterImplication for Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate
Absorption Highly favorable for passive transcellular diffusion across the intestinal epithelium. Complies strictly with Lipinski’s Rule of 5 (logP < 5).
Distribution High volume of distribution (

). The compound will readily partition into lipid-rich tissues (e.g., adipose tissue, brain) and is likely to cross the Blood-Brain Barrier (BBB).
Metabolism The high lipophilicity makes it a prime candidate for hepatic clearance via Cytochrome P450 enzymes. Furthermore, the ester linkage is a known liability for rapid cleavage by plasma esterases, potentially acting as a prodrug.
Excretion Renal excretion of the intact parent molecule will be negligible due to high tubular reabsorption. It must be metabolized into more polar conjugates (e.g., via ester hydrolysis to the corresponding carboxylic acid) prior to urinary elimination.

References

  • Legislation.gov.uk (2015). Commission Regulation (EU) 2016/266 amending Regulation (EC) No 440/2008 laying down test methods pursuant to REACH. Available at:[Link]

  • National Institutes of Health (NIH) / PMC (2015). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Available at:[Link]

  • J-Stage / Drug Metabolism and Pharmacokinetics (2022). Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations. Available at:[Link]

  • European Chemicals Agency (ECHA) / Europa.eu. Registration Dossier: Partition Coefficient (n-octanol/water): Shake Flask Method (OECD 107). Available at:[Link]

Sources

Biodegradability Assessment of Ethyl Ester Glycol Ethers: A Technical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for assessing the biodegradability of ethyl ester glycol ethers, specifically focusing on 2-Ethoxyethyl acetate (EGEEA) and Diethylene glycol monoethyl ether acetate (DGEEA) . Targeted at pharmaceutical scientists and process engineers, this document synthesizes mechanistic degradation pathways with standardized OECD assessment protocols. It addresses the critical intersection of solvent selection, environmental fate, and the toxicological implications of stable metabolites in drug development pipelines.

Chemical Identity & Physiochemical Context[1][2][3][4][5][6][7][8][9][10]

Ethyl ester glycol ethers are bifunctional solvents combining an ether linkage and an ester group. They are widely valued in pharmaceutical processing for their dual solubility (hydrophilic and lipophilic properties). However, their environmental assessment is complicated by their metabolic divergence.

Primary Compounds of Interest:

  • 2-Ethoxyethyl acetate (EGEEA): (CAS: 111-15-9) Low molecular weight, high volatility.

  • Diethylene glycol monoethyl ether acetate (DGEEA): (CAS: 112-15-2) Higher boiling point, often used as a safer alternative in coating and permeation enhancement.[1]

Key Physiochemical Parameters:

Parameter EGEEA DGEEA Relevance to Biodegradation
Water Solubility Miscible Miscible High bioavailability for microbial attack.
Vapor Pressure 2.0 mmHg (20°C) <0.1 mmHg (20°C) EGEEA requires closed-system testing (OECD 301F) to prevent volatilization losses.

| Log Kow | 0.24 | 0.05 | Low bioaccumulation potential; readily accessible to aqueous enzymes. |

Mechanisms of Biodegradation[11][12]

Understanding the causality of degradation is essential for interpreting test results. The biodegradation of ethyl ester glycol ethers occurs via a biphasic mechanism: rapid hydrolysis followed by rate-limiting oxidation.

The Hydrolysis-Oxidation Cascade
  • Phase I (Abiotic/Enzymatic Hydrolysis): The ester bond is labile. Ubiquitous carboxylesterases (or simple chemical hydrolysis) rapidly cleave the acetate group, releasing Acetic Acid and the corresponding Glycol Ether (e.g., 2-Ethoxyethanol). This step is typically fast (hours to days).

  • Phase II (Oxidation): The released glycol ether undergoes oxidation. Alcohol dehydrogenase (ADH) converts the terminal alcohol to an aldehyde, which is further oxidized to an Alkoxyacetic acid (e.g., 2-Ethoxyacetic acid).

    • Critical Note: 2-Ethoxyacetic acid is a known teratogen and hematotoxin. Its accumulation indicates incomplete mineralization.

  • Phase III (Mineralization): In adapted sludge, the alkoxyacetic acid is eventually cleaved (O-dealkylation) into glyoxylic acid and metabolites that enter the TCA cycle, yielding CO2 and H2O.

Pathway Visualization

The following diagram illustrates the metabolic fate of EGEEA, highlighting the critical toxic intermediate.

BiodegradationPathway EGEEA 2-Ethoxyethyl Acetate (Parent) Hydrolysis Hydrolysis (Esterase/Abiotic) EGEEA->Hydrolysis AceticAcid Acetic Acid (Mineralized via TCA) Hydrolysis->AceticAcid EGE 2-Ethoxyethanol (Intermediate) Hydrolysis->EGE Aldehyde 2-Ethoxyacetaldehyde EGE->Aldehyde Oxidation ADH Alcohol Dehydrogenase Acid 2-Ethoxyacetic Acid (TOXIC METABOLITE) Aldehyde->Acid Oxidation ALDH Aldehyde Dehydrogenase Mineralization CO2 + H2O (Final Mineralization) Acid->Mineralization Slow O-Dealkylation

Figure 1: Metabolic pathway of 2-Ethoxyethyl Acetate. Note the formation of the toxic intermediate 2-Ethoxyacetic acid prior to final mineralization.

Standardized Assessment Protocols

For regulatory submission (REACH, EPA) and internal validation, the OECD 301 series is the gold standard. For ethyl ester glycol ethers, OECD 301F (Manometric Respirometry) is the superior choice over 301B (CO2 Evolution) or 301D (Closed Bottle) due to the volatility of the parent esters and the need for continuous oxygen uptake monitoring.

Protocol: OECD 301F (Manometric Respirometry)

This protocol measures the oxygen uptake of microorganisms as they consume the test substance in a closed vessel at constant temperature.

Experimental Setup
  • Inoculum: Activated sludge from a sewage treatment plant treating predominantly domestic sewage. Washed and aerated for 2-4 hours prior to use.

  • Test Concentration: 100 mg/L of test substance (corresponds to approx. 150-200 mg ThOD/L).

  • Reference Control: Sodium Acetate or Sodium Benzoate (to verify inoculum viability).[2]

  • Toxicity Control: Test substance + Reference compound (to ensure the test substance does not kill the bacteria).

  • Duration: 28 Days.

Step-by-Step Workflow
  • Medium Preparation: Prepare mineral medium containing phosphate buffer (pH 7.4), trace elements (Fe, Zn, Mn), and essential nutrients (NH4Cl).

  • ThOD Calculation: Calculate Theoretical Oxygen Demand (ThOD) based on the molecular formula.

    • Formula:

      
      
      
  • Vessel Loading:

    • Test: Mineral Medium + Inoculum + EGEEA/DGEEA.

    • Blank: Mineral Medium + Inoculum (measures endogenous respiration).

    • Reference: Mineral Medium + Inoculum + Sodium Benzoate.

  • Incubation: Seal vessels in a respirometer at 22°C ± 1°C in the dark (to prevent algal growth). Stir continuously.

  • Data Acquisition: The system automatically absorbs evolved CO2 (using KOH pellets in a headspace trap) and measures the pressure drop, which correlates directly to O2 consumption.

Visualization of Experimental Logic

OECD301F Start Start: ThOD Calculation Prep Inoculum Prep (Activated Sludge) Start->Prep Vessels Vessel Setup (Test, Blank, Ref, Tox) Prep->Vessels Incubation Incubation (28 Days, 22°C, Dark) Vessels->Incubation Measure Manometric Measurement (O2 Uptake - CO2 Absorbed) Incubation->Measure Continuous Calc Calculation: % Biodegradation = (BOD / ThOD) * 100 Measure->Calc Day 28 Decision Validation Check Calc->Decision Pass Readily Biodegradable (>60% in 10d window) Decision->Pass >60% Fail Not Readily Biodegradable Decision->Fail <60%

Figure 2: Workflow for OECD 301F Manometric Respirometry Assessment.

Data Interpretation & Kinetics

Quantitative analysis of the biodegradation curve is critical. Mere "pass/fail" is insufficient for process risk assessment.

Key Kinetic Phases
  • Lag Phase: Time from inoculation to 10% degradation. Prolonged lag (>3 days) suggests the need for microbial adaptation or toxicity.

  • Log Phase (10-day Window): The period of rapid degradation. For "Ready Biodegradability," 60% degradation must occur within 10 days of reaching the 10% mark.[3][4]

  • Plateau: As substrate depletes, the curve flattens.

Comparative Degradation Data

The following table summarizes typical biodegradation performance of common glycol ether esters.

CompoundCommon NameThOD (mg O2/mg)Typical 28-Day Degradation (%)OECD 301 Status
EGEEA 2-Ethoxyethyl Acetate1.6985 - 95%Readily Biodegradable
DGEEA Ethyl Diglycol Acetate1.8290 - 100%Readily Biodegradable
EGMEA 2-Methoxyethyl Acetate1.4570 - 85%Readily Biodegradable
Reference Sodium Acetate0.78>95%Valid Reference

Note: While EGEEA is readily biodegradable, the transient accumulation of ethoxyacetic acid during the log phase is a critical observation point.

Implications for Drug Development

For researchers in drug development, the biodegradability of these solvents impacts "Green Chemistry" metrics and regulatory compliance.

Solvent Selection Strategy
  • Substitution: Due to the toxicity of the metabolites (specifically alkoxyacetic acids), there is a strong regulatory push (REACH) to replace EGEEA (Ethylene series) with Propylene series glycol ethers (e.g., Propylene Glycol Methyl Ether Acetate - PGMEA). Propylene series ethers degrade via secondary alcohols to harmless metabolites, avoiding the toxic acid formation.

  • Waste Management: Since DGEEA and EGEEA are readily biodegradable, aqueous waste streams containing these solvents can typically be treated in on-site biological wastewater treatment plants (WWTPs), provided the concentration does not exceed toxicity thresholds for the sludge.

Regulatory Warning

While a compound may pass OECD 301 ("Readily Biodegradable"), this does not negate toxicity. EGEEA is classified as a reproductive toxin (Category 1B in EU) due to its metabolite. Therefore, biodegradability confirms environmental removal, not occupational safety.

References

  • OECD. (1992).[4] Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • ECETOC. (1995).[5] TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man. European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

  • PubChem. (n.d.). Diethylene Glycol Monoethyl Ether Acetate (Compound Summary). National Library of Medicine. [Link]

  • OEHHA. (2005). Proposition 65 Maximum Allowable Dose Levels (MADLs) for Reproductive Toxicity for Ethylene Glycol Monoethyl Ether Acetate. California Office of Environmental Health Hazard Assessment. [Link]

  • Kawai, F. (1995).[6] Bacterial degradation of glycol ethers. Applied Microbiology and Biotechnology. [Link]

Sources

Rational Design and Synthesis of Phenoxy-Based Coalescing Agents: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenoxy-based coalescing agents—predominantly Ethylene Glycol Phenyl Ether (EGPE, Phenoxyethanol) and Propylene Glycol Phenyl Ether (PGPE, Phenoxypropanol)—are dual-utility molecules. While traditionally engineered to lower the volatile organic compound (VOC) profile and minimum film-forming temperature (MFFT) of industrial latex coatings, their high-purity synthesized variants have become indispensable in pharmaceutical and cosmetic formulations. This whitepaper details the atom-economical synthesis, thermodynamic controls, and self-validating experimental methodologies required to produce pharmaceutical-grade phenoxy-based coalescing agents.

Molecular Dynamics & Mechanistic Utility

To understand the strict purity requirements of their synthesis, one must first understand their mechanism of action. In polymer sciences,1

1, and enabling polymer chain interdiffusion during the water evaporation phase[1]. In drug development and cosmetics, this exact hydrophobic-hydrophilic balance allows these molecules to , thereby acting as highly effective, broad-spectrum antimicrobial preservatives.

CoalescenceLogic Dispersion Aqueous Polymer Dispersion Evaporation Water Evaporation Phase Dispersion->Evaporation Application Deformation Polymer Particle Deformation (Agent Lowers Tg) Evaporation->Deformation Capillary Forces Entanglement Polymer Chain Entanglement Deformation->Entanglement Interdiffusion Film Continuous Solid Film Entanglement->Film Curing

Fig 1. Mechanistic sequence of polymer film formation facilitated by coalescing agents.

Mechanistic Pathways of Synthesis

The industrial synthesis of phenoxy-based coalescing agents has shifted away from the traditional Williamson ether synthesis (which utilized 2-chloroethanol and generated stoichiometric sodium chloride waste) toward highly efficient,2[2].

Epoxide Activation and Etherification The modern synthetic route involves the direct reaction of phenol with either ethylene oxide (for EGPE) or propylene oxide (for PGPE). The reaction is driven by the nucleophilic attack of the phenoxide ion on the strained oxirane ring.

  • Basic Catalysis: Alkali metal hydroxides (e.g., KOH) or triphenylphosphine are standard. The base deprotonates phenol to form a highly nucleophilic phenoxide intermediate, which 3[3].

  • Heterogeneous Catalysis: Advanced green chemistry protocols utilize solid catalysts such as zeolite-supported sulfonic acids or

    
    [2][4]. These catalysts 2[2].
    

SynthesisPathway Phenol Phenol (Aromatic Precursor) Reactor Pressurized Reactor (70-140°C, <1 MPa) Phenol->Reactor Epoxide Epoxide (EO or PO) Epoxide->Reactor Catalyst Catalyst (Alkali / Zeolite) Catalyst->Reactor Activation Crude Crude Ether (Phenoxyethanol / PPh) Reactor->Crude Ring-Opening Etherification Distillation Vacuum Distillation (0.07 MPa, 80-110°C) Crude->Distillation Purification Pure High-Purity Coalescing Agent Distillation->Pure >99% Yield

Fig 2. Catalytic ring-opening etherification workflow for phenoxy-based coalescing agents.

Experimental Methodologies: Self-Validating Protocols

To ensure pharmaceutical-grade purity (>99%) and eliminate the risk of residual epoxides or free phenol, the synthesis must follow a rigorously controlled thermodynamic and kinetic profile. The following protocol details the 5[5].

Protocol: High-Yield Synthesis of Propylene Glycol Phenyl Ether (PGPE)

Note on Causality: The reaction is conducted under a nitrogen atmosphere to prevent the oxidative degradation of phenol at elevated temperatures. The temperature is strictly maintained between 70–140°C to balance the activation energy required for oxirane ring-opening against the risk of thermal runaway inherent to epoxide reactions[5].

  • System Purging & Pre-loading: Flush a 2-liter high-pressure stainless steel autoclave with high-purity nitrogen gas until the internal oxygen concentration is reduced to <150 ppm. Causality: This prevents unwanted oxidation of the aromatic precursor.

  • Reagent Introduction: Charge the reactor with 822 g of phenol. Introduce the basic catalyst system (e.g., 1.7 g of potassium hydroxide and 0.9 g of triethanolamine). Causality: The triethanolamine acts as a co-catalyst to enhance phase transfer and stabilize the phenoxide intermediate[5].

  • Epoxide Dosing: Heat the reactor to 70°C. Gradually meter in propylene oxide to achieve a phenol-to-epoxide molar ratio of 1:0.6 to 1:1. Maintain the internal reactor pressure below 1.0 MPa. Causality: Gradual dosing prevents the accumulation of unreacted epoxide, mitigating explosive hazards and limiting the formation of poly-propylene glycol byproducts[5].

  • Aging & Maturation: Once dosing is complete, seal the feed valve and maintain the reaction temperature at 140°C for 1 hour to ensure complete epoxide conversion.

  • Vacuum Distillation (Purification): Transfer the crude PGPE to a distillation apparatus. Apply a vacuum of 0.075–0.085 MPa and heat to 90–100°C for 2.5 hours. Causality: Vacuum distillation lowers the boiling point of unreacted phenol, allowing its removal without thermally degrading the synthesized PGPE. 5[5].

Quantitative Data: Catalyst and Yield Optimization

The selection of the catalyst directly impacts the isomeric distribution (in the case of PGPE,6[6]) and the overall product yield. The following table synthesizes kinetic and yield data across different catalytic approaches:

Catalyst SystemEpoxideTemp (°C)Pressure (MPa)Primary ProductYield / PurityKey Advantage
Potassium Hydroxide (KOH) Ethylene Oxide110–130< 0.6EGPE (Phenoxyethanol)>99.0%High conversion rate, industry standard[3].
Triphenylphosphine Ethylene Oxide110–130< 0.6EGPE (Phenoxyethanol)>99.5%Suppresses dihydroxy byproducts[3].
KOH + Triethanolamine Propylene Oxide70–140< 1.0PGPE (Phenoxypropanol)99.35%Excellent isomeric control (alpha-isomer)[5].

Propylene Oxide80–120< 1.0PGPE (Phenoxypropanol)>95.0%Magnetic recovery, high reusability[4].
Zeolite-Sulfonic Acid Ethylene Oxide60–80< 0.5EGPE (Phenoxyethanol)>95.0%Mild conditions, "green chemistry" alignment[2].

Cross-Disciplinary Applications: Coatings to Drug Development

While traditionally utilized to, the high-purity synthesis of these phenoxy-based agents has unlocked critical applications in drug development. 7 for use as a vaccine stabilizer and a broad-spectrum antimicrobial preservative in topical formulations[7]. Its ability to act as a coalescing agent at the micro-scale also aids in the stabilization of polymer-based drug delivery matrices, ensuring uniform active pharmaceutical ingredient (API) distribution without phase separation.

References

  • Phenoxy Propanol vs Phenoxyethanol: Key Differences & Applications , Matangi Industries, 1

  • PROPYLENE GLYCOL PHENYL ETHER , Ataman Kimya,

  • CN101712600A - Method for preparing ethylene glycol phenyl ether, propylene glycol phenyl ether and butylene glycol phenyl ether , Google Patents, 5

  • PROPYLENE GLYCOL PHENYL ETHER CAS N°: 770-35-4 , OECD Existing Chemicals Database, 6

  • Technological Innovation: Synthesis of Cosmetic-Grade Phenoxyethanol from Ethylene Oxide and Phenol , INCHEE, 2

  • PHENOXYPROPANOL , Escom Chemie GmbH, 4

  • PHENOXYETHANOL (ETHYLENE GLYCOL PHENYL ETHER) , Ataman Kimya,

  • EP3266807A1 - Method for the preparation of high purity phenylpoly ethylene glycol ethers , Google Patents, 3

  • US20200199057A1 - Methods for manufacturing phenoxyethanol , Google Patents,7

Sources

Comprehensive Technical Guide on Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate: Synthesis, Nomenclature, and Application Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, specialized ether-ester intermediates play a critical role in the construction of flexible, bioavailable pharmacophores. Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is a highly specific, custom-synthesized molecule that combines a lipophilic aromatic ring, a secondary aliphatic ether linkage, and a terminal ethyl ester.

Because this compound is a highly specialized intermediate, a universal Chemical Abstracts Service (CAS) Registry Number for the exact adduct is not publicly indexed in standard databases. However, its primary precursor, 1-phenoxypropan-2-ol (CAS 770-35-4), is a well-documented building block . This whitepaper provides an authoritative, in-depth guide on the structural nomenclature, physicochemical profiling, and the mechanistic causality required to synthesize and characterize this molecule via an oxa-Michael addition.

Structural Identity and IUPAC Nomenclature

Understanding the exact connectivity of this molecule requires a systematic breakdown of its IUPAC nomenclature:

  • Parent Chain (Propanoate): The core backbone is propanoic acid, esterified with an ethyl group to form an ethyl propanoate base.

  • Substituent Position (3-): Attached to the C3 position (the terminal carbon of the propanoate chain) is an alkoxy group.

  • Alkoxy Group ((1-phenoxypropan-2-yl)oxy): The ether linkage is derived from a 3-carbon chain (propan-2-yl) attached to the main oxygen at its C2 position. At the C1 position of this propyl chain, there is a phenoxy group (Ph-O-).

  • Stereochemistry: The C2 carbon of the propan-2-yl moiety is a chiral center. Depending on the stereopurity of the starting material, the final compound will exist as an enantiomerically pure (R)- or (S)- isomer, or as a racemate.

Physicochemical Profiling

The following table summarizes the quantitative and theoretical physicochemical data for this intermediate, critical for planning downstream purification and pharmacokinetic modeling.

ParameterSpecification / Value
IUPAC Nomenclature Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate
Molecular Formula C₁₄H₂₀O₄
Molar Mass 252.31 g/mol
Precursor CAS Number 770-35-4 (1-Phenoxypropan-2-ol)
Target CAS Number Proprietary / Not Publicly Indexed
Estimated LogP 2.8 (Calculated)
Topological Polar Surface Area 47.9 Ų
Hydrogen Bond Donors / Acceptors 0 / 4
Stereochemistry 1 Chiral Center (C2); Exists as Racemate unless resolved

Synthetic Methodology & Mechanistic Causality

The most atom-economical and regioselective route to synthesize this ether-ester is via the oxa-Michael addition of 1-phenoxypropan-2-ol to ethyl acrylate. This reaction requires a precise catalytic system to prevent unwanted side reactions such as transesterification or radical polymerization .

Experimental Protocol: DBU-Catalyzed Oxa-Michael Addition

Objective: Synthesize Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate with >95% regioselectivity.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 1-phenoxypropan-2-ol (10.0 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL).

  • Catalyst Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol, 10 mol%) to the solution.

    • Causality: DBU is selected because it acts as a strong, strictly non-nucleophilic Brønsted base. It establishes an equilibrium to form the reactive alkoxide intermediate without attacking the ester carbonyl, thereby completely suppressing competitive transesterification side reactions .

  • Inhibitor Addition: Introduce Hydroquinone monomethyl ether (MEHQ) (100 ppm relative to ethyl acrylate).

    • Causality: Ethyl acrylate is highly susceptible to spontaneous free-radical polymerization. MEHQ scavenges trace radicals, ensuring the reaction remains strictly an anionic step-growth process rather than a runaway chain polymerization.

  • Michael Acceptor Introduction: Dropwise add ethyl acrylate (12.0 mmol, 1.2 eq) over 15 minutes while maintaining the reaction at 0 °C using an ice bath.

    • Causality: The dropwise addition controls the exothermic nature of the oxa-Michael addition and minimizes the local concentration of the acrylate, further suppressing homopolymerization.

  • Reaction Propagation: Allow the mixture to warm to ambient temperature (20-25 °C) and stir for 12 hours.

  • Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl (15 mL).

    • Causality: The mild acid instantly neutralizes the DBU catalyst, halting the reversible Michael addition equilibrium and "locking" the product state. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane:EtOAc gradient) to yield the pure ether-ester.

Mechanistic Pathway Visualization

The logical flow of the base-catalyzed oxa-Michael addition is mapped below. The diagram illustrates the transient states and electron flow driven by the DBU catalyst.

MechanisticPathway N1 1-Phenoxypropan-2-ol (Michael Donor) N3 Alkoxide Intermediate [Reactive Nucleophile] N1->N3 Deprotonation N2 DBU Catalyst (Brønsted Base) N2->N3 Extracts H+ N5 Oxa-Michael Addition [C-O Bond Formation] N3->N5 Nucleophilic Attack N4 Ethyl Acrylate (Michael Acceptor) N4->N5 Electrophilic Target N6 Enolate Intermediate [Transient State] N5->N6 Electron Delocalization N7 Proton Transfer (from DBU-H+) N6->N7 Stabilization N8 Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate [Final Product] N7->N8 Product Yield

Fig 1: Base-catalyzed oxa-Michael addition mechanism for ether-ester synthesis.

Analytical Characterization & Self-Validation

To ensure the trustworthiness of the synthesis, the protocol must act as a self-validating system. The successful formation of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is confirmed through the following analytical checkpoints:

  • In-Process Control (TLC): The reaction is monitored via Thin Layer Chromatography (Hexane:EtOAc 3:1). The disappearance of the starting alcohol spot and the emergence of a new, less polar UV-active spot validates the progression of the reaction.

  • ¹H NMR (CDCl₃, 400 MHz) Validation:

    • Disappearance Check: The broad singlet of the hydroxyl proton (~2.5 ppm) from the starting material and the vinylic protons of ethyl acrylate (5.8 - 6.4 ppm) must be completely absent.

    • Appearance Check: The formation of the product is confirmed by the presence of an ethyl ester quartet at ~4.1 ppm (2H) and a triplet at ~1.2 ppm (3H). The newly formed ether linkage at C3 of the propanoate will present as a distinct triplet at ~3.7 ppm (2H).

  • Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺ is 253.1. A prominent fragmentation peak corresponding to the loss of the phenoxy group ([M - C₆H₅O]⁺) is typically observed, validating the ether connectivity.

Applications in Drug Development

In medicinal chemistry, the architectural flexibility of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate makes it a highly valuable intermediate.

  • Flexible Linker Generation: The aliphatic ether linkage provides a high degree of rotational freedom, which is crucial for allowing a pharmacophore to adopt the optimal conformation within a target protein's binding pocket.

  • Orthogonal Reactivity: The terminal ethyl ester can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H₂O) to yield the corresponding free carboxylic acid (3-((1-phenoxypropan-2-yl)oxy)propanoic acid). This acid serves as a versatile building block for subsequent amide coupling reactions (using reagents like HATU or EDC) to generate diverse libraries during hit-to-lead optimization.

  • Alternative Catalytic Routes: While DBU is highly effective, recent advancements have also demonstrated the utility of electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael transformations, offering an alternative metal-free synthetic route for sensitive substrates .

References

  • Title: Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: 1-Phenoxypropan-2-ol Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions Source: Beilstein Journal of Organic Chemistry URL: [Link]

Methodological & Application

synthesis of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate via Michael addition

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate via DBU-Catalyzed Oxa-Michael Addition

Executive Summary & Scope

This technical guide details the synthesis of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (CAS: N/A for specific adduct, Generic Class:


-alkoxy esters).[1] The target molecule is synthesized via the Oxa-Michael addition  of a secondary alcohol, 1-phenoxy-2-propanol , to an electron-deficient alkene, ethyl acrylate .[1]

While primary alcohols undergo Michael addition readily, secondary alcohols are sterically hindered and nucleophilically sluggish.[1] Traditional protocols using strong inorganic bases (e.g., NaH) often suffer from side reactions such as transesterification or polymerization of the acrylate. This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , an organosuperbase, to catalyze the reaction under mild conditions, ensuring high chemoselectivity and minimizing retro-Michael fragmentation.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the conjugate addition of an alkoxide nucleophile to an


-unsaturated ester.[1]

Reaction Scheme:


[1]
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle, highlighting the activation of the secondary alcohol and the suppression of the transesterification side pathway.

MichaelMechanism Alcohol 1-Phenoxy-2-propanol (Nucleophile) Alkoxide Alkoxide Intermediate [RO⁻ BH⁺] Alcohol->Alkoxide Deprotonation (Equilibrium) DBU DBU (Base Catalyst) DBU->Alkoxide Activates Enolate Enolate Intermediate Alkoxide->Enolate Conjugate Attack (Rate Limiting) Acrylate Ethyl Acrylate (Michael Acceptor) Acrylate->Enolate Product Target Ether-Ester (Adduct) Enolate->Product Proton Transfer Product->DBU Catalyst Regeneration

Caption: Figure 1. DBU-catalyzed oxa-Michael addition mechanism.[1] The sterically hindered secondary alcohol is activated by DBU to attack the


-carbon of ethyl acrylate.[1]

Experimental Design Strategy

Catalyst Selection: Why DBU?
  • Basicity: DBU (

    
     in MeCN) is strong enough to generate the alkoxide equilibrium concentration required for the attack but weak enough to avoid rapid polymerization of ethyl acrylate compared to alkoxides like KOtBu.
    
  • Nucleophilicity: Unlike primary amines, DBU is non-nucleophilic due to steric bulk, preventing aza-Michael side products.[1]

  • Transesterification Control: Literature precedents indicate that amidine bases like DBU favor Michael addition over transesterification at moderate temperatures (RT to 50°C), whereas alkoxides often scramble the ester group.

Stoichiometry & Solvent
  • Acrylate Excess: Ethyl acrylate is used in slight excess (1.2–1.5 equiv) to drive the equilibrium forward and compensate for any volatility losses.

  • Solvent-Free (Neat) vs. Solvent:

    • Recommendation:Solvent-Free (Neat) is preferred if the mixture is stirrable.[1] High concentration accelerates the bimolecular reaction.

    • Alternative: If viscosity is high, use Acetonitrile (MeCN) or THF .[1] Avoid protic solvents (EtOH) to prevent competitive Michael addition of the solvent.

Detailed Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Density (g/mL)Role
1-Phenoxy-2-propanol 152.191.01.064Nucleophile
Ethyl Acrylate 100.121.50.921Electrophile
DBU 152.240.05 (5 mol%)1.018Catalyst
MEHQ (Optional) 124.14100 ppm-Radical Inhibitor

Note: Commercial Ethyl Acrylate contains inhibitors (e.g., hydroquinone).[1][3] Do not distill removal unless the catalyst is radical-sensitive (DBU is not).[1]

Step-by-Step Procedure

Step 1: Reaction Setup

  • Oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar.

  • Add 1-phenoxy-2-propanol (15.2 g, 100 mmol, 1.0 equiv) to the flask.

  • Add DBU (0.76 g, 0.75 mL, 5 mmol, 5 mol%).

  • Optional: Add 10-20 mL of anhydrous Acetonitrile if the mixture is too viscous. For most scales, neat is efficient.[1]

Step 2: Addition of Electrophile

  • Place the flask in a water bath at 25°C (Room Temperature).

  • Add Ethyl Acrylate (15.0 g, 16.3 mL, 150 mmol, 1.5 equiv) dropwise over 10 minutes.

    • Caution: The reaction can be mildly exothermic.[1] Monitor internal temperature; do not exceed 40°C during addition to prevent polymerization.[1]

Step 3: Reaction Phase

  • Seal the flask and stir vigorously at Room Temperature (25°C) for 12–24 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or

    
    H NMR.[2]
    
    • Endpoint: Disappearance of the multiplet signal for the methine proton of the starting alcohol (

      
      -OH, 
      
      
      
      ppm) and appearance of the ether-linked methine.[1]

Step 4: Workup

  • Quench: Dilute the reaction mixture with Diethyl Ether (100 mL) or Ethyl Acetate.

  • Wash: Wash the organic layer with:

    • 1

      
       50 mL 0.5 M HCl  (Critical: Removes DBU as the hydrochloride salt).
      
    • 1

      
       50 mL Saturated 
      
      
      
      (Neutralization).[1]
    • 1

      
       50 mL Brine.
      
  • Dry: Dry organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    

Step 5: Purification

  • High Vacuum Stripping: The crude usually contains excess ethyl acrylate.[1] Remove this by keeping the flask under high vacuum (< 1 mbar) at 40°C for 2 hours.

  • Flash Chromatography (If required): If purity is <95%, purify via silica gel column chromatography.[1]

    • Eluent: Gradient of Hexane

      
       15% EtOAc/Hexane.[1]
      
    • Note: The product is an oil.

Analytical Characterization (Self-Validation)

Verify the structure using the following predicted NMR descriptors.


H NMR (400 MHz, 

):
  • 
     7.25 – 6.90 (m, 5H):  Aromatic protons (Phenoxy group).[1]
    
  • 
     4.15 (q, 
    
    
    
    Hz, 2H):
    
    
    (Ethyl ester methylene).[1]
  • 
     3.95 – 3.85 (m, 3H):  Overlapping signals for the methine (
    
    
    
    -O-ether) and the
    
    
    protons.[1]
  • 
     3.80 (t, 
    
    
    
    Hz, 2H):
    
    
    (Ether methylene).[1]
  • 
     2.60 (t, 
    
    
    
    Hz, 2H):
    
    
    (Alpha-carbonyl methylene).[1]
  • 
     1.30 (d, 
    
    
    
    Hz, 3H):
    
    
    of the propyl chain.
  • 
     1.25 (t, 
    
    
    
    Hz, 3H):
    
    
    (Ethyl ester methyl).[1]

Key Diagnostic: The disappearance of the broad -OH singlet and the distinct triplet-triplet pattern of the propanoate chain (


 3.80 and 2.[1]60) confirms the Michael addition.

Workflow Diagram

Workflow Start Start: 1-Phenoxy-2-propanol Mix Add DBU (5 mol%) Solvent-Free or MeCN Start->Mix Add Add Ethyl Acrylate (1.5 eq) Dropwise at 25°C Mix->Add React Stir 12-24h @ RT Monitor TLC Add->React Decision Complete? React->Decision Decision->React No (Add more time/heat) Wash Workup: Wash w/ 0.5M HCl (Remove DBU) Decision->Wash Yes Purify Vac. Distillation / Column Remove excess Acrylate Wash->Purify Final Pure Product (>95% Yield) Purify->Final

Caption: Figure 2. Experimental workflow for the synthesis of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of secondary alcohol.[1]Increase DBU to 10 mol% or heat to 50°C. Do not exceed 60°C to avoid retro-Michael.
Polymerization Overheating or lack of inhibitor.[1]Ensure T < 45°C. Add 100 ppm MEHQ to the reaction mixture.
Transesterification Reaction ran too long or too hot.[1]Stop reaction immediately upon consumption of alcohol.[1] Switch to t-BuP2 (Phosphazene) if DBU fails.
Product is solid/gum Polymer contamination.[1]Dissolve in Et2O and precipitate polymer by adding Hexane; filter.[1]

References

  • Phosphazene-Catalyzed Oxa-Michael Addition Click Polymerization. ResearchGate. (Demonstrates efficiency of base catalysis for secondary alcohols).

  • Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions. Polymer Chemistry (RSC). (Discusses DBU catalysis and side reactions).

  • Exploiting retro oxa-Michael chemistry in polymers. SciSpace. (Insights into reversibility and temperature control).

  • 1-Phenoxy-2-propanol Properties. PubChem. (Physical data for starting material).

Sources

Application Note: Divergent Catalytic Procedures for the Reaction of Phenoxypropanol with Ethyl Acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The reaction between phenoxypropanol (e.g., 3-phenoxy-1-propanol or 1-phenoxy-2-propanol) and ethyl acrylate is a highly versatile chemical node in polymer science and drug development. Depending on the catalytic system employed, the reaction cleanly diverges into two distinct mechanistic pathways.

As an application scientist, understanding the causality behind catalyst selection is critical. Ethyl acrylate possesses both an electrophilic carbonyl carbon and an electron-deficient β-carbon.

  • Transesterification (Carbonyl Attack): To drive transesterification and yield phenoxypropyl acrylate (a specialty monomer for UV-curable resins and biomedical hydrogels) [1], the catalyst must selectively activate the carbonyl group. Lewis acids, such as Titanium(IV) isopropoxide, coordinate to the carbonyl oxygen, increasing its electrophilicity. Alternatively, advanced dual-catalyst systems utilizing a cyclic tertiary amine (e.g., DABCO) combined with a zinc compound have been proven to facilitate acyl transfer while strictly suppressing unwanted Michael additions [3].

  • Oxa-Michael Addition (β-Carbon Attack): Conversely, the oxa-Michael addition requires the generation of a highly reactive nucleophile to attack the softer β-carbon, yielding ethyl 3-(phenoxypropoxy)propanoate. Strong Brønsted bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [2] or Lewis bases like electron-rich triarylphosphines (e.g., TTMPP) [4] are employed. DBU deprotonates the alcohol to form a potent alkoxide, whereas phosphines attack the β-carbon to form a zwitterionic enolate that subsequently deprotonates the alcohol, initiating a catalytic cycle that strictly forms the ether linkage.

Pathways Reactants Phenoxypropanol + Ethyl Acrylate CatA Lewis Acid / Dual Catalyst (e.g., Ti(OiPr)4 or DABCO/Zn) Reactants->CatA CatB Strong Base (e.g., DBU or TTMPP) Reactants->CatB ProdA Phenoxypropyl Acrylate + Ethanol (Transesterification) CatA->ProdA ProdB Ethyl 3-(phenoxypropoxy)propanoate (Oxa-Michael Addition) CatB->ProdB

Divergent catalytic pathways for phenoxypropanol and ethyl acrylate.

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling temperature and distillation parameters, the thermodynamic and kinetic profiles of the reaction are locked, ensuring chemoselectivity.

Protocol A: Catalytic Transesterification

Objective : Synthesis of Phenoxypropyl Acrylate. Self-Validating Principle : The reaction is driven to completion by Le Chatelier’s principle via the continuous azeotropic removal of the ethanol byproduct, preventing the reverse reaction and kinetically outcompeting the oxa-Michael pathway.

Step-by-Step Methodology :

  • Reagent Preparation : In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-phenoxy-1-propanol (1.0 equiv, 100 mmol) and ethyl acrylate (3.0 equiv, 300 mmol).

  • Polymerization Inhibition : Add 1,000 ppm of Butylated hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ). Crucial Step: This prevents the thermally induced free-radical polymerization of the acrylate moieties during heating [1].

  • Catalyst Addition : Introduce Titanium(IV) isopropoxide (2-5 mol%) or a DABCO/Zinc acetate dual system (2 mol% each) [3].

  • Reaction Execution : Heat the mixture to 95–105 °C under a dry nitrogen atmosphere. Ethanol generated will form an azeotrope with ethyl acrylate (bp ~77.5 °C). Continuously distill off the azeotrope to drive the equilibrium forward.

  • Monitoring : Monitor the reaction via GC-MS or TLC until the phenoxypropanol is fully consumed (typically 4–6 hours).

  • Workup & Isolation : Cool to room temperature. If using Ti(OiPr)4, quench with a small amount of water to precipitate TiO2, filter through a Celite pad, and concentrate the filtrate under reduced pressure to recover the excess ethyl acrylate.

Protocol B: DBU-Catalyzed Oxa-Michael Addition

Objective : Synthesis of Ethyl 3-(phenoxypropoxy)propanoate. Self-Validating Principle : The absence of heat and continuous distillation prevents transesterification, trapping the system in the kinetically favored conjugate addition pathway.

Step-by-Step Methodology :

  • Reagent Preparation : In a 100 mL sealed vessel, add 3-phenoxy-1-propanol (1.0 equiv, 50 mmol) and ethyl acrylate (1.2 equiv, 60 mmol).

  • Catalyst Addition : Add DBU (5 mol%) dropwise to the neat mixture [2].

  • Reaction Execution : Stir the reaction mixture at 25–40 °C for 24 hours. The reaction will be mildly exothermic initially. Maintain a closed system to prevent the evaporation of ethyl acrylate.

  • Monitoring : Monitor via 1H NMR, specifically looking for the disappearance of the acrylate vinyl protons at δ 5.8–6.4 ppm relative to the alcohol backbone.

  • Workup & Isolation : Dilute the mixture with dichloromethane and pass it through a short silica gel plug to selectively retain the highly polar DBU catalyst. Evaporate the solvent and excess ethyl acrylate under high vacuum to yield the pure ether product.

Workflow Step1 1. Reagent Preparation Mix Phenoxypropanol + Ethyl Acrylate Add Polymerization Inhibitor (BHT) Step2 2. Catalyst Addition Select Ti(OiPr)4 (Transesterification) OR DBU (Oxa-Michael) Step1->Step2 Step3A 3A. Transesterification Heat to 90-110°C Azeotropic removal of Ethanol Step2->Step3A Lewis Acid / Dual Cat. Step3B 3B. Oxa-Michael Addition Stir at 25-50°C Closed system, 24h Step2->Step3B Strong Base Step4A 4A. Workup Vacuum Distillation / Catalyst Filtration Step3A->Step4A Step4B 4B. Workup Silica Plug Filtration / Concentration Step3B->Step4B

Step-by-step experimental workflow for divergent catalytic procedures.

Data Presentation & Analytical Validation

The divergence of these two protocols can be validated using spectroscopic methods. Table 1 summarizes the catalytic matrix and expected yields, while Table 2 provides the critical 1H NMR shifts used to validate the structural integrity of the resulting molecules.

Table 1: Catalyst Selection Matrix and Reaction Outcomes

Catalyst SystemPrimary MechanismReaction TemperaturePrincipal ProductYield Profile
Ti(OiPr)4 Transesterification95–105 °CPhenoxypropyl AcrylateHigh (>90%)
DABCO + Zn(OAc)2 Transesterification90–110 °CPhenoxypropyl AcrylateExcellent (>95%)
DBU Oxa-Michael Addition25–40 °CEthyl 3-(phenoxypropoxy)propanoateHigh (>85%)
TTMPP Oxa-Michael Addition25–50 °CEthyl 3-(phenoxypropoxy)propanoateModerate-High

Table 2: Spectroscopic Validation (1H NMR Markers in CDCl3)

Target MoleculeKey 1H NMR Shift (δ, ppm)AssignmentDiagnostic Value
Phenoxypropyl Acrylate 5.8 – 6.4 (m, 3H)Acrylate vinyl protons (-CH=CH2)Confirms esterification; retention of double bond
Phenoxypropyl Acrylate 4.3 (t, 2H)-CH2-O-C(=O)-Shifted downfield due to ester linkage
Ethyl 3-(phenoxypropoxy)propanoate 4.1 (q, 2H)Ethyl ester -CH2-Confirms retention of ethyl group
Ethyl 3-(phenoxypropoxy)propanoate 3.7 (t, 2H)Ether -CH2-O-CH2-Confirms oxa-Michael ether linkage formation
Ethyl 3-(phenoxypropoxy)propanoate 2.6 (t, 2H)-CH2-C(=O)O-Confirms loss of vinyl group (conjugate addition)

References

  • Benchchem Technical Support Team. 2-Hydroxy-3-phenoxypropyl acrylate | 16969-10-1 - Benchchem: An In-depth Technical Guide to the Synthesis. Benchchem. 1

  • Polymer Chemistry (RSC Publishing). Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions. Royal Society of Chemistry. 2

  • European Patent Office (EPO). METHOD FOR PRODUCING (METH)ACRYLATE - Patent 3269700. EPO. 3

  • Beilstein Journal of Organic Chemistry. Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. Beilstein Journals. 4

Sources

Application Note: Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (EPP-Propionate)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and development scientists requiring a high-rigor protocol for the characterization and utilization of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (hereafter referred to as EPP-Propionate ) as a non-VOC coalescing agent.

While primarily utilized in advanced coatings and polymer science, the physicochemical profile of this molecule—specifically its lipophilicity and plasticization efficiency—holds translational relevance for drug delivery systems (e.g., transdermal matrix plasticization) and biomedical polymer coatings . This guide addresses both contexts.

Classification: Non-VOC Coalescent / Plasticizer Target Systems: Waterborne Latexes (Acrylic, Styrene-Acrylic, VAE), Pharmaceutical Polymer Matrices.

Executive Summary

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is a high-boiling, hydrophobic glycol ether ester derivative. Structurally, it is the ethyl ester of the Michael adduct formed between propylene glycol phenyl ether (PPH) and acrylic acid equivalents.

Unlike traditional coalescents (e.g., TMPMB/Texanol), EPP-Propionate offers a Non-VOC profile (Boiling Point > 250°C) while maintaining the aromatic pi-stacking capability required for efficient partitioning into styrene-acrylic and hydrophobic domains. This guide details the protocol for determining its Coalescing Efficiency (CE) , Minimum Film Formation Temperature (MFFT) suppression, and formulation stability.

Chemical Identity & Mechanism

Structural Logic

The molecule consists of three functional domains:

  • Phenoxy Head: Provides aromatic compatibility with styrene/hydrophobic domains.

  • Propylene Glycol Spacer: Adds rotational freedom (plasticization) and manages polarity.

  • Ethyl Propionate Tail: Caps the hydroxyl group (reducing water solubility compared to PPH) and increases molecular weight to suppress volatility.

Mechanism of Action (MoA)

In latex dispersions, EPP-Propionate functions via the Free Volume Theory . It partitions into the polymer particles, increasing the free volume between polymer chains. This lowers the Glass Transition Temperature (


) of the polymer phase, allowing particle deformation and inter-diffusion upon water evaporation.

Diagram 1: Mechanism of Coalescence This diagram illustrates the partitioning and particle deformation process.

CoalescenceMechanism cluster_Stage1 Stage 1: Dispersion cluster_Stage2 Stage 2: Partitioning cluster_Stage3 Stage 3: Film Formation LatexParticle Latex Particle (High Tg) SwollenParticle Swollen Particle (EPP-Propionate Absorbed) Lowered Tg LatexParticle->SwollenParticle Time & Mixing WaterPhase Water Phase (EPP-Propionate Emulsified) WaterPhase->SwollenParticle Partitioning (LogP driven) Deformation Particle Deformation (Capillary Forces) SwollenParticle->Deformation Water Evaporation Diffusion Polymer Chain Inter-diffusion Deformation->Diffusion > MFFT ContinuousFilm Continuous Film (Homogeneous) Diffusion->ContinuousFilm

Caption: Step-wise mechanism of EPP-Propionate inducing particle coalescence via Tg suppression.

Material Characterization

Before formulation, verify the physicochemical properties.

PropertyValue (Predicted/Typical)Relevance
Molecular Weight ~252.3 g/mol High MW indicates low volatility (Non-VOC).
Boiling Point > 280°C (at 760 mmHg)Confirms suitability for low-emission standards.
Water Solubility < 0.5 wt%Hydrophobic; partitions strongly into polymer phase.
Appearance Clear, colorless liquidLow impact on coating color/clarity.[1]
LogP ~2.5 - 3.0Indicates high affinity for hydrophobic matrices (e.g., Styrene-Acrylics).

Experimental Protocol: Coalescence Efficiency & Formulation

Phase A: Solubility & Emulsification Check

Objective: Determine if EPP-Propionate can be added directly or requires pre-emulsification.

  • Direct Addition Test: Add 1% EPP-Propionate to 100g Latex under agitation (500 rpm).

  • Observation: Check for "oil-out" (droplets on surface) or coagulation (grit) after 30 mins.

    • Pass: Proceed to Phase B.

    • Fail: Pre-mix EPP-Propionate with a surfactant (e.g., Polysorbate 80 or similar HLB 12-15 surfactant) at a 10:1 ratio before addition.

Phase B: MFFT Ladder Study (ASTM D2354)

Objective: Determine the precise dosage required to achieve the target MFFT (typically < 5°C).

Workflow Diagram:

MFFT_Protocol cluster_Prep Sample Preparation Start Start: Base Resin Selection (e.g., Tg = 25°C) Dose0 Control (0%) Start->Dose0 Dose2 2% EPP-Propionate Start->Dose2 Dose4 4% EPP-Propionate Start->Dose4 Dose6 6% EPP-Propionate Start->Dose6 Dose8 8% EPP-Propionate Start->Dose8 Equilibration Equilibration (16-24h @ 25°C) Dose0->Equilibration Dose2->Equilibration Dose4->Equilibration Dose6->Equilibration Dose8->Equilibration Drawdown Drawdown on MFFT Bar (Temp Gradient: -5°C to 30°C) Equilibration->Drawdown Analysis Identify Crack Point (Visual/Tactile) Drawdown->Analysis

Caption: Workflow for determining the Minimum Film Formation Temperature (MFFT) suppression efficiency.

Step-by-Step Procedure:

  • Preparation: Aliquot 100g of latex binder into 5 jars.

  • Dosing: Add EPP-Propionate at 0%, 2%, 4%, 6%, and 8% based on resin solids (not total weight).

    • Calculation:

      
      .
      
  • Mixing: Agitate at 300-500 rpm for 30 minutes. Avoid air entrainment.

  • Maturation: Allow samples to equilibrate for 24 hours. This is critical for the coalescent to diffuse from the water phase into the polymer particles.

  • Testing: Apply 75-micron wet films to the MFFT bar (ASTM D2354).

  • Readout: Record the temperature at which the film transitions from cracked/powdery to continuous/clear.

Phase C: Performance Verification

Once the optimal dosage is found (e.g., MFFT < 4°C), validate the film properties.

  • Scrub Resistance (ASTM D2486):

    • Prepare a paint formulation using the determined dosage.

    • Run scrub cycles. EPP-Propionate's hydrophobicity typically improves wet scrub resistance compared to hydrophilic glycol ethers.

  • Blocking Resistance:

    • Cast films, dry for 7 days.

    • Place films face-to-face under weight at 50°C.

    • Note: As a high-boiling plasticizer, EPP-Propionate stays in the film longer. Verify that it does not cause excessive tackiness (blocking).

Pharmaceutical & Biomedical Context

Audience Note: For drug development professionals, this molecule functions as a non-volatile solvent/plasticizer in polymeric matrices (e.g., Eudragit® or cellulosic films).

  • Transdermal Patches: EPP-Propionate can act as a plasticizer for the adhesive matrix, improving conformability to skin without the risk of evaporation-induced crystallization of the drug.

  • Safety Profile: As an ester of PPH, metabolic hydrolysis would yield Propionic acid (GRAS) and PPH (low tox). However, biocompatibility testing (ISO 10993) is mandatory for any medical application.

Safety & References

Handling:

  • PPE: Safety glasses, nitrile gloves, lab coat.

  • Ventilation: While non-VOC, use in a well-ventilated area to avoid accumulation of organic mists.

  • Spill: Absorb with inert material (vermiculite).

References:

  • ASTM International. ASTM D2354-10(2018), Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. West Conshohocken, PA. Link

  • Eastman Chemical Company. Optimizing Coalescent Efficiency in Waterborne Coatings. (General reference for coalescent theory). Link

  • Dow Chemical. Propylene Glycol Phenyl Ether (PPH) Technical Data Sheet. (Base molecule reference). Link

  • Lohinski, T. et al. Plasticization and film formation of latex dispersions. Journal of Applied Polymer Science. (Mechanistic background). Link

(Note: Specific trade literature for "Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate" is proprietary; the protocols above are derived from standard methodologies for this chemical class.)

Sources

solvent extraction efficiency of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the use of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate as a specialized solvent in organic synthesis.

Executive Summary

This guide details the physicochemical profile and extraction protocols for Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (hereafter referred to as EPP-Ether ). As a derivative of Propylene Glycol Phenyl Ether (PPh), this molecule represents a class of High-Boiling Point, Polar Aprotic Green Solvents .

Its unique structure—combining a lipophilic phenoxy tail, a branched propylene spacer, and a polar ethyl propanoate head—creates a "tunable" amphiphilic environment. This makes EPP-Ether exceptionally efficient for extracting polar aromatics, active pharmaceutical ingredients (APIs), and heterocyclic intermediates from aqueous media, offering a non-halogenated alternative to Dichloromethane (DCM) and a safer alternative to N-Methyl-2-pyrrolidone (NMP).

Physicochemical Profile & Mechanism

To understand the extraction efficiency, we must first define the solvent's thermodynamic behavior. EPP-Ether functions via a Dual-Affinity Mechanism :

  • 
    -
    
    
    
    Interaction:
    The phenoxy group stabilizes aromatic solutes.
  • Dipole-Dipole Interaction: The ester and ether linkages solvate polar functional groups without the hydrogen-bond donation of alcohols (which can interfere with certain chemoselectivities).

Table 1: Physicochemical Properties (Theoretical & Empirical)
PropertyValueRelevance to Extraction
Molecular Weight 252.29 g/mol Low volatility; reduced worker exposure.
Boiling Point ~285–295°C (Est.)Process Critical: Cannot be removed by simple rotary evaporation. Requires back-extraction or precipitation workup.
Density 1.08 ± 0.02 g/mLForms the bottom layer in aqueous extractions (heavier than water), behaving similarly to DCM.
LogP (Octanol/Water) ~2.8 (Est.)Highly lipophilic; excellent for extracting organic compounds from water.
Water Solubility < 0.5 wt%Minimal solvent loss into the aqueous phase during extraction.
Viscosity ~12–15 cPSlightly viscous; requires longer settling times than EtOAc.
Hansen Solubility Parameters (HSP)
  • 
     (Dispersion):  High (due to phenyl ring) 
    
    
    
    Good for aromatics.
  • 
     (Polar):  Moderate (ester/ether) 
    
    
    
    Good for esters, amides.
  • 
     (H-Bonding):  Low (no -OH) 
    
    
    
    Aprotic character.

Application Note: Extraction Efficiency

EPP-Ether outperforms traditional solvents in specific "difficult" separations, particularly where the target molecule is:

  • Thermally sensitive (requiring gentle extraction without heat).

  • Moderately polar (LogP 1–3) where Heptane fails and EtOAc extracts too much water.

Comparative Efficiency Data

Simulated partition coefficients (


) for model API intermediates at 25°C.
Target SoluteEPP-Ether (

)
DCM (

)
EtOAc (

)
Analysis
Benzoic Acid (pH 2) 856045Superior extraction of protonated acids due to ester solvation.
Caffeine 12184Lower than DCM but significantly better than EtOAc for polar heterocycles.
Naphthalene >200>200>150Excellent for non-polar aromatics (comparable to DCM).
Water (Impurity) < 1%0.2%3.3%Key Advantage: Extracts significantly less water than EtOAc, simplifying drying steps.

Protocol 1: High-Efficiency Liquid-Liquid Extraction (LLE)

Objective: Isolate a polar aromatic intermediate (e.g., Indole derivative) from an aqueous reaction mixture using EPP-Ether.

Materials
  • Crude Aqueous Reaction Mixture (pH adjusted)

  • Solvent: Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (EPP-Ether)

  • Wash Solvent: Brine (Sat. NaCl)

  • Recovery Solvent: n-Heptane or MTBE (for back-extraction)

Step-by-Step Methodology
Phase 1: Primary Extraction
  • Charge: Place the aqueous mixture in a separatory funnel.

  • Add Solvent: Add EPP-Ether at a ratio of 1:5 (Solvent:Aqueous) .

    • Note: Unlike EtOAc (1:1), EPP-Ether is highly efficient; smaller volumes are required due to high

      
      .
      
  • Equilibration: Shake vigorously for 2 minutes .

    • Critical: Due to higher viscosity (~12 cP), mass transfer is slower than DCM. Extended contact time is essential.

  • Separation: Allow layers to settle for 5–10 minutes.

    • Observation: EPP-Ether will form the bottom layer (Density > 1.0).

  • Collection: Drain the bottom organic layer.

Phase 2: Impurity Removal (Polishing)
  • Wash: Return the organic phase to the funnel. Wash with 0.5 vol of Brine.

    • Why? Removes trace water and inorganic salts trapped in the viscous organic phase.

  • Dry: Dry the organic layer over anhydrous

    
     for 30 minutes. Filter.
    
Phase 3: Product Recovery (The "Green" Challenge)

Since EPP-Ether has a high boiling point, you cannot rotavap it. Use Antisolvent Precipitation or Back-Extraction .

Option A: Antisolvent Precipitation (For Solids)

  • Concentrate the extract (if dilute) by short-path vacuum distillation only if target is stable >100°C.

  • Add 3 volumes of n-Heptane (antisolvent) to the EPP-Ether extract.

  • Cool to 0°C. The target product should crystallize out while the EPP-Ether remains in solution.

  • Filter the solid product.

Option B: Back-Extraction (For Liquids/Oils)

  • Add the EPP-Ether extract to a fresh separatory funnel.

  • Extract the target out of the EPP-Ether using a pH-swing (if ionizable) or a volatile solvent if partition favors it (rare).

    • Preferred: Use Column Chromatography directly. Load the EPP-Ether solution onto a silica plug. Elute with Hexane/EtOAc. EPP-Ether will stay on the column longer or elute later depending on polarity.

Visualizing the Workflow

The following diagram illustrates the decision logic for using EPP-Ether versus traditional solvents.

ExtractionWorkflow Start Start: Aqueous Reaction Mixture CheckTarget Analyze Target Molecule Start->CheckTarget Decision1 Is Target Thermally Stable? CheckTarget->Decision1 UseDCM Use DCM/EtOAc (Standard Protocol) Decision1->UseDCM Yes (High Volatility OK) UseEPP Use EPP-Ether (High Efficiency/Green) Decision1->UseEPP No (Sensitive/Green Req) Extraction LLE: EPP-Ether (Bottom Layer) UseEPP->Extraction Recovery Recovery Strategy Extraction->Recovery Crystallization Method A: Antisolvent (Heptane) Precipitation Recovery->Crystallization Target is Solid BackExtract Method B: pH Swing Back-Extraction Recovery->BackExtract Target is Ionizable FinalProduct Isolated Product (High Purity) Crystallization->FinalProduct BackExtract->FinalProduct

Figure 1: Decision matrix and workflow for implementing EPP-Ether in organic extraction processes.

Safety & Handling (EHS)

Although EPP-Ether is designed as a safer alternative, standard precautions apply.

  • Flash Point: >140°C (Closed Cup). Classified as Non-Flammable for transport.

  • Peroxide Formation: Like all ethers, EPP-Ether can form peroxides upon long-term storage.

    • Protocol: Test for peroxides using KI strips every 6 months. Store under Nitrogen.

  • Toxicity: Predicted low acute toxicity (LD50 > 2000 mg/kg, based on PPh data).

  • PPE: Nitrile gloves, safety goggles, and lab coat.

References

  • Dow Chemical Company. (2022). Dowanol™ PPh Glycol Ether: Technical Data Sheet. Retrieved from (Base molecule properties).

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4(7). .

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • GlaxoSmithKline. (2016). GSK Solvent Selection Guide. .

(Note: Specific literature on the ethyl propanoate derivative is derived from the structure-activity relationship of the parent glycol ether class as per standard chemical engineering principles.)

polymerization additive applications of phenoxypropananoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Polymerization Additive Applications of Phenoxypropananoate Derivatives

Part 1: Executive Summary & Technical Rationale

Phenoxypropananoate derivatives—specifically esters and salts of 2-phenoxypropanoic acid (PPA) and 2-(4-hydroxyphenoxy)propionic acid (HPOPA) —have evolved from their traditional role in agrochemistry to become critical additives in macromolecular engineering .

For drug development and biomedical engineering, these derivatives offer three distinct value propositions:

  • Stereochemical Control: The chiral center at the C2 position allows these derivatives to act as potent nucleating agents and stereocomplex formers for Poly(lactic acid) (PLA), significantly enhancing the thermal stability of biodegradable medical implants.

  • Heterofunctional Initiation: Derivatives like HPOPA possess dual functionality (phenolic hydroxyl + carboxylic acid/ester), enabling their use as heterofunctional initiators for synthesizing amphiphilic block copolymers (e.g., PLA-b-PEG) used in micellar drug delivery.

  • Biocompatible Functionalization: The phenoxy group provides a UV-active chromophore for easy detection and a stable aromatic core for conjugation chemistries without introducing toxic heavy metals.

This guide details the protocols for utilizing phenoxypropananoate derivatives as crystallization modifiers in PLA and as dual-initiators for block copolymer synthesis .

Part 2: Mechanism of Action

Stereocomplexation & Nucleation in PLA

Commercial PLA is often a random copolymer of L- and D-lactide, resulting in slow crystallization and low heat deflection temperatures (HDT).

  • Mechanism: When (R)-phenoxypropananoate derivatives (structurally mimicking D-lactic acid) are introduced to an L-PLA matrix, they act as heterogeneous nucleation sites. The chiral match lowers the free energy barrier for crystallization, promoting the formation of stereocomplex crystallites (interlocking of L- and D-chains) which melt at ~230°C, compared to ~170°C for homocrystallites.

Dual-Initiation Strategy (ROP/ATRP)

HPOPA serves as a "junction point" molecule.

  • Pathway: The phenolic hydroxyl group initiates Ring-Opening Polymerization (ROP) of cyclic esters (Lactide/Caprolactone). The carboxylic acid moiety can be esterified with 2-bromoisobutyryl bromide to create an Atom Transfer Radical Polymerization (ATRP) initiation site.

  • Result: A linear block copolymer with a central phenoxy linkage, allowing for precise control over the hydrophobic/hydrophilic balance critical for drug encapsulation.

Mechanism HPOPA HPOPA Derivative (Dual Functional Core) ROP_Site Phenolic -OH (ROP Initiation) HPOPA->ROP_Site Functional Segregation ATRP_Site Carboxyl Ester (ATRP Initiation) HPOPA->ATRP_Site PLA_Chain Hydrophobic Block (Poly-L-Lactide) ROP_Site->PLA_Chain Sn(Oct)2 Catalysis PNIPAM_Chain Hydrophilic Block (Poly-NIPAM) ATRP_Site->PNIPAM_Chain CuBr/Ligand Catalysis Micelle Self-Assembled Drug Carrier PLA_Chain->Micelle Aq. Solution Assembly PNIPAM_Chain->Micelle

Caption: Dual-functional mechanism of HPOPA derivatives facilitating the synthesis of amphiphilic block copolymers for drug delivery.

Part 3: Experimental Protocols

Protocol A: Synthesis of Heterofunctional Initiator (HPOPA-BiB)

Objective: Create a bifunctional initiator from (R)-2-(4-hydroxyphenoxy)propionic acid for sequential ROP and ATRP.

Materials:

  • (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA)[1][2]

  • 2-Bromoisobutyryl bromide (BiB)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Protection (Optional but Recommended): If strictly orthogonal polymerization is required, protect the phenolic -OH with a silyl group. However, for "One-Pot" strategies, selective esterification is possible due to the higher reactivity of the acid chloride toward the aliphatic alcohol (if modifying a hydroxy-ester) or direct use of the acid. Here we describe the synthesis of the ATRP-initiator ester.

  • Esterification:

    • Dissolve HPOPA (10 mmol) in anhydrous DCM (50 mL) under nitrogen.

    • Add TEA (12 mmol) and cool to 0°C.

    • Dropwise add 2-Bromoisobutyryl bromide (11 mmol). Note: This targets the phenolic OH if the acid is protected as a methyl ester first. For dual initiation, we typically use Methyl (R)-2-(4-hydroxyphenoxy)propionate.

    • Refined Step: Use Methyl (R)-2-(4-hydroxyphenoxy)propionate as starting material.[3] The BiB reacts with the phenolic oxygen.

  • Reaction: Stir at 0°C for 2 hours, then room temperature for 12 hours.

  • Workup: Wash organic layer with 1M HCl (2x), saturated NaHCO3 (2x), and brine. Dry over MgSO4.

  • Purification: Recrystallize from cold MeOH/Water (9:1).

  • Validation: 1H NMR (CDCl3) should show the disappearance of the phenolic -OH peak (~9.0 ppm) and appearance of the dimethyl protons of the bromoisobutyryl group (~1.9 ppm).

Protocol B: Stereocomplexation of PLA with Phenoxy Additives

Objective: Enhance the thermal resistance of PLLA using Phenoxypropananoate salts as nucleating agents.

Materials:

  • Poly(L-lactic acid) (PLLA) (Mn ~ 100 kDa)

  • Calcium salt of (R)-2-phenoxypropionic acid (Ca-PPA)

  • Chloroform (solvent casting) or Twin-screw extruder (melt blending).

Methodology (Melt Blending):

  • Preparation: Dry PLLA pellets at 80°C under vacuum for 12 hours to prevent hydrolysis.

  • Compounding:

    • Pre-mix PLLA with 1.0 wt% Ca-PPA.

    • Feed into a micro-compounder (e.g., DSM Xplore) at 190°C.

    • Screw speed: 100 rpm; Residence time: 3 minutes.

  • Annealing (Critical Step):

    • Injection mold bars at 100°C mold temperature.

    • Anneal samples in an oven at 110°C for 30 minutes to maximize crystallinity.

  • Characterization:

    • DSC: Heat from 25°C to 250°C at 10°C/min. Look for crystallization peak temperature (Tc) shift.

    • Expectation: Tc should shift from ~100°C (neat PLA) to ~120-130°C, indicating rapid nucleation.

Part 4: Data Analysis & Troubleshooting

Table 1: Expected Thermal Properties of PLA with Phenoxy Additives

FormulationNucleating Agent (1 wt%)Tc (°C)Tm (°C)Crystallinity (%)HDT (°C)
Control None10516815-2055
Exp A Calcium 2-phenoxypropionate128 17045-50 110
Exp B (R)-HPOPA-based Stereocomplex135220 *55145

*Note: Tm of 220°C indicates successful formation of stereocomplex crystallites.

Troubleshooting Guide:

  • Problem: Low initiation efficiency in ATRP (Protocol A).

    • Root Cause:[][5][6] Residual phenol inhibiting the radical process.

    • Solution: Ensure complete esterification of the phenolic group; trace free phenols act as radical scavengers (antioxidants).

  • Problem: Haze/Opaqueness in PLA films (Protocol B).

    • Root Cause:[][5][6] Agglomeration of the nucleating agent.

    • Solution: Use high-shear mixing or solution master-batching before melt extrusion. Ensure the particle size of Ca-PPA is <5 µm.

Part 5: References

  • Sigma-Aldrich. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid Product Specification.Link

  • National Institutes of Health (PMC). Enhanced (R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana.[2] (2018).[][7] Link

  • Carnegie Mellon University. Atom Transfer Radical Polymerization (ATRP) Initiators and Catalysts.Link

  • ResearchGate. Effects of thermal treatment and nucleating agents on crystallinity of PLA. (2021).[8] Link

  • Google Patents. Nucleating agents for biopolymers (EP2814877A1).Link

Sources

minimum film formation temperature MFFT reduction using Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Minimum Film Formation Temperature (MFFT) Reduction using Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

Executive Summary

This application note details the methodological framework for utilizing Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (hereafter referred to as EPhOP ) as a high-efficiency coalescing agent and plasticizer. Designed for researchers in polymer chemistry and pharmaceutical formulation, this guide addresses the critical challenge of reducing the Minimum Film Formation Temperature (MFFT) in aqueous polymeric dispersions.

EPhOP represents a class of glycol ether esters synthesized via the oxa-Michael addition of 1-phenoxy-2-propanol to ethyl acrylate. Its unique structure combines the solvating power of a phenyl ether with the plasticizing efficiency of an aliphatic ester, offering a potent solution for film formation in high-Tg latexes (e.g., acrylics, styrene-acrylics) and pharmaceutical coating systems (e.g., ethylcellulose, methacrylates).

Scientific Mechanism

The Physics of Coalescence

Film formation in aqueous dispersions occurs in three distinct stages. EPhOP acts primarily during Stage II and III by increasing the free volume within the polymer particles.

  • Stage I (Concentration): Water evaporation brings particles into close packed arrays.

  • Stage II (Deformation): Capillary forces generate pressure. EPhOP partitions into the polymer phase, effectively lowering the Glass Transition Temperature (

    
    ) of the polymer.[1] This plasticization reduces the modulus of the particles, allowing them to deform and fill interstitial voids.
    
  • Stage III (Diffusion/Autohesion): Polymer chains interdiffuse across particle boundaries to form a continuous, mechanically strong film. EPhOP facilitates this chain mobility before eventually evaporating or remaining as a permanent plasticizer (depending on drying conditions).

Chemical Advantage of EPhOP

Unlike traditional coalescents (e.g., TMPD-MIB or simple glycol ethers), EPhOP possesses a "dual-anchor" structure:

  • Phenoxy Head: Provides excellent compatibility with aromatic domains (styrene) and hydrophobic backbones.

  • Propanoate Tail: Enhances compatibility with acrylate/ester domains and reduces water solubility, ensuring the molecule partitions efficiently into the particle rather than the aqueous phase.

Experimental Protocols

Protocol A: Preparation of Coalescent Dispersion

Direct addition of hydrophobic coalescents can cause shock (coagulation). Pre-emulsification is recommended.

Materials:

  • Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (EPhOP)

  • Surfactant (e.g., Sodium Dodecyl Sulfate or Polysorbate 80 for pharma)

  • Deionized Water[2]

Procedure:

  • Surfactant Solution: Dissolve surfactant in deionized water to create a 10% (w/w) stock solution.

  • Pre-Emulsion: In a high-shear mixer (e.g., Ultra-Turrax), combine EPhOP and Surfactant Solution at a 1:1 ratio.

  • Shear: Mix at 5,000 RPM for 5 minutes until a milky white, stable emulsion is formed.

  • Verification: Check particle size (DLS) to ensure droplets are <5 µm to prevent "fish eyes" in the final film.

Protocol B: MFFT Determination (ASTM D2354 / ISO 2115)

This protocol establishes the dose-response curve for EPhOP.

Equipment:

  • MFFT Bar (Gradient temperature plate, e.g., Rhopoint or Sheen MFFT).

  • Applicator cube (75 µm wet film thickness).

Workflow:

  • Preparation: Aliquot the base latex (e.g., Acrylic Latex,

    
    ) into 5 samples (100g each).
    
  • Dosing: Add the EPhOP Pre-Emulsion (from Protocol A) to the latex samples to achieve active coalescent concentrations of 0%, 2%, 4%, 6%, and 8% (w/w on polymer solids).

  • Equilibration: Stir gently (200 RPM) for 30 minutes, then allow to stand for 12 hours. Crucial: This allows the coalescent to diffuse from the water phase into the polymer particles.

  • Drawdown: Apply the latex strips onto the MFFT bar (Gradient set: 0°C to 40°C).

  • Drying: Allow films to dry until clear/crack-free (approx. 2-4 hours).

  • Measurement: Locate the "Visual MFFT" point—the temperature boundary where the film transitions from cracked/powdery (white) to continuous/clear.

  • Data Logging: Record the temperature at the transition line.

Protocol C: Pharmaceutical Film Coating Evaluation

For drug development professionals formulating enteric or sustained-release coatings.

Materials:

  • Eudragit® L30 D-55 (or equivalent methacrylic acid copolymer).

  • EPhOP (Plasticizer).

  • Talc (Anti-tacking agent).

Procedure:

  • Plasticization: Add EPhOP (10-20% w/w based on dry polymer) to the aqueous polymer dispersion. Stir for 60 minutes.

  • Casting: Pour 20 mL of dispersion into a Teflon petri dish or coat onto placebo tablets using a perforated pan coater.

  • Curing: Dry at 40°C for 24 hours.

  • Disintegration Test: Place film/tablet in 0.1N HCl (2 hours) followed by pH 6.8 buffer.

  • Observation: The film should remain intact in acid but dissolve in buffer. Note: If EPhOP concentration is too low, the film will be brittle and crack in acid (failure).

Data Presentation & Analysis

Table 1: Theoretical Dose-Response Data (Example for Acrylic Latex,


) 
EPhOP Concentration (% on solids)Observed MFFT (°C)Film Appearance (at 25°C)
0.0% (Control) 42.0Cracked, Powdery (White)
2.0% 30.5Micro-cracks, Hazy
4.0% 18.2Continuous, Clear
6.0% 8.5Continuous, Glossy
8.0% < 0Continuous, Tacky

Interpretation: A concentration of 4.0% is the "Critical Coalescent Concentration" (CCC) for ambient application (25°C).

Visualization

Figure 1: Mechanism of MFFT Reduction

MFFT_Mechanism cluster_0 Stage I: Dispersion cluster_1 Stage II: Partitioning cluster_2 Stage III: Coalescence N1 Polymer Particle (High Tg) N3 EPhOP Diffuses into Particle N1->N3 N2 Water Phase + EPhOP N2->N3 Mixing/Time N4 Tg Reduction (Plasticization) N3->N4 Free Volume Increase N5 Particle Deformation (> MFFT) N4->N5 Water Evaporation N6 Chain Interdiffusion N5->N6 Capillary Forces N7 Continuous Film N6->N7 Autohesion

Caption: Step-wise mechanism showing EPhOP partitioning into polymer particles, lowering Tg, and enabling deformation.

Figure 2: Experimental Workflow for MFFT Determination

Workflow Step1 1. Prepare Base Latex (Known Solids %) Step3 3. Add EPhOP to Latex (0%, 2%, 4%, 6%, 8%) Step1->Step3 Step2 2. Prepare EPhOP Pre-Emulsion (1:1 with Surfactant) Step2->Step3 Step4 4. Equilibration Period (12 Hours, Slow Stir) Step3->Step4 Step5 5. Drawdown on MFFT Bar (Gradient 0-40°C) Step4->Step5 Step6 6. Identify Transition Point (Cracked vs. Clear) Step5->Step6

Caption: Standardized workflow for determining the efficiency of EPhOP in lowering MFFT.

References

  • Steward, P. A., Hearn, J., & Wilkinson, M. C. (2000). An overview of polymer latex film formation and properties. Advances in Colloid and Interface Science, 86(3), 195-267. Link

  • ASTM International. (2021). ASTM D2354-10(2018): Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. ASTM Standards. Link

  • Keddie, J. L. (1997). Film formation of latex. Materials Science and Engineering: R: Reports, 21(3), 101-170. Link

  • Dow Chemical Company. (n.d.). Glycol Ethers and Coalescents for Water-Based Coatings.[3] Technical Application Guide. Link

  • Felton, L. A. (2013). Mechanisms of polymeric film formation. International Journal of Pharmaceutics, 457(2), 423-427. Link

Sources

preparation of high-purity Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate , a critical ether-ester linker used in the development of PPAR agonists and modified


-blocker prodrugs. Unlike traditional Williamson ether syntheses, which suffer from elimination side reactions and high salt waste, this protocol utilizes a base-catalyzed Oxa-Michael Addition . This "atom-economical" route ensures high regioselectivity and minimizes downstream purification burdens.

Strategic Synthesis Design

Retrosynthetic Analysis

The target molecule contains a secondary ether linkage connecting a phenoxy-propyl moiety to an ethyl propionate tail. Two primary disconnections exist:

  • Route A (Williamson Ether Synthesis): Reaction of 1-phenoxypropan-2-ol with ethyl 3-bromopropionate.

    • Drawback: The basic conditions required to deprotonate the secondary alcohol often trigger E2 elimination of the alkyl halide, reforming ethyl acrylate and lowering yield.

  • Route B (Oxa-Michael Addition): Conjugate addition of 1-phenoxypropan-2-ol to ethyl acrylate.

    • Advantage:[1][2] 100% Atom economy, mild conditions, and avoidance of halogenated waste.

Decision: We select Route B using a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium tert-butoxide (KOtBu) . DBU is preferred for high-purity applications as it minimizes transesterification side products common with alkoxide bases.

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_conditions cluster_product Target A 1-Phenoxypropan-2-ol (Sec-Alcohol) C Cat. DBU (5 mol%) Solvent-Free or THF 40-60°C, 12-24h A->C B Ethyl Acrylate (Michael Acceptor) B->C D Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (Ether-Ester Linker) C->D

Figure 1: Catalytic cycle for the Oxa-Michael addition. The secondary hydroxyl group attacks the


-carbon of ethyl acrylate.

Detailed Experimental Protocol

Safety Warning: Ethyl acrylate is a lachrymator and potential sensitizer. Work must be performed in a fume hood. Phenoxypropanols are mild irritants.

Materials & Reagents
ReagentPurityEquiv.Role
1-Phenoxypropan-2-ol >98%1.0Nucleophile
Ethyl Acrylate >99%1.5 - 2.0Electrophile (Excess drives equilibrium)
DBU 98%0.05Base Catalyst
Acetic Acid Glacial0.05Quenching Agent
Toluene AnhydrousN/AOptional Solvent (if viscosity is high)
Step-by-Step Procedure

Step 1: Reaction Initiation

  • Charge a dry 3-neck round-bottom flask (RBF) with 1-phenoxypropan-2-ol (15.2 g, 100 mmol).

  • Add a magnetic stir bar and purge the system with Nitrogen (

    
    ) for 10 minutes.
    
  • Add DBU (0.76 g, 5 mmol) via syringe. Stir for 5 minutes at Room Temperature (RT). Note: The solution may warm slightly.

  • Add Ethyl Acrylate (20.0 g, 200 mmol) dropwise over 20 minutes. Crucial: Slow addition prevents uncontrolled exotherms.

Step 2: Reaction Propagation

  • Heat the mixture to 50°C using an oil bath.

  • Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or GC-MS.

    • Endpoint: Disappearance of 1-phenoxypropan-2-ol.

    • Typical Time: 12–18 hours.

    • Tip: If conversion stalls <90%, add an additional 0.5 equiv of Ethyl Acrylate.

Step 3: Quench and Workup

  • Cool the reaction mixture to RT.

  • Add Acetic Acid (0.3 g, 5 mmol) to neutralize the DBU catalyst. This prevents retro-Michael reaction during distillation.

  • Transfer the mixture to a rotary evaporator.

Step 4: Purification

  • Strip Volatiles: Remove excess ethyl acrylate under reduced pressure (40°C, 20 mbar).

  • High-Vacuum Distillation:

    • Setup a short-path distillation head.

    • Apply high vacuum (<1 mbar).

    • Collect the main fraction.

    • Expected Boiling Point: ~140–150°C at 0.5 mmHg (estimated based on MW and polarity).

Process Workflow & Logic

Workflow start Start: Raw Materials mix Mix Alcohol + DBU (Activation) start->mix add Add Ethyl Acrylate (Controlled Addition) mix->add react Heat to 50°C, 18h (Oxa-Michael Addition) add->react check QC Check (GC/TLC) Conversion >98%? react->check check->react No (Add more Acrylate) quench Quench with AcOH (Stop Retro-Reaction) check->quench Yes strip Rotary Evaporation (Remove Ethyl Acrylate) quench->strip distill Vacuum Distillation (<1 mbar) strip->distill final Final Product (Clear Oil) distill->final

Figure 2: Operational workflow ensuring process control and safety.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected spectral characteristics.

Table 1: Expected NMR Data (


) 
PositionShift (

ppm)
MultiplicityIntegrationAssignmentLogic/Validation
Aromatic 6.90 – 7.30Multiplet5HPhenyl RingConfirms phenoxy retention.

3.90 – 4.00Multiplet2HEther

Diastereotopic protons adjacent to chiral center.
Chiral CH 3.80 – 3.90Multiplet1HMethine (

)
Critical: Shift indicates successful etherification (vs. 4.1 ppm in starting alcohol).
Ester

4.15Quartet2H

Confirms ethyl ester presence.
Linker

2.55Triplet2H

Diagnostic of propanoate chain.
Linker

3.75Triplet2H

Diagnostic of Michael addition product.

(Isopropyl)
1.25Doublet3HMethyl groupConfirms propylene backbone.

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV at 210 nm (ester) and 270 nm (phenoxy).

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Steric hindrance of the secondary alcohol or moisture in the system.

    • Fix: Increase temperature to 60°C. Ensure reagents are dry (water kills the catalyst). Switch catalyst to KOtBu (stronger base) but watch for transesterification.

  • Issue: Polymerization of Acrylate.

    • Cause: Overheating or lack of inhibitor.

    • Fix: Ethyl acrylate usually contains MEHQ inhibitor. Do not distill the reactant before use unless necessary. Perform reaction under air (oxygen activates MEHQ) if strictly necessary, though

      
       is preferred for purity.
      
  • Issue: Retro-Michael Reaction during Distillation.

    • Cause: Basic residues remaining in the pot.

    • Fix: Ensure stoichiometric neutralization with Acetic Acid before heating above 100°C.

References

  • Oxa-Michael Addition Mechanism & Catalysis

    • Title: "Oxa-Michael addition polymerization of acrylates c
    • Source: Polymer Chemistry (RSC)
    • URL:[Link]

  • Synthesis of Phenoxy-propanol Derivatives

    • Title: "Synthesis of 1-substituted phenoxypropan-2-one and deriv
    • Source: RSC Advances
    • URL:[Link]

  • General Protocol for Hindered Alcohols

    • Title: "Base-Catalyzed Michael Addition of Alcohols to Acryl
    • Source: Organic Syntheses (General Reference for Michael Additions)
    • URL:[Link]

Sources

Application Note: Dosage Optimization of Glycol Ether Esters in Latex Paint Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The transition from solvent-borne to waterborne coatings necessitates the precise use of coalescing agents to ensure continuous film formation without compromising Volatile Organic Compound (VOC) compliance.[1] Glycol ether esters (GEEs) serve as high-efficiency coalescents, partitioning into the polymer phase to lower the Minimum Film Formation Temperature (MFFT). This application note provides a rigorous, Quality-by-Design (QbD) protocol for optimizing GEE dosage. It details the thermodynamic mechanism of coalescence, a step-by-step dosage "ladder" study, and validation via ASTM standard methods.

Theoretical Framework

The Mechanism of Coalescence

Latex film formation is not merely "drying"; it is a complex process of particle deformation and interdiffusion.[2][3] In high-


 (glass transition temperature) binders, the polymer particles are too hard to deform at ambient temperatures. Coalescents function as temporary plasticizers, increasing free volume within the polymer chains to facilitate interdiffusion.

The process occurs in three stages:

  • Concentration: Water evaporation brings particles into close contact.

  • Deformation: Capillary forces and coalescent plasticization overcome the polymer's modulus, deforming spheres into polyhedra.

  • Interdiffusion (Coalescence): Polymer chains diffuse across particle boundaries, establishing mechanical integrity.[4][5]

Partitioning and Hydrophobicity

The efficiency of a glycol ether ester depends on its partition coefficient . The coalescent must partition primarily into the polymer phase, not the aqueous phase.

  • Hydrophilic coalescents remain in the water, evaporating prematurely or wicking into porous substrates (e.g., drywall), leading to poor film formation.[6]

  • Hydrophobic GEEs (e.g., Dipropylene Glycol n-Butyl Ether acetates) penetrate the latex particle, maximizing efficiency and allowing for lower dosages.

Mechanism Visualization

CoalescenceMechanism Wet Stage I: Wet Latex (Particles Dispersed) Conc Stage II: Concentration (Irreversible Contact) Wet->Conc Volatile Loss Deform Stage III: Deformation (Coalescent Plasticizes) Conc->Deform Capillary Forces Film Final Film (Polymer Interdiffusion) Deform->Film Chain Diffusion Water Water Evaporation Water->Wet Driving Force GEE Glycol Ether Ester (Lowers Tg) GEE->Deform Critical Enabler

Figure 1: The three-stage mechanism of latex film formation. Glycol ether esters act critically at Stage III to enable deformation.

Experimental Protocol: The Dosage Ladder

Do not rely on supplier recommendations alone. Variations in binder surfactant packages and pigment volume concentration (PVC) significantly alter coalescent demand.

Materials & Equipment
  • Latex Binder: Acrylic or Styrene-Acrylic emulsion (typical

    
    : 15°C – 50°C).
    
  • Coalescent: Glycol Ether Ester (e.g., Texanol™ or DPnB Acetate).

  • MFFT Bar: Gradient temperature plate (ASTM D2354).[7][8]

  • Scrub Tester: Abrasion machine (ASTM D2486).[9]

Step 1: Theoretical Demand Calculation

Before physical testing, estimate the starting range. A general rule of thumb for acrylics is that 1% coalescent on resin solids lowers MFFT by approximately 2°C to 4°C, depending on partitioning efficiency.

Formula for Initial Ladder:



Example: If Polymer


 and Target MFFT 

:

Protocol Adjustment: Create a ladder surrounding this value (e.g., 4%, 6%, 8%, 10%, 12%).
Step 2: Sample Preparation (The "Ladder")

Prepare 5 samples (100g each).

  • Weigh the latex binder.

  • Add the calculated GEE dropwise under agitation (500-800 RPM). Critical: Add slowly to the vortex to prevent "solvent shock" (localized coagulation).

  • Allow samples to equilibrate for 16-24 hours . This "sweat-in" time is mandatory for the solvent to diffuse from the water phase into the polymer particle.

Step 3: MFFT Determination (ASTM D2354)[11]
  • Set the MFFT bar gradient (e.g., 0°C to 40°C).

  • Cast 75-micron (3 mil) wet films of each ladder sample.

  • Dry until equilibrium (typically 30-60 mins).

  • Identify the visual transition point (crack-point) where the film changes from discontinuous (cracked/powdery) to continuous (clear/coherent).

  • Record the temperature at this line.

Step 4: Performance Validation (Scrub & Block)

Low MFFT is not the only metric. Excess coalescent causes "blocking" (tackiness) and poor hardness.

  • Scrub Resistance (ASTM D2486): Coat samples on black plastic panels. Scrub until failure.[9][10]

  • Blocking Resistance (ASTM D4946): Press two coated surfaces together at elevated temp (50°C) and rate separation difficulty.

Optimization Workflow & Decision Logic

This workflow ensures you select the minimum effective dosage (MED) to meet performance and cost targets.

OptimizationLoop Start Start: Define Target MFFT (e.g., < 5°C) Calc Calculate Theoretical Dosage (Ladder: 4, 6, 8, 10%) Start->Calc TestMFFT Run ASTM D2354 (MFFT Bar) Calc->TestMFFT CheckMFFT Is MFFT < Target? TestMFFT->CheckMFFT Increase Increase Dosage CheckMFFT->Increase No TestPerf Run ASTM D2486 (Scrub) & ASTM D4946 (Block) CheckMFFT->TestPerf Yes Increase->TestMFFT CheckPerf Pass Performance? TestPerf->CheckPerf CheckPerf->Increase No (Poor Film Integrity) Final Select Lowest Dosage Passing All Criteria CheckPerf->Final Yes

Figure 2: Decision tree for optimizing coalescent dosage, balancing MFFT requirements with mechanical performance.

Data Analysis & Interpretation

Summarize your ladder study results in a matrix to identify the "Sweet Spot."

Table 1: Example Optimization Matrix (Polymer


) 
Dosage (% on Solids)MFFT (°C)Scrub Cycles (ASTM D2486)Blocking (ASTM D4946)Result
0% (Control) 28°C150 (Fail)10 (Excellent)Fail (Cracking)
4% 12°C4509Fail (High MFFT)
6% 6°C8508Marginal
8% 2°C 1200 7 OPTIMAL
10% -1°C11504 (Poor)Fail (Soft/Tacky)

Analysis:

  • At 0-4% , the film does not coalesce fully, leading to early scrub failure (cracking).

  • At 8% , the MFFT is safely below 5°C, and scrub resistance peaks because the film is continuous and tough.

  • At 10% , while MFFT is excellent, the film is too soft (plasticized), leading to blocking issues and slightly reduced scrub resistance due to film erosion.

Troubleshooting Guide

IssueProbable CauseCorrective Action
MFFT Drift Hydrolysis of the ester linkage.Ensure pH is neutral/slightly alkaline (8.0-8.5). Avoid extreme pH > 9.5 for long-term storage of ester-based coalescents.
Viscosity Drop "Solvent Shock" during addition.Dilute GEE with water (if miscible) or add surfactant before addition. Increase agitation speed.
Mud Cracking Dosage too low or high humidity drying.Increase GEE dosage or switch to a more hydrophobic ester (e.g., from ether-alcohol to ether-ester).
Odor Complaints High volatility of coalescent.Switch to higher molecular weight esters (e.g., 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) with lower vapor pressure.

References

  • ASTM International. ASTM D2354-10(2018), Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. West Conshohocken, PA, 2018.[10] [Link]

  • ASTM International. ASTM D2486-17, Standard Test Methods for Scrub Resistance of Wall Paints. West Conshohocken, PA, 2017. [Link]

  • Vanderhoff, J.W., et al. "Mechanism of Film Formation of Latices." Journal of Macromolecular Science, 1973. (Foundational theory on Stage I, II, III coalescence).

Sources

transesterification methods involving Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Transesterification Strategies for Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate in API Synthesis

Introduction & The Chemical Challenge

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is a highly functionalized


-alkoxy ester. Structurally, it features an ether linkage at the 

-position relative to the ethyl ester carbonyl. Compounds of this class are frequently utilized as versatile linkers or advanced intermediates in the synthesis of aryloxypropanolamine derivatives (e.g.,

-blockers) and lipophilic prodrugs.

During API development, it is often necessary to transesterify this ethyl ester to a more complex ester (e.g., benzyl, isopropyl, or a sterically hindered API fragment). However, traditional base-catalyzed transesterification (using NaOH or NaOMe) is fundamentally incompatible with


-alkoxy esters . Strong alkoxides abstract the acidic 

-protons, triggering a rapid E1cB

-elimination. This cleaves the ether bond, resulting in the formation of ethyl acrylate and 1-phenoxypropan-2-ol as irreversible byproducts.

To achieve high-yielding transesterification without degradation, the reaction must bypass the E1cB pathway. This application note details two self-validating, field-proven methodologies: a mild Lewis acid-catalyzed chemical route and a highly regioselective enzymatic route.

Mechanistic Rationale & Pathway Selection

Pathway A: Lewis Acid Catalysis via Titanium(IV) Isopropoxide

Titanium(IV) isopropoxide (


) acts as a mild, neutral Lewis acid catalyst[1]. Instead of generating a strongly basic alkoxide intermediate, the titanium center coordinates directly to the carbonyl oxygen of the propanoate. This coordination withdraws electron density, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the incoming alcohol. Because the 

-protons are not abstracted,

-elimination is entirely suppressed[2]. The reaction is driven to completion via Le Chatelier’s principle by applying a vacuum to continuously distill off the ethanol byproduct.
Pathway B: Biocatalysis via Novozym 435 (Candida antarctica Lipase B)

For substrates sensitive to elevated temperatures, enzymatic transesterification utilizing Novozym 435 (immobilized CALB) offers an exceptionally mild alternative[3]. The enzyme operates via a classical Ping-Pong Bi-Bi mechanism [4].

  • The active-site serine attacks the ethyl ester, releasing ethanol and forming a covalent acyl-enzyme intermediate.

  • The incoming target alcohol then acts as the second nucleophile, attacking the acyl-enzyme complex to release the newly formed ester and regenerate the free enzyme[5]. Because the enzymatic microenvironment is strictly neutral and operates at low temperatures (40–60 °C), the

    
    -ether linkage remains 100% intact.
    

Workflow Visualization

Workflow Sub Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate ChemPath Chemical Pathway Ti(OiPr)4 Catalyst Sub->ChemPath EnzPath Enzymatic Pathway Novozym 435 (CALB) Sub->EnzPath ChemCond 130-190 °C, Vacuum Continuous EtOH Removal ChemPath->ChemCond EnzCond 40-60 °C, Mild Vacuum Ping-Pong Bi-Bi Mechanism EnzPath->EnzCond ChemMech Lewis Acid Coordination (Suppresses β-elimination) ChemCond->ChemMech EnzMech Acyl-Enzyme Intermediate (Strict Regioselectivity) EnzCond->EnzMech Prod Target Transesterified Ester (High Purity, No Acrylate Byproducts) ChemMech->Prod EnzMech->Prod

Comparative transesterification workflows avoiding beta-elimination in beta-alkoxy esters.

Experimental Protocols

Protocol A: Chemical Transesterification using

Best suited for robust, high-boiling target alcohols (e.g., Benzyl alcohol, 2-Ethylhexanol).

Materials:

  • Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (1.0 eq)

  • Target Alcohol (1.5 eq)

  • Titanium(IV) isopropoxide (0.05 eq)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, multi-neck round-bottom flask equipped with a short-path distillation head (or a 5-plate Oldershaw column) and a magnetic stirrer, add the ester substrate and the target alcohol.

  • Inert Atmosphere: Purge the system with dry Nitrogen or Argon for 15 minutes. Moisture must be excluded, as water rapidly hydrolyzes

    
     into inactive 
    
    
    
    .
  • Catalyst Addition: Inject the

    
     catalyst via syringe through a septum.
    
  • Reaction & Distillation: Gradually heat the reaction mixture to 130–150 °C. Apply a carefully controlled vacuum (e.g., 50–100 torr) to continuously distill off the ethanol byproduct as it forms. Causality Note: Removing ethanol shifts the equilibrium toward the product; the high temperature is required to overcome the activation energy of the sterically hindered coordination complex.

  • Monitoring: Monitor reaction progress via GC/MS or HPLC. The reaction typically reaches >95% conversion within 4–6 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Add a small amount of distilled water (approx. 1 mL per gram of catalyst) to deliberately hydrolyze the titanium catalyst into insoluble

    
    . Stir for 30 minutes, then filter the suspension through a pad of Celite.
    
  • Purification: Remove the excess target alcohol via vacuum distillation or flash chromatography to isolate the pure product.

Protocol B: Enzymatic Transesterification using Novozym 435

Best suited for sensitive, complex API intermediates or secondary alcohols (e.g., Isopropanol).

Materials:

  • Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (1.0 eq)

  • Target Alcohol (3.0 to 5.0 eq)

  • Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin, 10% w/w relative to substrate)

Step-by-Step Methodology:

  • Preparation: In a jacketed reactor or a flat-bottomed flask, combine the ester substrate and the target alcohol. If the target alcohol is a liquid (like isopropanol), it can serve as the solvent. If solid, use a non-polar, anhydrous solvent (e.g., hexane or toluene).

  • Enzyme Addition: Add the Novozym 435 beads (10% w/w). Causality Note: The bulky 1-phenoxypropan-2-yloxy group imposes steric hindrance at the active site. A higher enzyme loading (10% vs standard 5%) compensates for the reduced reaction velocity.

  • Incubation: Heat the mixture to 50 °C. Use an orbital shaker or an overhead stirrer with a pitched-blade impeller at a low speed (150–200 rpm). Do not use magnetic stir bars , as they will mechanically crush the acrylic resin beads, destroying enzyme recoverability[3].

  • Equilibrium Shift: Apply a mild vacuum (100–200 mbar) to continuously evaporate the generated ethanol. Alternatively, add activated 4Å molecular sieves to the reaction vessel to sequester ethanol.

  • Monitoring: Sample the reaction every 4 hours and analyze via HPLC. Due to steric factors, full conversion may require 12–24 hours.

  • Recovery: Filter the reaction mixture through a sintered glass funnel to recover the Novozym 435 beads. Wash the beads with cold hexane; they can be reused for up to 10 consecutive cycles with minimal loss of activity.

  • Purification: Concentrate the filtrate under reduced pressure to yield the target ester.

Quantitative Data & Process Comparison

The following table summarizes empirical expectations when transesterifying Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate with various alcohols, highlighting the critical failure of base catalysis.

Catalyst SystemTarget AlcoholTemp (°C)Time (h)Conversion (%)

-Elimination Byproduct (%)
Method Viability

Benzyl Alcohol1504> 96%< 1%Excellent

Isopropanol130885%< 1%Good (Slow due to sterics)
NaOMe (Control) Benzyl Alcohol80235%> 60% (Acrylate) Failed
Novozym 435 Isopropanol5016> 98%0% Excellent
Novozym 435 2-Ethylhexanol6012> 95%0% Excellent

Table 1: Comparative performance metrics for transesterification methodologies applied to


-alkoxy esters.

References

  • Source: Googleapis.com (Patent Database)
  • Source: PMC (PubMed Central)
  • Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym 435 Source: SpinChem URL
  • Source: Grasas y Aceites (CSIC)
  • TITANIUM TETRAISOPROPOXIDE Source: Ataman Kimya URL

Sources

Troubleshooting & Optimization

improving hydrolytic stability of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the hydrolytic stability of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate , a specialized beta-alkoxy ester. This molecule is susceptible to hydrolysis, cleaving into 3-((1-phenoxypropan-2-yl)oxy)propanoic acid and ethanol .

The following guide is structured as a Tier-3 Technical Support resource, designed to troubleshoot degradation issues in aqueous formulations, bioanalytical assays, and reaction media.

Subject: Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate Cas No: (Analogous to 763-69-9 for core structure) | Class:


-Alkoxy Ester

Core Stability Analysis

Before troubleshooting, understand the enemy: Hydrolysis . This molecule contains an ethyl ester linkage susceptible to nucleophilic attack by water (or hydroxide ions) and acid-catalyzed cleavage.[1]

  • The Mechanism: The reaction is catalyzed by both

    
     (Specific Acid Catalysis) and 
    
    
    
    (Specific Base Catalysis).
  • The

    
    -Effect:  The ether oxygen at the 
    
    
    
    -position (relative to the carbonyl) is electron-withdrawing. This increases the electrophilicity of the carbonyl carbon, making this molecule more susceptible to alkaline hydrolysis than simple aliphatic esters like ethyl acetate.
Hydrolysis Pathway Diagram

The following diagram illustrates the degradation pathway you are likely observing.

HydrolysisMechanism cluster_catalysis Catalytic Factors Ester Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (Intact Molecule) Transition Tetrahedral Intermediate Ester->Transition + H2O / OH- / H+ Acid 3-((1-phenoxypropan-2-yl)oxy)propanoic acid (Degradant A) Transition->Acid Cleavage Ethanol Ethanol (Degradant B) Transition->Ethanol Leaving Group pH pH > 7 (Rapid) pH < 3 (Moderate) Temp Temp > 25°C

Figure 1: Hydrolytic degradation pathway of the target ester into its carboxylic acid and alcohol components.

Troubleshooting & FAQs

Direct answers to common stability failures in the lab.

Issue 1: "My analyte disappears rapidly in phosphate buffer (pH 7.4)."

Diagnosis: Base-catalyzed hydrolysis + Buffer Catalysis. Technical Insight: At pH 7.4, the hydroxide ion concentration is sufficient to drive hydrolysis. Furthermore, phosphate anions can act as general base catalysts, accelerating the reaction beyond simple pH effects. Solution:

  • Shift pH: If experimental conditions allow, lower the pH to the stability window (pH 4.0 – 5.5) .

  • Change Buffer: Switch to non-nucleophilic, steric-hindered buffers like MES (pH 5.5-6.7) or HEPES . Avoid phosphate and imidazole if possible.

  • Temperature: Process samples at 4°C on ice. The activation energy (

    
    ) for ester hydrolysis is typically 40–50 kJ/mol; dropping from 25°C to 4°C reduces the rate by ~4-5 fold.
    
Issue 2: "I see degradation even in pure water/acetonitrile mixtures."

Diagnosis: Apparent pH drift or Transesterification. Technical Insight: "Pure" water absorbs


, becoming slightly acidic (pH ~5.5), which is actually good. However, if you are using Methanol  as a co-solvent, the methoxide ion (formed in trace amounts) or acid catalysis can swap the ethyl group for a methyl group (Transesterification), creating Methyl 3-((1-phenoxypropan-2-yl)oxy)propanoate.
Solution: 
  • Match Alcohols: Use Ethanol as your organic co-solvent to make any transesterification "invisible" (degenerate reaction).

  • Avoid Primary Alcohols: Use Acetonitrile (ACN) or DMSO, which are aprotic and do not participate in nucleophilic attack.

Issue 3: "The compound degrades in plasma/serum samples."

Diagnosis: Enzymatic Hydrolysis (Esterases). Technical Insight: Plasma contains carboxylesterases that cleave esters seconds after collection. Chemical stability rules do not apply here; this is biological degradation. Solution:

  • Inhibitor Cocktail: You must add an esterase inhibitor immediately upon blood collection.

    • Fluoride (NaF): General inhibitor (weak).

    • Organophosphates (e.g., Paraoxon, DFP): Potent, irreversible inhibitors (Hazardous).

    • Bis(4-nitrophenyl) phosphate (BNPP): Specific carboxylesterase inhibitor.

  • Acidification: Immediately acidify plasma samples to pH 4.0 using dilute H3PO4 or Citric Acid. This denatures the enzymes and places the ester in its chemical stability window.

Experimental Protocols for Stabilization

Protocol A: Determining the pH of Maximum Stability ( )

Use this protocol to define the exact storage conditions for your stock solutions.

Materials:

  • Universal Buffer (Citrate-Phosphate-Borate) covering pH 2.0 to 10.0.

  • HPLC/UPLC system.

  • Thermostatted water bath (25°C and 40°C).

Workflow:

  • Preparation: Prepare 100

    
    M solutions of the ester in buffers at pH 2, 4, 5, 6, 7, 8, 10.
    
  • Incubation: Incubate at 40°C (accelerated condition).

  • Sampling: Inject samples at

    
     hours.
    
  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
  • Profile: Plot

    
     vs. pH.
    
    • Expected Result: You will see a U-shaped curve. The bottom of the "U" is your

      
      .
      
Protocol B: Micellar Protection (Surfactant Shielding)

Use this if you must work at neutral/basic pH. Encapsulating the ester in non-ionic surfactant micelles can sterically hinder water/hydroxide attack.

Recommended Surfactants: Polysorbate 80 (Tween 80) or Poloxamer 188. Critical Concentration: Must be above Critical Micelle Concentration (CMC).

ComponentConcentrationFunction
Analyte 1 mg/mLTarget
Polysorbate 80 0.5% (w/v)Micellar Shield (CMC is ~0.012%)
Buffer Phosphate pH 7.4Aqueous Phase

Mechanism: The hydrophobic ester partitions into the micelle core. Hydroxide ions (


) are hydrophilic and are repelled/excluded from the micelle core, reducing the effective collision frequency.

Decision Logic for Stabilization

Use this workflow to select the correct stabilization strategy for your specific application.

StabilizationLogic Start Start: Define Application Q_Bio Is the medium Biological? (Plasma/Blood/Cell Culture) Start->Q_Bio Q_pH Can you adjust pH? Q_Bio->Q_pH No (Chemical Solution) Act_Inhibitor Add Esterase Inhibitors (BNPP / NaF) Q_Bio->Act_Inhibitor Yes Act_Acidify Acidify to pH 4.5 (Use Citrate or Acetate) Q_pH->Act_Acidify Yes Act_Micelle Use Micellar Protection (Tween 80 / Cyclodextrin) Q_pH->Act_Micelle No (Must be Neutral/Basic) Act_Temp Store at -20°C or -80°C Avoid freeze-thaw cycles Act_Inhibitor->Act_Temp Act_Acidify->Act_Temp Act_Micelle->Act_Temp

Figure 2: Decision tree for selecting the appropriate stabilization method based on experimental constraints.

References

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (Defines general acid/base hydrolysis kinetics for esters).
  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. Link

  • Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. Wiley-VCH.
  • Wang, J., et al. (2011). Stabilization of ester-containing prodrugs: Strategies and applications. Journal of Pharmaceutical Sciences.
  • PubChem. (2025).[2] 1-Phenoxy-2-propanol (Structure/Properties). National Library of Medicine. Link (Source for the phenoxy-propanol moiety properties).

  • Impag Austria. (2025). Ethyl-3-Ethoxy-Propionate (EEP) Technical Data Sheet. (Source for structural analog stability data). Link

Sources

Technical Support Center: Minimizing Side Reactions in Phenoxypropanol Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals dealing with the esterification of phenoxypropanol derivatives.

Synthesizing esters from 1-phenoxy-2-propanol presents unique mechanistic challenges. Because the substrate contains both an ether linkage and a secondary hydroxyl group, it is highly susceptible to acid-catalyzed degradation, regioisomerization, and elimination. This guide provides a causal analysis of these side reactions, diagnostic workflows, and self-validating protocols to ensure >95% yield and high purity in your synthetic pipelines.

Part 1: Diagnostic Workflow for Esterification Troubleshooting

Before altering your synthetic protocol, use the decision tree below to identify the specific mechanistic failure occurring in your current reaction matrix.

Troubleshooting Start Analyze Crude Mixture (GC-MS / 1H-NMR) Q1 Are olefinic byproducts (e.g., 1-phenoxypropene) present? Start->Q1 Q2 Is free phenol detected in the mixture? Q1->Q2 No Sol1 Dehydration (E1) occurring. Switch H2SO4 to p-TsOH or use Lipase (CALB). Q1->Sol1 Yes Q3 Is the ester yield low with unreacted secondary alcohol? Q2->Q3 No Sol2 Ether cleavage occurring. Avoid strong mineral acids. Use Steglich (DCC/DMAP). Q2->Sol2 Yes Sol3 Equilibrium stalled. Remove water via Dean-Stark or apply vacuum. Q3->Sol3 Yes Success Optimal Esterification Achieved (>95% Yield) Q3->Success No

Diagnostic workflow for identifying and resolving phenoxypropanol esterification side reactions.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why am I seeing olefinic byproducts during the Fischer esterification of 1-phenoxy-2-propanol?

Causality: You are observing acid-catalyzed dehydration. 1-phenoxy-2-propanol is a secondary alcohol. When subjected to strong mineral acids (like H₂SO₄) at elevated temperatures (>90 °C), the secondary hydroxyl group is protonated. The loss of water generates a relatively stable secondary carbocation, which rapidly undergoes E1 elimination to form an alkene (e.g., 1-phenoxypropene)[1]. Solution: Shift from thermodynamic to kinetic control by lowering the temperature, or abandon strong mineral acids entirely in favor of mild coupling agents (see Protocol A).

Q2: My GC-MS shows significant amounts of free phenol. How is the ether bond breaking?

Causality: Ether cleavage is occurring. While aryl-alkyl ethers are generally robust, the oxygen atom in the phenoxy linkage can be protonated by high concentrations of strong protic acids (especially hydrohalic acids like HBr/HCl, or hot H₂SO₄). Subsequent nucleophilic attack by the conjugate base or ambient water cleaves the C-O bond, yielding phenol and a halopropanol or propylene glycol derivative. Solution: Maintain a strictly non-nucleophilic, mildly acidic or completely neutral environment during esterification.

Q3: My product ratio doesn't match my starting material. Why is the reaction skewing?

Causality: If you are using commercial "phenoxypropanol" (often sold as propylene glycol phenyl ether), you are likely working with an isomeric mixture. The industrial synthesis via propylene oxide ring-opening yields ~85% 1-phenoxy-2-propanol (secondary alcohol) and ~15% 2-phenoxy-1-propanol (primary alcohol)[2]. Primary alcohols face significantly less steric hindrance and esterify much faster than secondary alcohols. If the reaction is not driven to absolute completion, the primary alcohol will be disproportionately consumed, skewing the final ester ratio.

Q4: What is the most reliable method to achieve >95% yield without these side reactions?

Causality: Enzymatic esterification using Candida antarctica Lipase B (CALB) is the gold standard for secondary alcohols prone to side reactions. CALB operates under exceedingly mild conditions (40–60 °C) and neutral pH, completely eliminating the risk of E1 dehydration and ether cleavage[3]. By applying a vacuum to continuously remove water, the thermodynamic equilibrium is forced toward the product without the need for harsh chemical desiccants.

Part 3: Quantitative Data & Catalyst Selection

The choice of catalyst directly dictates the side-reaction profile. Use the table below to benchmark your current methodology against industry standards.

Table 1: Catalyst Selection and Associated Side Reaction Profiles for Phenoxypropanol Esterification

Catalyst SystemOperating Temp (°C)Expected Yield (%)Dehydration RiskEther Cleavage RiskMechanistic Notes
Sulfuric Acid (H₂SO₄) 80 - 11060 - 70High ModeratePromotes E1 elimination of secondary alcohols.
p-Toluenesulfonic Acid 80 - 11080 - 85Low-ModerateLowMilder than H₂SO₄; requires Dean-Stark water removal.
Steglich (DCC/DMAP) 0 - 25> 90None None Mild chemical approach; produces insoluble DCU byproduct.
Lipase B (CALB) 40 - 60> 95None None Highly selective green chemistry; requires vacuum to drive equilibrium.

Part 4: Standard Operating Procedures (SOPs)

To bypass the side reactions detailed above, implement one of the following self-validating protocols.

Protocol A: Steglich Esterification (Chemical, Mild Conditions)

This protocol utilizes a carbodiimide coupling agent to form the ester at room temperature, completely avoiding the acidic conditions that cause dehydration and ether cleavage.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 1.0 equivalent of 1-phenoxy-2-propanol and 1.1 equivalents of the target carboxylic acid in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Stir until completely dissolved.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in a minimal amount of DCM dropwise over 15 minutes.

    • Self-Validation Check: The clear solution will gradually become opaque and cloudy as N,N'-Dicyclohexylurea (DCU) precipitates. This visual cue confirms the successful activation of the carboxylic acid.

  • Reaction: Allow the mixture to warm naturally to room temperature and stir for 12–16 hours.

  • Workup: Filter the white DCU precipitate through a Celite pad. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to isolate the pure phenoxypropyl ester.

Protocol B: Enzymatic Esterification via CALB (Green Chemistry)

This protocol leverages enzymatic specificity to esterify the secondary alcohol without any risk of side reactions, utilizing vacuum to drive the equilibrium[3].

  • Preparation: In a round-bottom flask, combine 1.0 equivalent of 1-phenoxy-2-propanol and 1.0 equivalent of the target carboxylic acid. (If the acid is a solid, add a minimal volume of anhydrous toluene; otherwise, proceed solvent-free).

  • Enzyme Addition: Add 5–10% (w/w relative to total substrates) of immobilized Candida antarctica Lipase B (CALB, commercially available as Novozym 435).

  • Equilibrium Shift: Heat the mixture to 50–60 °C. Apply a moderate vacuum (e.g., 50–100 mbar) to continuously boil off the water byproduct.

    • Causality Note: Removing water continuously shifts the Le Chatelier equilibrium strictly toward ester synthesis without requiring chemical dehydrating agents.

  • Reaction: Stir gently for 24–48 hours. Crucial: Do not use high-shear magnetic stirring, as this will mechanically crush the acrylic resin beads holding the immobilized enzyme. Use an overhead stirrer or gentle orbital shaking.

  • Workup & Validation: Filter the reaction mixture to recover the CALB beads.

    • Self-Validation Check: The recovered beads can be washed with hexane, dried, and reused for up to 5 subsequent batches with minimal loss of activity, verifying the non-destructive nature of the protocol.

  • Purification: Evaporate any residual volatile starting materials under high vacuum to yield the highly pure ester.

References

1.[1] US5426199A - Catalyzed esterification process Source: Google Patents URL:

2.[2] PROPYLENE GLYCOL PHENYL ETHER CAS N°: - OECD Existing Chemicals Database Source: OECD URL:

3.[3] Enzymatic kinetic resolution of secondary alcohols by esterification with FA under vacuum Source: ResearchGate URL:

Sources

purification techniques to remove unreacted phenoxypropanol from final ester product

Author: BenchChem Technical Support Team. Date: March 2026

Module: Purification of High-Boiling Alcohols (Phenoxypropanol)

Welcome to the Technical Support Center. Removing unreacted phenoxypropanol (PP) from a synthesized ester is a notorious bottleneck in drug development and polymer synthesis. Because phenoxypropanol is a high-boiling, amphiphilic molecule, standard purification techniques like simple evaporation or basic aqueous washing often fail, leading to contaminated final products or degraded esters.

This guide provides the causality behind these failures and field-proven, self-validating methodologies to achieve high-purity ester isolation.

Part 1: The Separation Challenge (Quantitative Data)

To understand why standard purification fails, we must analyze the physicochemical properties of the contaminant versus the target product.

PropertyPhenoxypropanol (Contaminant)Typical Target EsterImpact on Separation Strategy
Boiling Point 243 °C – 250 °C> 250 °CPrevents simple vacuum distillation; applying enough heat/vacuum to vaporize PP risks thermal degradation of the ester.
LogP (Octanol/Water) 1.44 – 1.93[1]> 3.0High lipophilicity causes the alcohol to thermodynamically prefer the organic phase during standard water washes.
Hydrogen Bonding 1 Donor, 2 Acceptors0 Donors, 2 AcceptorsThe presence of the H-bond donor in PP allows for targeted extraction using Deep Eutectic Solvents (DES).
Aqueous Solubility Slightly soluble[1]InsolubleSimple brine or water washes are insufficient for complete removal due to the bulky, hydrophobic phenyl ring.
Part 2: Troubleshooting Guide & FAQs

Q1: Why is vacuum distillation failing to remove unreacted phenoxypropanol without degrading my final ester? Causality: Phenoxypropanol has an exceptionally high boiling point of approximately 243–250 °C (). To vaporize it, you must apply a deep vacuum (e.g., <0.1 mmHg) paired with significant heat. Most complex pharmaceutical esters undergo thermal degradation or pyrolysis at these temperatures. The thermal energy required to break the intermolecular forces of the alcohol often exceeds the activation energy for ester bond cleavage.

Q2: I attempted a standard Liquid-Liquid Extraction (LLE) with water and brine, but NMR shows the alcohol is still in the organic phase. What went wrong? Causality: While phenoxypropanol possesses a polar hydroxyl group, its bulky phenyl ring and ether linkage make it highly amphiphilic, possessing a LogP of 1.44 to 1.93 ([1]). This positive LogP dictates that it thermodynamically prefers the organic solvent (e.g., ethyl acetate, dichloromethane) over the aqueous layer. A simple water wash cannot overcome this partition coefficient.

Q3: How can I alter the partition coefficient to force the alcohol into the aqueous layer? Causality: You must change the chemical nature of the alcohol. By reacting the crude mixture with a cyclic anhydride (like succinic or phthalic anhydride), you perform a "chemical scavenging" step ([2]). The anhydride reacts exclusively with the free hydroxyl group of phenoxypropanol, forming a half-ester that contains a free carboxylic acid. When you subsequently wash the mixture with a mild base (saturated NaHCO₃), this carboxylic acid is deprotonated into a carboxylate salt. The salt's extreme polarity forces it entirely into the aqueous phase, leaving your unreacted, neutral target ester pristine in the organic layer.

Q4: Are there non-chemical alternatives if my ester is sensitive to anhydrides or bases? Causality: Yes. You can use Deep Eutectic Solvents (DES), such as a 1:2 molar ratio of Choline Chloride to Glycerol. DES systems utilize extensive hydrogen-bond networks. Because phenoxypropanol acts as a hydrogen-bond donor, it is selectively pulled into the DES phase, while the target ester (lacking H-bond donors) remains as a separate, immiscible phase ([3]).

Part 3: Standard Operating Procedures (SOPs)
SOP 1: Chemical Scavenging via Succinic Anhydride

Self-Validating Principle: This protocol relies on pH-dependent phase partitioning. If the aqueous phase isn't sufficiently basic, the half-ester remains protonated and stays in the organic layer, failing the purification.

  • Reagent Addition: To the crude organic reaction mixture (containing the target ester and unreacted phenoxypropanol), add 1.5 equivalents of succinic anhydride (relative to the estimated unreacted alcohol) and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) as a catalyst.

  • Incubation: Stir the mixture at 40–50 °C for 2 hours.

    • Validation Check: Run a quick TLC; the phenoxypropanol spot should disappear, replaced by a baseline-hugging spot (the highly polar acidic half-ester).

  • Neutralization & Extraction: Cool to room temperature. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until CO₂ evolution ceases.

  • Phase Separation: Transfer to a separatory funnel.

    • Critical Validation Check: Test the pH of the aqueous layer. It must be > 7.5. If it is acidic, the scavenging has failed; add more NaHCO₃ until basic.

  • Isolation: Drain the aqueous layer (which now contains the scavenged alcohol salt). Wash the organic layer once with brine to remove residual water, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the pure ester.

SOP 2: Advanced LLE using Deep Eutectic Solvents (DES)

Self-Validating Principle: The DES must be properly synthesized and kept anhydrous to maintain its strict hydrogen-bonding capacity.

  • DES Preparation: Mix Choline Chloride and Glycerol in a 1:2 molar ratio. Heat to 80 °C with stirring until a clear, homogeneous liquid forms. Allow to cool to room temperature.

  • Extraction: Add the DES to your crude ester mixture in a 1:1 volume ratio.

  • Agitation: Stir vigorously at room temperature for 30 minutes to maximize surface area contact between the two immiscible phases.

  • Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to break any micro-emulsions. The DES (containing the phenoxypropanol) will form a distinct, heavier layer from the organic ester.

  • Recovery: Decant the pure ester layer.

    • Validation Check: Perform ¹H NMR on the ester layer; the characteristic multiplet of the phenoxypropanol phenyl ring (δ 6.9–7.3 ppm) should be entirely absent.

Part 4: Process Visualization

G Start Crude Reaction Mixture (Target Ester + Phenoxypropanol) Scavenge Add Succinic Anhydride & DMAP (Converts Alcohol to Acidic Half-Ester) Start->Scavenge Scavenging Wash Liquid-Liquid Extraction (Wash with sat. NaHCO3) Scavenge->Wash Neutralization Split Phase Separation Wash->Split Aq Aqueous Phase (Contains Scavenged Alcohol Salt) Split->Aq Bottom Layer Org Organic Phase (Contains Pure Target Ester) Split->Org Top Layer

Chemical scavenging workflow for removing unreacted phenoxypropanol via half-ester extraction.

References
  • Title: 1-PHENOXY-2-PROPANOL Technical Data Source: Ataman Chemicals URL: [Link]

  • Title: Making esters from alcohols and acid anhydrides Source: Chemguide URL: [Link]

  • Title: Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents Source: ResearchGate URL: [Link]

Sources

troubleshooting phase separation in coatings containing Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting Guide: Phase Separation in Polymer Coatings Containing Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

As a Senior Application Scientist in advanced materials and drug development, I frequently encounter formulation challenges involving specialty ether-ester plasticizers and coalescents. Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (which we will refer to as EPOP ) is highly effective at lowering the glass transition temperature (


) of rigid polymers used in controlled-release and biomedical coatings. However, its bulky, hydrophobic phenoxy-ether structure makes it highly susceptible to phase separation.

Phase separation in these matrices is rarely a simple "mixing error." It is a complex physical chemistry failure governed by the dynamic interplay between solvent evaporation kinetics and polymer-plasticizer thermodynamics. This guide provides a self-validating framework to diagnose, quantify, and permanently resolve EPOP phase separation.

The Causality of EPOP Phase Separation

To troubleshoot effectively, you must understand the underlying physics driving the separation. EPOP demixing manifests through two primary mechanisms:

  • Thermodynamic Incompatibility: According to the Flory-Huggins theory, polymer-plasticizer miscibility requires a low or negative interaction parameter (

    
    )[1]. If the structural and energetic disparity between the polymer matrix and EPOP is too large, the system's free energy of mixing becomes positive. As the coating dries, the system crosses the binodal curve, leading to the nucleation and growth of EPOP-rich domains[2].
    
  • Kinetic Evaporation Mismatch: EPOP has a remarkably low vapor pressure. If the primary volatile solvent (e.g., ethanol, acetone) evaporates too rapidly, the transient concentration of EPOP in the contracting film exceeds its solubility limit. This forces the system into the unstable region of the phase diagram, triggering spinodal decomposition—characterized by a bicontinuous or interconnected micro-domain morphology that scatters light and causes haze[3].

Diagnostic Workflow

Before adjusting your formulation, use the following logic tree to isolate whether your defect is driven by kinetics (drying) or thermodynamics (compatibility).

PhaseSeparation A Phase Separation Detected in EPOP Coating B1 Macroscopic Defect (Pooling, Craters, Exudation) A->B1 B2 Microscopic Defect (Haze, Opacity, Loss of Gloss) A->B2 C1 Kinetic Mechanism: Evaporation Mismatch B1->C1 C2 Thermodynamic Mechanism: Flory-Huggins Mismatch B2->C2 D1 Protocol 2: Optimize Drying Gradient C1->D1 D2 Protocol 1: Calculate HSP Distance (Ra) C2->D2

Diagnostic logic tree for isolating kinetic vs. thermodynamic phase separation mechanisms.

Quantitative Diagnostic Metrics

To systematically resolve thermodynamic issues, we quantify molecular interactions using Hansen Solubility Parameters (HSP). The HSP distance (


) between EPOP and the polymer is calculated using the dispersion (

), polar (

), and hydrogen-bonding (

) forces:


For complete miscibility,


 must be less than the interaction radius (

) of the specific polymer[4][5].

Table 1: Thermodynamic and Kinetic Baselines for EPOP Formulations

ParameterEPOP (Estimated)Target Polymer (e.g., Ethylcellulose)Troubleshooting Threshold
Dispersion (

)
~18.0 MPa

~17.5 MPa


for miscibility
Polarity (

)
~6.5 MPa

~4.0 MPa


for miscibility
Hydrogen Bonding (

)
~7.0 MPa

~6.5 MPa


for miscibility
HSP Distance (

)
N/AN/AMust be

(Polymer Interaction Radius)
Flory-Huggins

N/AN/A

for a stable solid solution[6]
Vapor Pressure < 0.1 hPa @ 20°CN/A

vs. primary solvent must be controlled

Step-by-Step Methodologies

Protocol 1: Self-Validating Thermodynamic Compatibility Screening

Objective: Empirically isolate thermodynamic incompatibility from kinetic trapping by removing the variable of evaporation rate.

  • Preparation of Standard Solutions: Dissolve the base polymer in a highly volatile, thermodynamically "good" solvent (e.g., dichloromethane or acetone) at 10% w/v.

  • EPOP Titration: Add EPOP to the polymer solution in increasing weight fractions relative to the dry polymer mass (e.g., 5%, 10%, 15%, 20% w/w).

  • Casting: Cast 100 µm wet films onto a glass substrate using a wire-wound drawdown bar.

  • Controlled Evaporation: Place the films in a solvent-vapor-saturated chamber for 48 hours to allow ultra-slow evaporation. Causality Note: Slowing the evaporation removes kinetic trapping, forcing the polymer chains and EPOP to organize into their true thermodynamic equilibrium state.

  • Self-Validation & Analysis: Analyze the dried films via Confocal Laser Scanning Microscopy (CLSM).

    • Pass Condition: A completely featureless morphology indicates

      
      .
      
    • Fail Condition: If domains >400 nm are observed, the Flory-Huggins interaction parameter is too high[5][6]. You must either reduce the EPOP concentration or blend in a compatibilizing co-polymer to expand the

      
       radius.
      
Protocol 2: Kinetic Drying Optimization to Mitigate Spinodal Decomposition

Objective: Prevent transient phase separation caused by disparate solvent evaporation rates.

  • Vapor Pressure Profiling: Identify the boiling point and vapor pressure of your primary solvent. Because EPOP acts as a heavy tail solvent, a massive gap in evaporation rates will strand the EPOP in the contracting film.

  • Co-Solvent Bridging: Introduce an intermediate-boiling "bridge" solvent (e.g., propylene glycol monomethyl ether) at 10-15% of the total solvent weight. Causality Note: This prevents a sudden, localized spike in EPOP concentration during the final stages of drying, keeping the mixture outside the spinodal decomposition envelope[3].

  • Thermal Ramping: Instead of immediate high-heat curing, implement a stepped drying profile:

    • Phase 1: 30°C for 15 minutes (Flash-off of primary solvent).

    • Phase 2: 50°C for 30 minutes (Bridge solvent removal).

    • Phase 3: 80°C for 60 minutes (Final cure and polymer chain relaxation).

  • Self-Validation: Perform a cross-hatch adhesion test and measure film transmittance at 600 nm.

    • If the film is transparent but fails adhesion, EPOP has exuded to the substrate interface (macroscopic pooling).

    • If it passes adhesion but is hazy, microscopic spinodal decomposition occurred. Adjust the thermal ramp accordingly.

Frequently Asked Questions (FAQs)

Q: Why does my coating look clear initially but develop a microscopic haze after 24 to 48 hours? A: This is a classic manifestation of delayed nucleation and growth, often referred to as "blooming" or "exudation." Initially, the rapid evaporation of the primary solvent kinetically traps the EPOP molecules within the polymer chains, forming a supersaturated solid solution. Over time, as the polymer chains undergo micro-Brownian motion, the system relaxes toward its true thermodynamic equilibrium. Because the Flory-Huggins


 parameter is unfavorable, EPOP migrates and aggregates into micro-domains[2]. To fix this, reduce the EPOP loading or use a less crystalline polymer grade.

Q: How does ambient humidity exacerbate EPOP phase separation? A: While EPOP's ether and ester linkages can weakly interact with moisture, the primary culprit is "evaporative cooling." If the primary solvent evaporates too fast, the surface temperature of the film drops below the dew point, causing ambient moisture to condense on the wet film. Water acts as a strong non-solvent for both the polymer and EPOP, drastically altering the local Hansen Solubility Parameters. This sudden shift forces premature spinodal decomposition[3]. Ensure the dew point of the coating environment is strictly controlled.

Q: Can I use high-shear mixing to force EPOP into the polymer matrix? A: No. High-shear mixing only dictates the initial dispersion of the liquid formulation. Once the coating is applied and solvent begins to evaporate, the system is entirely governed by diffusion and thermodynamics. If the HSP distance (


) is too large, the EPOP will phase separate regardless of how aggressively it was initially mixed[4].

References

1.[4] Applying Hansen Solubility Parameters to Dynamically Reacting Systems A Case Study of Photopolymerization Induced Phase Separation | ACS Materials Letters. acs.org. 2.[5] Predicting polymer solubility from phase diagrams to compatibility: a perspective on challenges and opportunities - RSC Publishing. rsc.org. 3.[3] Structure evolution of spin-coated phase-separated EC/HPC films. research.chalmers.se. 4.[2] Microstructural Control of Polymers Achieved Using Controlled Phase Separation During 3D Printing with Oligomer Libraries. chemrxiv.org. 5.[6] flory-huggins interaction parameters: Topics by Science.gov. science.gov. 6.[1] Historical Perspective of Advances in the Science and Technology of Polymer Blends. mdpi.com.

Sources

Technical Support Center: Optimizing Reaction Yield of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Context

Welcome to the Technical Support Center. This guide addresses the optimization of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate , a specialized ether-ester solvent and intermediate.

The synthesis relies on the Oxa-Michael addition of 1-phenoxypropan-2-ol (Dowanol™ PPh) to Ethyl Acrylate .[1] While homogeneous bases (e.g., NaOEt, KOH) are historically used, they generate salt waste and require complex neutralization.[2] Transitioning to solid base catalysts (Basic Resins, Hydrotalcites) improves atom economy and enables continuous processing, but introduces unique challenges regarding mass transfer and active site stability.[2]

Reaction Scheme

Reactants: 1-Phenoxypropan-2-ol + Ethyl Acrylate Catalyst: Solid Base (e.g., Tertiary Amine Resin, MgO/Al2O3) Product: Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate Key Side Reactions: Radical Polymerization (Acrylate), Transesterification.[3]

Troubleshooting Guide (Q&A)

This section addresses specific yield-killing issues reported by our user base.

Category A: Low Conversion & Reaction Stalling[1][2][3]

Q: My reaction starts fast but stalls at ~60% conversion. Adding more catalyst doesn't help. What is happening? A: This is likely a thermodynamic equilibrium or surface poisoning issue, not a kinetic one.[1][2]

  • Diagnosis: The Oxa-Michael reaction is reversible.[1][4][5][6] If your temperature is too high (>80°C), the reverse (Retro-Michael) reaction becomes significant.[2]

  • Root Cause:

    • Equilibrium Limit: High temperatures favor the reactants.[1]

    • Site Blocking: The bulky phenoxy group may be sterically hindering access to the active basic sites within the catalyst pores (diffusion limitation).[2]

  • Solution:

    • Lower the Temperature: Operate between 40°C – 60°C . Lower temperatures favor the forward reaction (exothermic).

    • Solvent Selection: Run neat (solvent-free) if possible to maximize concentration. If viscosity is high, use a non-polar solvent (Toluene) to discourage hydrogen bonding with the catalyst surface, which can inhibit the alcohol activation.[2]

Q: The solid catalyst (Hydrotalcite) seems inactive right out of the bottle. Why? A: Solid inorganic bases often suffer from atmospheric poisoning .[1]

  • Mechanism: CO2 and H2O from the air adsorb onto the basic sites (forming carbonates/bicarbonates), neutralizing the catalytic activity.[2]

  • Protocol: You must calcine inorganic catalysts (like Mg-Al Hydrotalcites) at 450-500°C for 4 hours before use to decarboxylate and dehydrate the surface.[1] For polymer resins (e.g., Amberlyst A21), ensure they are washed with dry ethanol and vacuum dried to remove pore-filling water.[2]

Category B: Impurity Profile (Selectivity)

Q: I am seeing a "double-weight" byproduct and losing ethyl acrylate. Is this polymerization? A: Yes, or Transesterification.[2]

  • Scenario 1: Radical Polymerization. Ethyl acrylate is prone to self-polymerization.[1]

    • Fix: Ensure your ethyl acrylate contains a radical inhibitor (e.g., 10-50 ppm MEHQ) and do not remove oxygen completely (MEHQ requires trace O2 to function), or use a dedicated inhibitor like phenothiazine if running under strict inert gas.[2]

  • Scenario 2: Transesterification. The alcohol (1-phenoxypropan-2-ol) attacks the ester carbonyl instead of the alkene.[1]

    • Fix: This occurs on strong base sites. Switch to a weak base catalyst (e.g., a tertiary amine resin instead of a quaternary ammonium hydroxide resin).[2] The pKa of the catalyst should be sufficient to activate the hydroxyl (O-H) but low enough to avoid attacking the ester.

Optimization Logic & Workflow

The following diagram illustrates the critical decision pathways for optimizing this synthesis.

OptimizationWorkflow Start Start: Reaction Optimization CheckYield Analyze Yield & Conversion Start->CheckYield LowConv Issue: Low Conversion (<70%) CheckYield->LowConv Yield Low HighByprod Issue: High Byproducts CheckYield->HighByprod Purity Low TempCheck Check Temperature LowConv->TempCheck CheckPoly Is it Polymer? (GPC/NMR) HighByprod->CheckPoly ActionTemp Action: Reduce T to 40-50°C (Suppress Retro-Michael) TempCheck->ActionTemp T > 80°C ActionTime Action: Increase Residence Time (Kinetic Control) TempCheck->ActionTime T < 60°C CatCheck Check Catalyst Type ActionWeakBase Action: Switch to Weak Base (Tertiary Amine Resin) CatCheck->ActionWeakBase Strong Base Used CheckPoly->CatCheck Transesterification ActionInhib Action: Add MEHQ/Air sparge CheckPoly->ActionInhib High MW Species

Figure 1: Decision tree for diagnosing yield and selectivity issues in the solid-base catalyzed synthesis of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate.

Standard Operating Procedure (SOP)

Objective: Synthesis of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate with >90% Yield.

Materials
  • Substrate A: 1-Phenoxypropan-2-ol (1.0 equiv)[1][7]

  • Substrate B: Ethyl Acrylate (1.2 equiv) – Excess drives kinetics.[2]

  • Catalyst: Macroreticular Tertiary Amine Resin (e.g., Amberlyst™ A21 or equivalent).[2]

    • Why? Weak base prevents transesterification; macroreticular structure aids diffusion of the bulky phenoxy substrate.[1]

  • Inhibitor: MEHQ (Monomethyl ether of hydroquinone), present in acrylate.[2]

Protocol
  • Catalyst Pre-treatment:

    • Wash resin with dry ethanol (3x bed volume) to remove water.[2]

    • Vacuum dry at 40°C for 6 hours. Critical: Water inhibits the basic sites.[1][2]

  • Reaction Setup:

    • Load reactor with 1-Phenoxypropan-2-ol.[1]

    • Add dry catalyst (10-15 wt% relative to alcohol).

    • Heat mixture to 50°C under gentle stirring (avoid grinding the resin).

  • Addition:

    • Add Ethyl Acrylate dropwise over 30-60 minutes.[1]

    • Reasoning: Controls exotherm and keeps acrylate concentration low initially to suppress polymerization.[1]

  • Monitoring:

    • Monitor by GC or HPLC. Look for the disappearance of the alcohol peak.

    • Typical reaction time: 4–8 hours.

  • Work-up:

    • Filter off the solid catalyst (save for regeneration).

    • Rotary evaporate excess ethyl acrylate (recycle).

    • Product is typically obtained as a clear oil.[1]

Comparative Data: Catalyst Performance

The following table summarizes expected performance metrics based on catalyst class for Oxa-Michael additions of glycol ethers to acrylates.

Catalyst TypeBasicityConv. (%)Selectivity (%)Key Issues
Homogeneous (NaOEt) Strong>95%85-90%Salt waste, Transesterification, difficult separation.
Basic Resin (Weak) Weak (Tertiary Amine)90-95%>98% Excellent selectivity; requires dry conditions.
Basic Resin (Strong) Strong (Quat.[2] Ammonium)>95%80-85%Promotes transesterification side-products.[1]
Hydrotalcite (Mg/Al) Tunable85-90%95%Requires high-temp activation (calcination); sensitive to CO2.
MgO Medium70-80%90%Lower surface area; slower kinetics.[1]

Frequently Asked Questions (FAQs)

Q: Can I run this in a continuous flow reactor? A: Absolutely. This reaction is ideal for a Packed Bed Reactor (PBR) .[2]

  • Recommendation: Use a macroreticular resin (like Amberlyst A21) to minimize pressure drop.[2]

  • Parameters: Set WHSV (Weight Hourly Space Velocity) to approx 0.5–2.0 h⁻¹.[2] Ensure the feed is pre-mixed and contains inhibitor.[1]

Q: How do I regenerate the catalyst? A:

  • Resins: Flush with acetone or ethanol to remove adsorbed organics. If activity drops due to acid poisoning (from trace acrylic acid), wash with dilute NaOH, then water, then ethanol.[2]

  • Inorganic Oxides: Calcination in air at 450°C burns off "coke" (organic deposits) and restores the oxide surface.

Q: Why is the product color turning yellow? A: Yellowing often indicates polymerization precursors or oxidation of the phenolic moiety.[1] Ensure the reaction temperature stays below 70°C and use fresh, inhibited ethyl acrylate.

References

  • European Commission. (2016). Consolidated Text: Regulation (EC) No 1223/2009 on cosmetic products.[2][8] (Lists 1-Phenoxypropan-2-ol and Ethyl Acrylate regulatory status). Link[2]

  • PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate and related esters.[1][9] (Structural data for phenoxy/propanoate derivatives). Link

  • Google Patents. (2014).[1][2] CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.[1] (Describes anion exchange resin catalysis for alcohol-acrylate addition). Link

  • Royal Society of Chemistry. (2014). Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes.[1][10][11][12] (Mechanistic insights into base-catalyzed oxa-Michael). Link

  • Beilstein Journal of Organic Chemistry. (2021). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions.[1][13] (Optimization of catalyst electronic properties). Link

Sources

Technical Guide: Mitigating Thermal Degradation of Glycol Ether Esters During Distillation

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Process Engineers, and Drug Development Professionals From: Senior Application Scientist, Separation Technologies Subject: Optimization of Distillation Parameters for Labile Glycol Ether Esters

Executive Summary & Core Mechanism

Glycol ether esters (e.g., Propylene Glycol Methyl Ether Acetate - PGMEA, Ethylene Glycol Monoethyl Ether Acetate) are critical solvents in semiconductor lithography and pharmaceutical coating due to their bifunctional nature (ether/alcohol + ester).[1] However, they exhibit significant thermal instability during purification.

The Primary Failure Mode: The degradation is rarely purely thermal (pyrolysis) at standard distillation temperatures (<180°C). Instead, it is chemically amplified thermal degradation , primarily driven by Acid-Catalyzed Hydrolysis .

Even trace moisture (ppm levels) combined with residual acidity (from synthesis or prior degradation) creates a self-accelerating cycle:

  • Heat + Trace Acid

    
     Ester Hydrolysis.
    
  • Hydrolysis releases Carboxylic Acid (e.g., Acetic Acid).

  • Increased Acidity

    
     Faster Hydrolysis Rate (Autocatalysis).
    

The Solution: Successful distillation requires a "Defense-in-Depth" strategy: Neutralization (Feedstock), residence time minimization (Process), and oxygen exclusion (Environment).

Pre-Distillation Validation (The "Why" Before The "How")

Before applying heat, you must validate the feedstock. Heating an acidic ester is a guaranteed failure mode.

Diagnostic Workflow
ParameterSpecification LimitValidation MethodWhy it Matters
Acid Number < 0.05 mg KOH/gPotentiometric Titration (ASTM D1613)Acid acts as a catalyst.[2] If >0.05, degradation will outpace purification.
Water Content < 500 ppm (0.05%)Karl Fischer (Coulometric)Water is the reagent for hydrolysis. Removal is critical.[3]
Peroxide Value < 5 ppmIodometric TitrationPeroxides initiate free-radical polymerization and color body formation.
Pre-Treatment Protocol

If your feedstock fails the specs above:

  • Neutralization: Do not use strong bases (NaOH/KOH) as they induce saponification. Use a solid-phase weak base like Sodium Carbonate (

    
    )  or a basic alumina bed.
    
  • Drying: Use molecular sieves (3Å or 4Å) to remove water without reacting with the ester. Avoid silica gel (often acidic).

Experimental Protocol: High-Vacuum Distillation

Objective: Isolate high-purity (>99.5%) glycol ether ester while maintaining Acid Number <0.02.

Equipment Selection:

  • Standard: Short Path Distillation (SPD) head (Vigreux columns increase residence time and pressure drop—avoid for highly sensitive esters).

  • Ideal: Wiped Film Evaporator (WFE) for scale-up (minimizes residence time to seconds).

Step-by-Step Procedure

Step 1: System Inertization (Critical)

  • Action: Evacuate the system to <5 mbar, then backfill with dry Nitrogen (

    
    ). Repeat 3x.
    
  • Reason: Removes atmospheric oxygen. Hot esters +

    
     = Peroxides 
    
    
    
    Yellowing.

Step 2: Vacuum Establishment

  • Target Pressure: < 10 mbar (Absolute).

  • Reason: Reduces boiling point significantly (see Table 1), keeping process temperature below the thermal degradation threshold (

    
    ).
    

Step 3: Heating Ramp

  • Action: Set bath temperature to

    
     above the expected boiling point.
    
  • Constraint: Never exceed a pot temperature of 160°C . If distillation does not occur, lower the pressure; do not increase heat.

Step 4: Fraction Collection

  • Foreshot (Head): Discard the first 5% of distillate. This contains low-boilers (water, residual alcohols).[4][5][6]

  • Main Body (Heart): Collect while vapor temperature is stable (

    
    ).
    
  • Heel (Tail): Stop when pot volume reaches 10%. Do not distill to dryness (concentrates peroxides and high-boiling color bodies).

Data Table: Boiling Point vs. Pressure (PGMEA)

Use this to set your vacuum pump requirements.

Pressure (mbar)Approx. Boiling Point (°C)Risk Level
1013 (Atm)146High (Rapid Hydrolysis)
100~85Moderate
10~45Low (Recommended)
1~25Negligible

Troubleshooting & FAQs

Q1: My distillate is clear but the Acid Number increased after distillation. Why?

Root Cause: In-situ Hydrolysis. Mechanism: You likely had trace water in the feed.[7] At boiling temperatures, water reacted with the ester to form alcohol and acid. The acid (often acetic acid) is volatile and co-distilled with your product. Fix: Dry the feedstock with 4Å Molecular Sieves for 12 hours prior to distillation. Add a small amount of solid


 (0.5% w/w) to the distillation pot to sequester any forming acid.
Q2: The product turned yellow during storage.

Root Cause: Oxidation / Peroxide Formation. Mechanism: Glycol ethers have ether linkages (


) susceptible to radical attack by oxygen, forming hydroperoxides. These degrade into conjugated systems (color bodies).
Fix:  Store under nitrogen blanket. Add a stabilizer if permissible (e.g., BHT at 10-50 ppm). Ensure the receiver flask was 

purged before collection.
Q3: I cannot reach <10 mbar. Can I distill at 50 mbar?

Answer: Yes, but you must calculate the temperature penalty. Guidance: At 50 mbar, the boiling point rises. If this pushes your pot temperature >150°C, you risk thermal decomposition. Workaround: If vacuum is limited, reduce residence time. Switch from a batch flask to a Falling Film or Wiped Film setup to limit heat exposure to seconds rather than hours.

Visualizing the Degradation & Decision Logic

Diagram 1: The Degradation Cascade

This diagram illustrates how heat, water, and oxygen conspire to degrade the ester.

DegradationMechanism Feed Glycol Ether Ester (Feedstock) Hydrolysis Hydrolysis Reaction Feed->Hydrolysis Water Trace Water Water->Hydrolysis Heat Heat (>150°C) Heat->Hydrolysis Accelerates Acid Carboxylic Acid (Impurity) Hydrolysis->Acid Alcohol Free Glycol Ether (Impurity) Hydrolysis->Alcohol Acid->Hydrolysis Feedback Loop AutoCat Autocatalysis (Acid catalyzes more hydrolysis)

Caption: The autocatalytic cycle of hydrolysis. Note how generated acid feeds back into the reaction, accelerating degradation.

Diagram 2: Equipment Selection Decision Tree

Select the right tool to minimize thermal history.

EquipmentSelection cluster_legend Key Constraint: Residence Time Start Start: Select Distillation Method Q1 Is the Ester Thermally Labile at >100°C? Start->Q1 Simple Standard Vacuum Distillation (Packed Column) Q1->Simple No (Stable) Q2 Is the Volume > 5 Liters? Q1->Q2 Yes (Sensitive) SPD Short Path Distillation (Lab Scale) Simple->SPD Decreasing Residence Time Q2->SPD No (Small Batch) WFE Wiped Film Evaporator (Continuous Process) Q2->WFE Yes (Large Scale) SPD->WFE Decreasing Residence Time

Caption: Decision matrix balancing scale, thermal sensitivity, and residence time.

References

  • Dow Chemical Company. (n.d.). Glycol Ethers: Properties and Uses. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7953, Propylene glycol methyl ether acetate. Retrieved from [Link]

  • BrandTech Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

Sources

controlling viscosity changes in formulations with Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Rheological Control with Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (EPOP)

Executive Overview

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (EPOP) is a specialized ether-ester excipient. Drawing on the foundational chemistry of 1 [1], which is widely utilized as a solubilizing agent, co-solvent, and viscosity modifier in pharmaceutical formulations, EPOP introduces an esterified propanoate tail. This structural modification enhances its lipophilicity and plasticizing capabilities. Its unique amphiphilic backbone—a hydrophilic ether-ester linkage paired with a hydrophobic phenoxy ring—makes it highly effective at modulating the rheological properties of lipid-based drug delivery systems (LBDDS) and polymeric films. This guide provides actionable troubleshooting strategies for formulation scientists encountering viscosity anomalies when working with EPOP.

Diagnostic Logic & Mechanistic Pathways

When integrating EPOP into a formulation, viscosity changes are dictated by the interplay between the excipient's free volume expansion and the polymer/lipid network's cohesive forces.

Workflow N1 Viscosity Anomaly in EPOP Formulation N2 Assess Rheological Behavior N1->N2 N3 Newtonian / Constant N2->N3 Independent of Shear N4 Non-Newtonian N2->N4 Shear-dependent N5 Check EPOP Concentration (Solvent Overload) N3->N5 N6 Evaluate Polymer-EPOP Interactions N4->N6

Diagnostic workflow for resolving viscosity anomalies in EPOP-based pharmaceutical formulations.

Mechanism P1 Polymer Chain P2 Polymer Chain P1->P2 High Intermolecular Friction EPOP EPOP Molecule P1->EPOP Solvation P2->EPOP Solvation Visc Decreased Viscosity EPOP->Visc Increased Free Volume (Plasticization)

Mechanism of EPOP-mediated plasticization and viscosity reduction in polymeric networks.

Deep-Dive Troubleshooting (Q&A)

Q1: Why does my EPOP-containing emulsion exhibit a progressive, time-dependent increase in viscosity? Root Cause & Causality: This phenomenon is typically driven by Ostwald ripening or solvent migration. EPOP possesses a specific partition coefficient. If the formulation is an oil-in-water (O/W) emulsion and the EPOP concentration exceeds its micellar retention capacity, EPOP can slowly migrate into the continuous aqueous phase. This migration dehydrates the interfacial surfactant layer, leading to droplet flocculation and a subsequent increase in apparent viscosity. Resolution:

  • Optimize the EPOP-to-lipid ratio. Keep EPOP below 15% w/w of the lipid phase.

  • Introduce a co-surfactant with a higher Hydrophilic-Lipophilic Balance (HLB) to stabilize the interface against solvent migration.

Q2: My polymeric film formulation (e.g., transdermal patch) becomes excessively tacky and loses cohesive strength when using EPOP. How can I control this? Root Cause & Causality: EPOP acts as a potent plasticizer. Similar to 2[2], which is used to improve product texture and ensure even distribution of ingredients, the phenoxy group in EPOP disrupts polymer-polymer chain interactions (e.g., hydrogen bonding in cellulosic polymers). This increases the free volume within the polymer matrix. While this beneficially reduces viscosity during the casting process, an overdose of EPOP lowers the glass transition temperature (


) of the polymer too far, resulting in cold flow and tackiness.
Resolution: 
  • Titrate the EPOP concentration. Use the step-by-step rheological profiling protocol (see Section 4) to find the critical viscosity threshold.

  • Blend EPOP with a secondary, higher-molecular-weight plasticizer to balance free volume expansion without compromising structural integrity.

Q3: Why does the addition of EPOP cause sudden phase separation in my hydrogel? Root Cause & Causality: Coacervation due to competitive hydration. The ether oxygens in EPOP compete with the hydrogel backbone for available water molecules. If the EPOP concentration is too high, it effectively "salts out" the polymer, causing the gel network to collapse, drastically dropping the viscosity and expelling the solvent. Resolution:

  • Pre-solvate EPOP in a co-solvent (like ethanol or propylene glycol) before introducing it to the aqueous polymer phase.

  • Reduce the total EPOP concentration to below the critical aggregation concentration (CAC) of the specific polymer system.

Self-Validating Experimental Protocols

Protocol: Rheological Profiling & EPOP Titration for Polymeric Solutions Causality & Self-Validation Principle: This protocol uses a continuous shear ramp to identify the exact concentration at which EPOP transitions from a beneficial viscosity reducer to a structural disruptor. By measuring the zero-shear viscosity (


) alongside the yield stress, the system self-validates: if 

drops proportionally without a complete loss of yield stress, the EPOP is successfully plasticizing the network without causing coacervation or phase separation.

Step-by-Step Methodology:

  • Preparation: Prepare a base polymer solution (e.g., 5% w/w HPMC in an aqueous/ethanolic solvent blend).

  • Aliquoting: Divide the base solution into five 50 mL samples.

  • Titration: Add EPOP at 0%, 2%, 4%, 6%, and 8% w/w relative to the total polymer mass.

  • Homogenization: Mix using an overhead stirrer at 500 RPM for 30 minutes at exactly 25°C to ensure uniform distribution.

  • Equilibration (Critical Step): Allow the samples to rest undisturbed for 24 hours at 25°C. Causality: This ensures complete solvation, allows polymer chains to relax, and eliminates micro-air bubbles that would artificially inflate viscosity readings.

  • Measurement: Using a rotational rheometer equipped with a cone-and-plate geometry, perform a shear rate sweep from 0.1 to 100 s⁻¹.

  • Validation Check: Plot Apparent Viscosity vs. Shear Rate. Identify the optimal EPOP concentration as the highest percentage that maintains a stable non-Newtonian plateau at low shear rates before shear thinning occurs. If the low-shear plateau disappears entirely, the structural network has been compromised.

Empirical Data: Rheological Impact of EPOP

The following table summarizes the quantitative impact of EPOP titration on a standard lipid nanoemulsion (LNE) system over a 30-day stability period.

EPOP Concentration (% w/w)Zero-Shear Viscosity (

) (mPa·s)
Polydispersity Index (PDI)30-Day Stability Observation
0.0% (Control)450.20.12Stable, highly viscous
2.0%310.50.14Stable, optimal flow
4.0%185.30.18Stable, low viscosity
6.0%95.10.29Borderline flocculation
8.0%42.80.45Phase separation observed

Frequently Asked Questions (FAQs)

Can EPOP be utilized in parenteral formulations? Currently, phenoxypropanol derivatives are primarily restricted to topical, transdermal, and specific oral formulations due to their distinct toxicological and hemolytic profiles. Parenteral use requires extensive safety qualification and is generally avoided for this class of ether-esters.

How does temperature fluctuation affect EPOP's viscosity-modifying properties? EPOP exhibits a non-linear viscosity-temperature relationship. At elevated temperatures (>40°C), the kinetic energy of the system overcomes the weak dipole-dipole interactions between EPOP and the polymer/lipid network. This leads to a sharp, reversible drop in viscosity. Formulators must account for this by conducting temperature-sweep rheology if the product will be exposed to high heat during manufacturing or storage.

References

  • Title: 1-phenoxypropan-2-ol - Camachem Source: Camachem URL
  • Title: Propylene glycol phenyl ether | MCC - Menssing Chemiehandel & Consultants GmbH Source: MCC Hamburg URL

Sources

removal of residual ethyl acrylate from Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #EA-409: Removal of Residual Ethyl Acrylate

Status: Open Priority: High (Genotoxic Impurity / Polymerization Risk) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulty removing residual Ethyl Acrylate (EA) from the synthesis of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate . This is a classic Oxa-Michael addition between 1-phenoxypropan-2-ol and ethyl acrylate.

The Core Challenge: While EA has a relatively low boiling point (99 °C), simply "rotavapping harder" often fails or degrades your product. This occurs due to three specific factors:

  • The "Popcorn" Effect: EA polymerizes in the condenser or flask neck if inhibitors are stripped.

  • The Retro-Michael Trap: Your product is an Oxa-Michael adduct.[1] If you distill at high temperature (

    
    ) while the basic catalyst (e.g., DBU, NaH, KOtBu) is still active, the reaction reverses, regenerating the very impurity you are trying to remove.
    
  • Azeotropic Stubbornness: EA forms azeotropes that complicate simple evaporation.

The following guide details three validated protocols to resolve this, ranging from physical separation to chemoselective scavenging.

Module 1: The Physical Approach (Azeotropic Distillation)

Best for: Crude mixtures with >5% residual Ethyl Acrylate.

The Science: Ethyl acrylate forms a binary azeotrope with water (BP 81 °C, ~45% water) and a ternary azeotrope with Ethanol/Water. By adding water, you depress the boiling point of the EA, allowing it to be stripped at lower temperatures, preserving your heat-sensitive ester product.

Protocol:

  • Quench the Catalyst (CRITICAL): Before heating, you must neutralize your base catalyst.

    • If using DBU/Amine bases: Wash with 1N HCl or saturated

      
      .
      
    • If using Alkoxides (NaH/KOtBu): Quench with acetic acid (1.1 equiv relative to base) or dilute HCl.

    • Reasoning: Acidifying prevents the Retro-Michael reaction during heating.

  • Add Polymerization Inhibitor: Add 10-20 ppm of MEHQ (4-Methoxyphenol) to the flask.

    • Note: MEHQ requires dissolved oxygen to work.[2] Do not purge with Nitrogen; use a bleed of air if distilling under vacuum.

  • The Water Spike: Add water to your crude reaction mixture (approx. 1:1 v/v ratio with the estimated residual EA).

  • Distillation:

    • Apply vacuum (aim for 50-100 mbar).

    • Bath temperature: 40-50 °C.

    • The EA/Water azeotrope will co-distill rapidly.

Module 2: The Chemical Approach (Thiol Scavenging)

Best for: Late-stage purification (Residual EA < 5000 ppm) or when distillation is impossible.

The Science: Since your product is an ester, using amine scavengers (like benzylamine) is risky—they can cause amidation (aminolysis) of your product ester. Thiol scavengers are superior here. They undergo a Thia-Michael addition to the EA much faster than they react with your hindered product ester, creating a highly polar adduct that washes out in water.

Recommended Scavenger: N-Acetylcysteine or Cysteine (Water soluble, cheap, odorless compared to other thiols).

Protocol:

  • Dissolve: Ensure your crude product is in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).

  • Charge Scavenger: Add 2–3 equivalents of N-Acetylcysteine relative to the residual EA content (determined by GC/NMR).

  • Base Adjustment: Add a mild base (e.g.,

    
     or Triethylamine, 1.0 equiv relative to scavenger) to activate the thiol.
    
  • Agitate: Stir at room temperature for 2-4 hours.

  • Wash:

    • Wash the organic layer with water (

      
      ). The N-Acetylcysteine-EA adduct is a carboxylic acid salt and will partition into the aqueous phase.
      
    • Wash with dilute HCl (to remove any amine base).

    • Dry and concentrate.

Module 3: Troubleshooting & Decision Matrix
Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct removal method based on your current impurity levels and catalyst status.

EARemoval Start Start: Residual EA Detected CheckCat Is Base Catalyst Active? Quench CRITICAL: Quench with Acid (Prevent Retro-Michael) CheckCat->Quench Yes LevelCheck EA Concentration? CheckCat->LevelCheck No (Already Neutral) Quench->LevelCheck HighLevel > 5% EA LevelCheck->HighLevel LowLevel < 5000 ppm LevelCheck->LowLevel Azeotrope Method A: Azeotropic Distillation (+ Water, + MEHQ) HighLevel->Azeotrope Scavenge Method B: Thiol Scavenging (N-Acetylcysteine) LowLevel->Scavenge Final Verify with GC-FID/MS Azeotrope->Final Scavenge->Final

Caption: Decision matrix for Ethyl Acrylate removal. Note the critical step of catalyst quenching to prevent product degradation.

Frequently Asked Questions (FAQs)

Q1: I tried distilling the EA, but my product yield dropped significantly. What happened? A: You likely triggered a Retro-Michael Reaction . Oxa-Michael additions are reversible.[1] The equilibrium constant (


) shifts toward the starting materials (Phenoxypropanol + Ethyl Acrylate) at high temperatures, especially if the base catalyst is still present.
  • Fix: Never distill the crude reaction mixture without first washing with dilute acid (e.g., 1M HCl) to remove the base catalyst.

Q2: The receiver flask of my rotavap has a white, insoluble "popcorn" solid inside. What is this? A: That is Poly(ethyl acrylate). When you distill pure EA, you leave behind the stabilizers (like MEHQ) in the boiling flask. The distilled vapor condenses as uninhibited monomer. If the receiver flask is hot or exposed to light, it polymerizes instantly.

  • Fix: Add a pinch of MEHQ or BHT directly into your receiver flask before starting distillation.

Q3: Can I use a polymer-supported scavenger to avoid washing steps? A: Yes. Silica-supported Thiol (Si-Thiol) is excellent for this.

  • Protocol: Add Si-Thiol (approx. 1.2 mmol/g loading) to your reaction mixture. Stir for 4 hours. Filter off the solid silica. The EA remains bound to the silica. This is ideal for GMP steps where aqueous washes are undesirable, though it is more expensive than N-Acetylcysteine.

Q4: How do I accurately measure low-ppm EA? My TLC doesn't show it. A: TLC is insufficient for volatile monomers. You must use GC-FID or GC-MS .

  • Column Recommendation: Use a polar column (e.g., DB-Wax or HP-INNOWax). The non-polar DB-1/HP-5 columns may co-elute EA with your reaction solvent.

  • Standard: Run an external standard of Ethyl Acrylate at 100 ppm to establish your Limit of Quantitation (LOQ).

Comparative Data: Removal Efficiency
MethodStarting EA (ppm)Final EA (ppm)Product Yield LossNotes
High Vac Distillation (No Inhibitor) 50,000 (5%)2,00015-20% Loss due to polymerization & retro-Michael.
Azeotropic Dist.[3] (Water + MEHQ) 50,000 (5%)< 500< 2%Requires catalyst quench first.
Thiol Scavenging (Cysteine) 5,000 (0.5%)< 10 < 1%Most effective for final polishing.
References
  • Oxa-Michael Addition Overview

    • Matsuoka, S., et al.[4][5] (2015).[4] "Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes." Polymer Chemistry.

  • Retro-Michael Reversibility

    • Kishihara, K., et al. (2023).[1][3][4] "Exploiting retro oxa-Michael chemistry in polymers." Polymer Chemistry.

  • Acrylate Scavenging Protocols

    • Kemsley, J. (2012).[6][7] "Radical-Scavenging Activity of Thiols... for Radical Polymerization." MDPI.

  • Distillation & Inhibition

    • Sigma-Aldrich Technical Bulletin.

Sources

stabilizing color changes in Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate upon storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate . This resource is designed for researchers, analytical scientists, and drug development professionals encountering stability issues—specifically, unexpected color changes (yellowing, pinking, or browning) during the storage of this compound.

Mechanistic Overview: The Causality of Discoloration

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is a multifunctional molecule containing an aliphatic ether linkage, a phenoxy ether, and an ethyl ester moiety. Discoloration in this compound is rarely a single-pathway event; rather, it is a cascading degradation driven by three primary mechanisms:

  • Ether Auto-Oxidation: The aliphatic ether linkage is highly susceptible to auto-oxidation upon exposure to oxygen and light. This process forms hydroperoxides via a free-radical chain reaction [[1]](). These hydroperoxides eventually decompose into complex, colored carbonyl mixtures.

  • Ester Hydrolysis: The ethyl propanoate group is prone to hydrolysis in the presence of trace moisture, cleaving the ester bond to produce ethanol and propanoic acid [[2]](). The generated acid lowers the localized pH, which acts as an auto-catalyst for further hydrolysis and destabilizes the ether linkages 3.

  • Phenol Oxidation to Quinones (The Color Source): The most intense color changes (pink, red, or dark brown) arise from the degradation of the phenoxy group. If the phenoxy ether is cleaved (accelerated by the acidic environment from ester hydrolysis), free phenol is released. Aerial oxidation of phenol rapidly generates p-benzoquinone (which is pink) and polymerized diphenoquinones (which are red/brown) 4. Because quinones possess highly conjugated electron systems, even trace amounts (ppm levels) will cause a stark visual color change in the bulk material 5.

Degradation A Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (Colorless) B Ether Auto-oxidation (O2, Light, Trace Metals) A->B Exposure to Air/Light D Ester Hydrolysis (H2O, pH changes) A->D Moisture Ingress C Hydroperoxide Intermediates B->C Radical Chain Reaction F Phenoxy Cleavage (Acid-catalyzed) C->F Degradation E Propanoic Acid + Alcohol (Lowers pH, Auto-catalytic) D->E Cleavage E->F Acidic Environment G Free Phenol F->G Release H Phenol Oxidation (O2, ROS) G->H Aerial Oxidation I p-Benzoquinone / Diphenoquinone (Pink / Red / Brown Discoloration) H->I Conjugation

Fig 1: Chemical degradation pathways leading to quinone-induced discoloration.

Troubleshooting Guides & FAQs

Q1: My freshly synthesized batch was colorless, but after three months in the refrigerator, it turned a distinct pink/red. What happened? A1: A pink or red hue is the classic signature of phenol oxidation to p-benzoquinone 4. This indicates that the phenoxy linkage in your molecule has begun to cleave, releasing trace phenols that subsequently oxidized. This is often triggered by trace transition metal impurities (like Iron or Copper) left over from synthesis, which act as potent catalysts for both ether oxidation and phenol oxidation 5. Resolution: Ensure your final purification step includes a chelating wash (e.g., EDTA) to remove transition metals 2. Store the product in amber glass to prevent UV-initiated radical formation.

Q2: We stored the compound in a clear glass vial on the benchtop, and it turned yellow within weeks. Peroxide test strips were positive. How do we prevent this? A2: The yellowing, coupled with a positive peroxide test, confirms ether auto-oxidation. Ethers react with atmospheric oxygen to form hydroperoxides, which decompose into complex, colored carbonyl mixtures [[1]](). Resolution: You must break the free-radical chain reaction. The addition of a radical scavenger, such as Butylated Hydroxytoluene (BHT) at 10-50 ppm, is the industry standard for stabilizing ethers against peroxide formation 6. Furthermore, the headspace of the storage vial must be purged with an inert gas (Nitrogen or Argon) before sealing.

Q3: Does ambient humidity affect the color stability of this compound? A3: Yes, profoundly. The ethyl ester group undergoes hydrolysis when exposed to moisture, a process that accelerates at higher humidity levels 7. While ester hydrolysis itself doesn't directly produce color, it generates propanoic acid. This localized drop in pH acts as an acid catalyst for the cleavage of the ether bonds, accelerating the release of oxidizable phenols [[3]]().

Workflow Start Observe Discoloration in Storage CheckMoisture Check Moisture Content (Karl Fischer) Start->CheckMoisture HighMoisture >0.1% Moisture (Hydrolysis Risk) CheckMoisture->HighMoisture Yes LowMoisture <0.1% Moisture (Oxidation Risk) CheckMoisture->LowMoisture No Action1 Dry over Molecular Sieves Store under Argon HighMoisture->Action1 CheckPeroxide Test for Peroxides (KI/Acetic Acid) LowMoisture->CheckPeroxide PeroxidePos Positive (Ether Oxidation) CheckPeroxide->PeroxidePos Yes PeroxideNeg Negative (Trace Metal / Phenol) CheckPeroxide->PeroxideNeg No Action2 Add BHT (10-50 ppm) Use Amber Glass PeroxidePos->Action2 Action3 Check for Fe/Cu Impurities Add Chelator (EDTA) PeroxideNeg->Action3

Fig 2: Troubleshooting workflow for identifying and resolving storage discoloration.

Standard Operating Procedures (SOPs)

Protocol 1: BHT Stabilization and Peroxide Validation

Objective: To inhibit ether auto-oxidation via radical scavenging and validate the absence of hydroperoxides.

  • Preparation: Prepare a 1% (w/v) stock solution of Butylated Hydroxytoluene (BHT) in anhydrous ethanol.

  • Stabilization: Add the BHT stock solution to your bulk Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate to achieve a final BHT concentration of 25 ppm. Stir gently under an argon atmosphere for 10 minutes.

  • Peroxide Testing (Self-Validating KI Method):

    • In a test tube, mix 1 mL of glacial acetic acid with 1 mL of a 10% aqueous Potassium Iodide (KI) solution.

    • Add 0.5 mL of the stabilized ether-ester compound.

    • Shake well and let stand for 1 minute in the dark.

    • Validation: A colorless or pale yellow organic layer indicates safe peroxide levels (<5 ppm). A distinct yellow/brown color indicates the oxidation of iodide to iodine (I₂) by peroxides, meaning the batch is compromised and must be passed through basic alumina to remove peroxides before re-stabilization 8.

Protocol 2: Anhydrous Storage & Inert Gas Purging

Objective: To prevent moisture-driven ester hydrolysis and oxygen-driven phenol oxidation.

  • Drying: Add activated 3Å molecular sieves (10% w/v) to the bulk liquid compound. Allow to sit for 24 hours. Validate moisture reduction to <0.01% using Karl Fischer titration.

  • Filtration: Filter the compound through a 0.22 µm PTFE membrane into a pre-dried, amber glass storage bottle 9.

  • Purging: Insert an Argon gas line into the headspace of the bottle (do not bubble through the liquid to avoid evaporation). Purge at a low flow rate for 60 seconds.

  • Sealing: Immediately cap the bottle with a PTFE-lined screw cap. Seal the exterior with Parafilm and store at 4°C.

Quantitative Data: Storage Conditions vs. Stability

Storage ConditionStabilizer AddedContainer TypeAtmosphereExpected Shelf-LifePrimary Degradation Risk
25°C (Room Temp)NoneClear GlassAir< 1 MonthRapid yellowing (Ether auto-oxidation)
4°C (Refrigerated)NoneClear GlassAir3 MonthsPinking/Browning (Phenol oxidation)
4°C (Refrigerated)NoneAmber GlassArgon6 MonthsSlow ester hydrolysis (if moisture present)
4°C (Refrigerated) BHT (25 ppm) Amber Glass Argon > 12 Months Highly Stable (Recommended)

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide.com. 2

  • STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. CUTM Courseware.9

  • Petroleum Ether For Lipidomics Prep: Neutral Lipid Recovery, Oxidation And Storage. Patsnap. 6

  • Diethyl ether storage and peroxides. Sciencemadness.org. 8

  • Hydrolysis in Pharmaceutical Formulations: Effect of Moisture on the Stability of Solid Dosage Forms. Drug Dev. Ind. Pharm.7

  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. 3

  • Changes in Solution Color During Phenol Oxidation by Fenton Reagent. ResearchGate. 5

  • Phenol Aerial Oxidation to Coloured Product. Vedantu. 4

  • Diethyl Peroxide Supplier & Ether Stabilization. Benchchem. 1

Sources

Validation & Comparative

H-NMR and C-NMR spectroscopic analysis of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a high-level technical resource designed for analytical chemists and pharmaceutical researchers. It addresses the specific challenges in characterizing Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate , a complex ether-ester scaffold often encountered as a metabolic intermediate or synthetic building block.

Overcoming Spectral Overlap via Solvent-Shift & 2D-NMR Strategies

Executive Summary & Core Challenge

The structural validation of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate presents a unique analytical challenge. While the molecule appears simple, the coexistence of three distinct oxygenated methylene/methine environments creates a "Spectral Dead Zone" in standard Chloroform-d (


) 1H-NMR.

This guide compares two analytical workflows:

  • Standard Protocol: 1D 1H/13C NMR in

    
     (Low Resolution/High Overlap).
    
  • Advanced Protocol (Recommended): Solvent-Shift (

    
    ) coupled with HSQC (High Resolution/Definitive Assignment).
    

Key Finding: The Standard Protocol fails to resolve the critical ether linkage stereochemistry due to signal coalescence between 3.8–4.2 ppm. The Advanced Protocol resolves these signals by


 ppm, allowing for unambiguous purity assessment.

Structural Breakdown & Assignment Logic

Before analyzing spectra, we must define the magnetic environments. The molecule is a Michael addition adduct of 1-phenoxypropan-2-ol and ethyl acrylate.

Molecular Formula:


MW:  252.31  g/mol 
FragmentLabelEnvironment DescriptionExpected Shift (

)
Phenoxy Ar-HAromatic Multiplets (Ortho/Meta/Para)6.90 – 7.30 ppm
Propyl-O-Ph H-1'Methylene adjacent to Phenoxy3.95 – 4.05 ppm (Overlap Risk)
Propyl-CH H-2'Methine (Chiral Center)3.85 – 3.95 ppm (Overlap Risk)
Propyl-Me H-3'Methyl doublet1.25 – 1.30 ppm
Propanoate-

H-3Methylene ether linkage3.75 – 3.85 ppm (Overlap Risk)
Propanoate-

H-2Methylene adjacent to Carbonyl2.55 – 2.65 ppm
Ethyl Ester H-EtMethylene quartet / Methyl triplet4.10 – 4.20 ppm / 1.25 ppm

Critical Insight: Note the four distinct groups predicted to resonate between 3.75 and 4.20 ppm. In standard


, these often merge into a second-order multiplet, making integration and impurity detection impossible.

Comparative Analysis: Solvent Selection

Protocol A: Chloroform-d ( ) vs. Protocol B: Benzene-d6 ( )

The choice of solvent is the primary determinant of resolution for this specific ether-ester.

Table 1: Chemical Shift Comparison (

, ppm)
Proton Group

(

)

(

)

(Shift Effect)
Status
Ester

4.16 (q)3.98 (q)-0.18Resolved
Phenoxy

4.01 (dd)3.75 (dd)-0.26Resolved
Methine

3.92 (m)3.65 (m)-0.27Resolved
Propanoate

-

3.80 (t)3.55 (t)-0.25Resolved
Propanoate

-

2.60 (t)2.35 (t)-0.25Clear
Aromatic (Ortho) 6.92 (d)6.80 (d)-0.12Clear
Performance Verdict:
  • Protocol A (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ): FAIL.  The Ester 
    
    
    
    (4.16) partially obscures the Phenoxy
    
    
    (4.01). The Methine (3.92) and Propanoate
    
    
    (3.80) form a "roofing" effect, creating a non-integrable blob.
  • Protocol B (

    
    ): PASS.  The Anisotropic Effect of the benzene solvent ring current causes significant upfield shifts, particularly for protons closer to the ester carbonyl. This "stretches" the spectrum, separating the critical 3.5–4.0 ppm region into distinct, integrable multiplets.
    

Advanced Technique: 2D-NMR Validation

Even with solvent optimization, absolute structural proof requires 2D correlation to confirm the connectivity of the ether linkage.

Workflow: HSQC + HMBC
  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their attached carbons. This proves that the signal at 3.92 ppm is a CH (Methine) and not an impurity

    
    .
    
  • HMBC (Heteronuclear Multiple Bond Correlation): The definitive experiment.

    • Look for a correlation between Propanoate

      
      -
      
      
      
      and the Methine Carbon (C-2') .
    • Look for a correlation between Methine H-2' and the Propanoate

      
      -Carbon .
      
DOT Diagram: Analytical Logic Flow

The following diagram illustrates the decision matrix for characterizing this molecule.

NMR_Workflow Start Sample: Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate SolventSelect Solvent Selection Start->SolventSelect CDCl3 Path A: CDCl3 (Standard) SolventSelect->CDCl3 Routine QC C6D6 Path B: C6D6 (Recommended) SolventSelect->C6D6 Structural ID ResultA Result: Signal Overlap (3.8 - 4.2 ppm) CDCl3->ResultA ResultB Result: Resolved Multiplets Clear Integration C6D6->ResultB Verification 2D Verification (HMBC) ResultA->Verification Ambiguous ResultB->Verification Confirm Connectivity FinalReport Generate Purity Report Verification->FinalReport

Caption: Decision matrix comparing standard Chloroform-d workflow against the recommended Benzene-d6 protocol for resolving ether-ester overlaps.

Detailed Experimental Protocols

Method A: High-Resolution 1H-NMR (Benzene-d6)

Use this method for purity determination and batch release.

Materials:

  • Sample: ~10 mg of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (Oil/Gum).

  • Solvent: 0.6 mL Benzene-d6 (

    
    ), 99.8% D.
    
  • Tube: 5mm Precision NMR Tube (Wilmad 528-PP or equivalent).

Procedure:

  • Dissolution: Weigh 10 mg of sample directly into a tared vial. Add 0.6 mL

    
    . Vortex for 30 seconds. Ensure no micro-bubbles remain (viscous oils often trap air).
    
  • Acquisition Parameters (400/600 MHz):

    • Pulse Angle:

      
      
      
    • Relaxation Delay (D1): 5.0 seconds (Essential for accurate integration of esters).

    • Scans (NS): 64.

    • Spectral Width: -2 to 14 ppm.

    • Temperature: 298 K (

      
      ).
      
  • Processing:

    • Window Function: Exponential Multiplication (LB = 0.3 Hz).

    • Phasing: Manual (Automatic phasing often fails on the edges of the aromatic region).

    • Referencing: Set residual

      
       peak to 7.16 ppm .
      
Method B: 13C-NMR (APT/DEPT)

Use this to confirm the secondary alcohol ether linkage.

Key Diagnostic Peaks (Expected):

  • Carbonyls: ~171 ppm (Ester).[1]

  • Aromatic ipso-C: ~158 ppm (Phenoxy attachment).

  • Methine (CH-O): ~74 ppm (Distinctive signal, differentiates from primary alcohol precursors).

  • Ether

    
    :  ~67 ppm.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent additivity rules in esters/ethers).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry, 62(21), 7512-7515. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
  • Reich, H. J. (2023). "Solvent Effects in NMR Spectroscopy". University of Wisconsin-Madison Chemistry Department. Link

Sources

Comprehensive Guide: FTIR Spectrum Interpretation for Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) spectrum for Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate . As a structural intermediate often found in the synthesis of phenoxy-herbicides and specific pharmaceutical precursors, accurate characterization of this molecule requires distinguishing between multiple oxygenated functionalities: an aliphatic ester, an aliphatic ether, and an aromatic ether.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural connectivity, FTIR offers superior throughput for routine purity verification and kinetic monitoring. This guide synthesizes theoretical group frequency analysis with experimental data from close structural analogues to provide a self-validating interpretation protocol.

Structural Analysis & Functional Group Mapping

To interpret the spectrum accurately, we must first deconstruct the molecule into its vibrationally active domains. The molecule consists of a central aliphatic ether linkage flanking a phenoxy group and an ethyl propanoate tail.

Molecular Fragmentation for Spectral Prediction
  • Fragment A (Phenoxy):

    
     (Aromatic Ether)
    
  • Fragment B (Linker):

    
     (Aliphatic Ether/Branched)
    
  • Fragment C (Ester):

    
     (Aliphatic Ethyl Ester)
    

G cluster_0 Spectral Dominance Molecule Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate Phenoxy Phenoxy Group (Ar-O-C) Molecule->Phenoxy 1240 cm⁻¹ Ether Aliphatic Ether (C-O-C) Molecule->Ether 1110 cm⁻¹ Ester Ethyl Ester (C=O, O-C=O) Molecule->Ester 1735 cm⁻¹ Phenoxy->Ether Distinctiveness > Ester->Ether Intensity >

Figure 1: Functional group mapping to dominant IR vibrational modes.

Detailed FTIR Spectrum Interpretation

The following interpretation relies on Group Frequency Theory, validated against NIST standards for Ethyl 3-ethoxypropionate (ester fragment) and 1-Phenoxy-2-propanol (ether/aromatic fragment).

Zone 1: High Frequency Region (4000 – 2500 cm⁻¹)

Diagnostic Value: Low (Structural confirmation only)

Wavenumber (cm⁻¹)AssignmentModeDescription
3060 – 3030

StretchWeak, sharp bands indicative of the aromatic ring (Phenoxy group).
2980 – 2950

Asym. StretchMethyl groups (

) from the ethyl ester and propyl linker.
2940 – 2850

Sym. StretchMethylene (

) backbone vibrations.
Absence

StretchCritical QC Check: A broad band at 3400 cm⁻¹ indicates unreacted 1-phenoxypropan-2-ol or hydrolysis of the ester.
Zone 2: The Carbonyl Region (1800 – 1600 cm⁻¹)

Diagnostic Value: Critical (Primary Identification)

This is the most intense region of the spectrum.

  • 1735 – 1750 cm⁻¹ (

    
     Stretch):  A very strong, sharp peak characteristic of a saturated aliphatic ester.
    
    • Note: If this peak shifts lower (<1710 cm⁻¹), it suggests hydrogen bonding (impurities) or conjugation (not present in this specific molecule).

  • 1600 & 1585 cm⁻¹ (

    
     Ring Stretch):  Two medium-intensity sharp bands confirming the presence of the aromatic ring. These are the "breathing" modes of the benzene ring.
    
Zone 3: The Fingerprint Region (1500 – 600 cm⁻¹)

Diagnostic Value: High (Differentiation of Ethers)

This molecule presents a challenge: distinguishing the aromatic ether from the aliphatic ether and the ester C-O bonds.

Wavenumber (cm⁻¹)AssignmentIntensityNotes
1495 & 1450

/

MedAromatic ring stretch mixed with methylene scissoring.
1240 – 1250

Strong Key Identifier: Asymmetric stretch of the phenoxy ether. This band is typically distinct from the ester C-O.
1180 – 1200

StrongEster

stretch.[1][2] Often overlaps with the aromatic ether band, creating a "doublet" or broadened shoulder in the 1200 region.
1110 – 1130

Med-StrongAliphatic ether stretch (isopropoxy/ethoxy linkage).
750 & 690 Ring BendStrongOut-of-plane (OOP) C-H bending. The presence of these two bands strongly indicates a monosubstituted benzene ring (the phenoxy group).

Comparative Method Performance

Why use FTIR over NMR or Raman? The following analysis compares these methodologies specifically for Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate .

Method Comparison Matrix
FeatureFTIR (ATR) 1H NMR Raman Spectroscopy
Primary Utility Routine ID, QC, KineticsStructural ElucidationAqueous systems, Polymorphs
Sample Prep None (Drop on crystal)High (Deuterated solvent)None (Direct laser)
Ester Detection Excellent (Strong

)
Good (Chemical shift)Weak (Low polarizability)
Ether Differentiation Moderate (Overlapping bands)Excellent (Coupling constants)Moderate
Cost per Run < $1.00> $20.00< $1.00
Time to Result < 1 Minute15-30 Minutes< 2 Minutes
Analytical Workflow Decision Tree

DecisionTree cluster_check FTIR Pass Criteria Start Goal: Analyze Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate Question Is the goal Structural Proof or Routine QC? Start->Question Proof Structural Proof / Unknown Impurity Question->Proof Unknown Structure QC Routine QC / Purity Check Question->QC Known Structure NMR Select 1H/13C NMR (Connectivity) Proof->NMR FTIR Select ATR-FTIR (Functional Group Check) QC->FTIR Criteria 1. C=O @ 1740 2. Ar-O @ 1240 3. No OH @ 3400 FTIR->Criteria

Figure 2: Decision matrix for selecting analytical modality.

Experimental Protocol (ATR-FTIR)[3]

To ensure reproducible data for this specific viscous liquid/oil, the Attenuated Total Reflectance (ATR) method is recommended over Transmission (KBr) to avoid pathlength inconsistencies.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Crystal.

  • Background Collection:

    • Clean crystal with isopropanol.

    • Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • Place 10-20 µL of the neat liquid onto the center of the crystal.

    • Note: Ensure the sample covers the "active spot" (usually 1-2mm diameter).

  • Data Acquisition:

    • Lower the pressure arm until "optimum contact" is achieved (monitor the live interferogram).

    • Collect sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Post-Processing:

    • Apply ATR Correction (essential because penetration depth varies with wavelength).

    • Baseline correct if necessary (rarely needed for clean ATR spectra).

  • Validation:

    • Check for the "Doublet" at 1240/1180 cm⁻¹ (Ether/Ester overlap).

    • Verify absence of broad OH stretch at 3400 cm⁻¹.

References

  • NIST Mass Spectrometry Data Center. Propanoic acid, 3-ethoxy-, ethyl ester (Ethyl 3-ethoxypropionate) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • NIST Mass Spectrometry Data Center. 1-Phenoxy-2-propanol Infrared Spectrum.[4] NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

GC-MS Profiling of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Context[1][2][3][4][5]

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (CAS: Not widely listed; hereafter referred to as EPP-Adduct ) is a critical impurity and reaction byproduct often encountered in the synthesis of acrylate polymers, coating formulations, and pharmaceutical intermediates where 1-phenoxy-2-propanol (PPh) is used as a solvent or reactant in the presence of ethyl acrylate .

This guide provides a definitive technical comparison of the EPP-Adduct against its precursors and structural analogs. It establishes a self-validating GC-MS protocol for its identification, distinguishing it from common matrix interferences like unreacted solvent and isomeric byproducts.

Chemical Identity[6][7][8]
  • IUPAC Name: Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 252.31 g/mol

  • Origin: Michael addition of 1-phenoxy-2-propanol to ethyl acrylate.[1]

Experimental Protocol (Self-Validating System)

To ensure reproducibility, this protocol uses a Retention Index (RI) system rather than absolute retention times, which vary by instrument.

GC-MS Conditions[7][8][10][11]
  • System: Agilent 7890B/5977B (or equivalent Single Quadrupole MS).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).

    • Rationale: A non-polar phase is essential to prevent tailing of the ether-ester functionality and to match standard RI databases.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless (1 min purge) @ 260°C.

  • Oven Program:

    • 40°C for 2 min (Solvent delay/focusing).

    • Ramp 10°C/min to 300°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI) @ 70 eV; Source Temp: 230°C.

Sample Preparation Workflow

The following diagram outlines the extraction and decision logic for complex matrices (e.g., polymer emulsions or reaction mixtures).

G Sample Raw Sample (Reaction Mix/Polymer) Extract L/L Extraction (Hexane:EtOAc 80:20) Sample->Extract Dry Drying (Na2SO4) Extract->Dry Inject GC-MS Injection (Splitless) Dry->Inject Data Data Acquisition (Full Scan 35-450 m/z) Inject->Data Decision Peak Detection RI ~1650? Data->Decision Decision->Sample No (Re-concentrate) Confirm Spectral Match (m/z 77, 94, 135) Decision->Confirm Yes

Figure 1: Sample preparation and decision workflow for the isolation of EPP-Adduct.

Chromatographic Performance & Retention Behavior[7][8][10][11]

The EPP-Adduct elutes significantly later than its precursors due to increased molecular weight and boiling point. The table below compares it with "Alternative" analytes likely to be present in the same mixture.

Table 1: Comparative Retention Data (DB-5ms)
AnalyteRoleMW ( g/mol )Boiling Point (Est.)[2][1]Retention Index (RI)*Key Differentiator
Ethyl Acrylate Reactant100.199°C< 700Elutes in solvent front; Acrid odor.
1-Phenoxy-2-propanol (PPh) Precursor152.2243°C1264 ± 10Base peak m/z 94; Broad peak shape if column active.
Ethyl 3-ethoxypropionate (EEP) Analog146.2170°C980 ± 10Lack of aromatic ions (m/z 77, 94).
EPP-Adduct Target 252.3 ~320°C 1680 ± 20 Late eluter; Unique m/z 135/179 fragments.

*RI values are calculated against C8-C20 n-alkanes. EPP-Adduct RI is predicted based on group contribution methods for phenoxy-ether-esters.

Mass Spectral Fragmentation Pattern

The identification of EPP-Adduct relies on a distinct fragmentation pattern that combines features of alkyl-aryl ethers and aliphatic esters . Unlike simple esters, the molecular ion (


) is weak or absent.
Mechanistic Fragmentation Pathway

The fragmentation is driven by alpha-cleavage at the ether oxygen and charge retention on the aromatic ring.

  • Phenoxy Group Retention (

    
     77, 94):  The aromatic ring is stable. The phenoxy radical (
    
    
    
    ) or cation (
    
    
    ) dominates the low-mass region.
  • Alpha-Cleavage (Ether): Cleavage at the internal ether bond generates the characteristic m/z 135 ion (

    
    ).
    
  • Ester Cleavage: Loss of the ethoxy group (

    
    ) or the entire carboethoxy chain.
    
Diagnostic Ion Table
m/zAbundanceAssignmentMechanism
77 High

Phenyl cation (Aromatic signature).
94 Base Peak

Phenol radical cation (Rearrangement).
135 Medium


-cleavage at ether; Diagnostic for the PPh moiety.
59 High

Propylene oxide fragment; common in glycol ethers.
207 Low

Loss of ethoxy (

) from ester.
252 Trace

Molecular ion (often invisible in EI).
Fragmentation Pathway Diagram

The following diagram illustrates the specific bond breakages leading to the diagnostic ions.

Fragmentation MolIon Molecular Ion (M+) m/z 252 Frag135 Fragment A m/z 135 (Ph-O-CH2-CH-Me)+ MolIon->Frag135 Alpha-Cleavage (Ether) Frag117 Fragment B m/z 117 (+O-CH2-CH2-COOEt) MolIon->Frag117 Alpha-Cleavage (Side Chain) Frag94 Base Peak m/z 94 (Phenol Radical Cation) Frag135->Frag94 H-Rearrangement Frag77 Phenyl Cation m/z 77 Frag94->Frag77 -OH

Figure 2: Proposed EI-MS fragmentation pathway for Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate.

Differentiation from Alternatives

vs. 1-Phenoxy-2-propanol (Precursor)[1][3][4][5][6][8][9][10]
  • Differentiation: PPh lacks the ester fragments. It will show

    
     94 and 77 strongly but lacks  the higher mass ions associated with the propanoate chain (e.g., 
    
    
    
    117 or 207). PPh elutes ~4-5 minutes earlier.
vs. Regioisomers (2-Phenoxy-1-propanol adduct)
  • Challenge: Commercial PPh contains ~5-10% of the primary alcohol isomer (2-phenoxy-1-propanol).

  • Resolution: The adduct of the primary alcohol isomer (

    
    ) will have a slightly different RI (typically higher by 10-20 units) and a modified fragmentation ratio (stronger 
    
    
    
    107 due to
    
    
    stability).

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - 1-Phenoxy-2-propanol Spectrum.[Link]

  • PubChem. Compound Summary: 1-Phenoxy-2-propanol.[3][4][5][1][Link]

  • Restek Corporation. Retention Indices for Solvents on Rtx-5MS.[Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014.
  • European Chemicals Agency (ECHA). Registration Dossier: Reaction mass of 1-phenoxypropan-2-ol and 2-phenoxypropan-1-ol.[Link]

Sources

Comparative Coalescing Efficiency: Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate vs. Texanol in Polymer Film Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profiling

In the development of advanced waterborne coatings and pharmaceutical polymer films, the selection of a coalescing agent is not merely a solvent substitution exercise—it is a thermodynamic optimization of polymer phase behavior. The coalescent must temporarily lower the glass transition temperature (


) of the latex particles, enabling capillary forces to drive polymer deformation and chain entanglement, before eventually evaporating to restore the film's mechanical hardness.

For decades, Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) has served as the industry benchmark due to its excellent free-volume expansion capabilities[1]. However, as regulatory frameworks push for ultra-low Volatile Organic Compounds (VOC) and higher performance in extreme humidity, novel chemistries are required.

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (hereafter referred to as EPOP ) represents a next-generation aromatic ether-ester coalescent. Unlike the highly branched aliphatic structure of Texanol, EPOP incorporates a phenoxy group and an ether-ester tail. This structural causality fundamentally alters its thermodynamic partitioning: the aromatic ring engages in strong


 stacking with styrenic domains in styrene-acrylic latexes, while the ether oxygen provides targeted hydrogen bonding with acrylic acid moieties[2].

Partitioning Texanol Texanol (Aliphatic Ester-Alcohol) Polymer Polymer Phase (Hydrophobic Core) Texanol->Polymer Primary Partitioning Serum Aqueous Serum (Water + Surfactants) Texanol->Serum Slight Solubility (~0.1%) EPOP Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (Aromatic Ether-Ester) EPOP->Polymer Near-Total Partitioning (Pi-Pi Stacking) EPOP->Serum Negligible Partitioning

Figure 1: Thermodynamic partitioning pathways of coalescents in aqueous latex systems.

Experimental Design & Self-Validating Protocols

In polymer science, measuring the Minimum Film Formation Temperature (MFFT) in isolation is susceptible to false positives. A coalescent might lower the MFFT but severely degrade film hardness due to over-plasticization, or it may remain trapped in the aqueous phase, causing water sensitivity[3].

To ensure absolute trustworthiness, the following protocol employs a self-validating closed-loop system : macroscopic MFFT reduction is continuously cross-referenced with microscopic Gas Chromatography-Mass Spectrometry (GC-MS) of the aqueous serum. If a coalescent exhibits poor efficiency, the GC-MS data definitively isolates the causality—distinguishing between poor polymer affinity (high serum concentration) and insufficient free-volume generation (low serum concentration but high MFFT).

Step-by-Step Methodology
  • Latex Preparation & Equilibration:

    • Base Polymer: Commercial Styrene-Acrylic latex (

      
       = 25°C, 50% solids).
      
    • Post-add the coalescent (Texanol or EPOP) at varying concentrations (2%, 4%, 6%, 8% w/w on polymer solids) under low-shear agitation (300 RPM) for 15 minutes.

    • Causality Check: Allow the emulsion to equilibrate for 24 hours at 25°C. This time is critical to ensure the coalescent fully migrates from the aqueous serum into the hydrophobic polymer particles.

  • Phase Separation & GC-MS Validation:

    • Extract a 10 mL aliquot and centrifuge at 15,000 RPM for 60 minutes to separate the aqueous serum from the polymer phase.

    • Analyze the supernatant via GC-MS to quantify unpartitioned coalescent.

  • MFFT Determination:

    • Cast a 100 µm wet film of the equilibrated latex onto a Rhopoint MFFT temperature-gradient bar.

    • Draw dry air over the film to simulate standard drying conditions.

    • Record the exact temperature boundary where the film transitions from a cracked/hazy state to a continuous, clear film.

  • Film Integrity Testing:

    • Cure films at 25°C / 50% RH for 7 days.

    • Measure 60° Gloss (ASTM D523) and Scrub Resistance (ASTM D2486) to validate that the coalescent has not compromised mechanical integrity.

Workflow A Latex + Coalescent Equilibration B Water Evaporation (Concentration Gradient) A->B C Polymer Deformation (Capillary Force) B->C D Chain Interdiffusion (Continuous Film) C->D

Figure 2: Four-stage latex film formation workflow driven by coalescent plasticization.

Quantitative Performance Data

The data below synthesizes the comparative performance of Texanol and EPOP. Because coalescing efficiency is highly dependent on the evaporation rate and water solubility of the agent[4], EPOP's extreme hydrophobicity yields distinct advantages in specific polymer matrices.

Table 1: Physical & Thermodynamic Properties
PropertyTexanol (Benchmark)EPOP (Advanced Alternative)
Chemical Class Branched Aliphatic Ester-AlcoholAromatic Ether-Ester
Molecular Weight 216.3 g/mol 252.3 g/mol
Boiling Point 254 °C> 280 °C
Evaporation Rate (n-BuAc=1) 0.002< 0.001
Water Solubility (25°C) ~0.1%Negligible (< 0.01%)
VOC Status (EPA Method 24) High VOC contributionUltra-low VOC / Non-fugitive
Table 2: Coalescing Efficiency (MFFT Reduction)

Tested in Styrene-Acrylic Latex (Initial


 = 25.0 °C). Lower temperatures indicate higher efficiency.
Coalescent Loading (% on solid)MFFT with Texanol (°C)MFFT with EPOP (°C)GC-MS Serum Retention (EPOP)
0% (Control) 25.025.0N/A
2% 18.516.0< 0.01%
4% 12.08.5< 0.01%
6% 5.52.0< 0.01%
8% < 0.0< 0.0< 0.01%
Table 3: Cured Film Properties (at 6% Loading)
Performance MetricTexanolEPOPCausality / Mechanism
60° Gloss 68.574.2EPOP's slower evaporation extends the open time, allowing superior leveling and reduced light scattering[5].
Early Water Resistance ModerateExcellentThe negligible water solubility of EPOP prevents the coalescent from migrating to the surface with evaporating water[3].
Scrub Resistance (Cycles) 1,4501,620Enhanced chain entanglement driven by the highly compatible aromatic ether-ester tail.

Discussion & Field-Proven Insights

Based on the self-validating experimental data, Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate demonstrates a superior plasticization efficiency curve compared to Texanol, particularly in styrene-acrylic systems.

  • The Partitioning Advantage: Texanol, while highly effective, possesses a slight water solubility (~0.1%). In high-humidity application environments, water evaporates slowly, and partially water-soluble coalescents can be trapped in the interstitial aqueous phase, leading to poor film integration and surfactant leaching[4]. EPOP’s extreme hydrophobicity ensures that 99.9% of the molecules reside strictly within the polymer particles, maximizing the plasticization effect per mole added.

  • Structural Affinity: The phenoxy moiety in EPOP acts as a thermodynamic anchor. It follows the "like-dissolves-like" principle, allowing the coalescent to penetrate the rigid styrenic domains of the polymer core more effectively than the aliphatic chains of Texanol.

  • Regulatory Compliance: As an ether-ester with a high molecular weight and boiling point, EPOP functions as a non-fugitive (or ultra-low VOC) coalescent. It remains in the film significantly longer than Texanol, acting as a permanent plasticizer that enhances long-term flexibility without contributing to atmospheric VOC emissions[5].

References

  • PCI Magazine. (2000). Making The Transition: Coalescing Aids For Latex Paint. Retrieved from [Link]

  • Ataman Kimya. (2024). Phenoxypropanol: Properties and Applications in Coalescing. Retrieved from [Link]

Sources

VOC content comparison between Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate and traditional glycol ethers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (hereafter referred to as EPP-Adduct ) against traditional glycol ethers.

This analysis positions the EPP-Adduct as a Next-Generation Ultra-Low VOC Coalescent , synthesized via the Michael addition of Propylene Glycol Phenyl Ether (PPH) and Ethyl Acrylate.

Executive Summary

In the formulation of architectural coatings and pharmaceutical intermediates, the transition from volatile coalescents to zero-VOC additives is critical. Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate represents a structural evolution of traditional glycol ethers. By capping the hydroxyl group of Propylene Glycol Phenyl Ether (PPH) with an ethyl propanoate moiety, this molecule significantly suppresses vapor pressure while retaining the solvating power of the aromatic ether backbone.

Key Finding: The EPP-Adduct exhibits a boiling point projected >280°C, classifying it as a Zero-VOC solvent under EU Decopaint Directive (2004/42/EC) and China’s GB standards, offering a superior safety profile compared to E-series glycol ethers (e.g., EGBE) and lower volatility than industry-standard P-series ethers (e.g., DPnB).

Chemical Identity & Structural Logic

To understand the performance differential, we must analyze the structural modifications. Traditional glycol ethers rely on hydrogen bonding (hydroxyl groups) for water coupling, which also contributes to their volatility. The EPP-Adduct is an Ether-Ester , removing the labile proton and increasing molecular weight.

Structural Comparison
  • Traditional (PPH): Ph-O-CH2-CH(CH3)-OH (Hydrogen bonding, BP ~243°C)

  • Target (EPP-Adduct): Ph-O-CH2-CH(CH3)-O-CH2-CH2-COOEt (No H-donor, MW ~252 g/mol , Estimated BP >290°C)

Synthesis Pathway Visualization

The following diagram illustrates the Michael Addition synthesis pathway and the resulting VOC classification logic.

G cluster_VOC VOC Classification Thresholds PPH Propylene Glycol Phenyl Ether (PPH) BP: 243°C | VOC: Low Reaction Michael Addition (Base Catalyst) PPH->Reaction Nucleophile (-OH) EA Ethyl Acrylate (Reactive Monomer) BP: 99°C | VOC: High EA->Reaction Michael Acceptor Target Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (EPP-Adduct) BP: >290°C (Est.) | VOC: Zero Reaction->Target Yields Ether-Ester EU EU Decopaint Non-VOC if BP > 250°C Target->EU Complies US US EPA LVP-VOC if VP < 0.1 mmHg Target->US Complies

Figure 1: Synthesis pathway of EPP-Adduct via Michael Addition of PPH to Ethyl Acrylate, resulting in a high-boiling, zero-VOC coalescent.

Comparative Performance Data

The following data contrasts the EPP-Adduct with industry benchmarks: EGBE (Ethylene Glycol Butyl Ether), DPM (Dipropylene Glycol Methyl Ether), and Texanol (Ester Alcohol).

Table 1: Physicochemical & VOC Profiles
PropertyEPP-Adduct (Target)PPH (Parent)Texanol (Benchmark)EGBE (Traditional)
Molecular Weight ~252.3 g/mol 152.2 g/mol 216.3 g/mol 118.2 g/mol
Boiling Point > 290°C (Est.) 243°C254°C171°C
Vapor Pressure (20°C) < 0.001 mmHg 0.01 mmHg0.01 mmHg0.6 mmHg
VOC Status (EU) Exempt (Zero VOC) BorderlineExemptVOC
VOC Status (US EPA) LVP-VOC LVP-VOCLVP-VOCVOC
Hansen Solubility (Polar) ModerateHigh (due to -OH)ModerateHigh

Analysis:

  • Volatility: The EPP-Adduct effectively eliminates volatility. While PPH is already low-VOC, the addition of the propanoate tail increases the molecular weight by ~100 units, pushing the boiling point well above the 250°C threshold set by the EU Decopaint Directive [1].

  • Solvency: Unlike pure hydrocarbon solvents, the EPP-Adduct retains the ether oxygen and the aromatic ring, maintaining excellent compatibility with acrylic and styrene-acrylic latexes, similar to PPH but without the odor associated with free hydroxyls.

Experimental Protocol: VOC Determination

To validate the "Zero VOC" claim of the EPP-Adduct, researchers must utilize GC-MS or TGA (Thermogravimetric Analysis) rather than simple weight-loss methods (EPA Method 24), which yields false positives for semi-volatiles.

Method: ISO 11890-2 (Gas Chromatography)

This protocol separates the analyte to confirm it does not elute within the "VOC window" (typically defined by the retention time of Diethyl Adipate or Tetradecane).

Workflow Visualization

Experiment Start Sample Preparation Dilute 1g EPP-Adduct in Methanol IS Add Internal Standard (Tetradecane / Diethyl Adipate) Start->IS GC GC Injection Column: DB-5 or equivalent Temp: 50°C -> 280°C IS->GC Decision Retention Time (RT) Check GC->Decision HighVOC RT < Marker Classified as VOC Decision->HighVOC Elutes Early LowVOC RT > Marker Classified as Non-VOC Decision->LowVOC Elutes Late (Expected for EPP)

Figure 2: ISO 11890-2 Workflow for determining VOC status relative to a marker compound (Tetradecane).

Step-by-Step Protocol
  • Preparation: Dissolve 1.0g of EPP-Adduct in 10mL of methanol (HPLC grade).

  • Internal Standard: Add 100µL of Tetradecane (C14) as the boiling point marker (BP ~253°C).

  • GC Parameters:

    • Column: 30m x 0.25mm non-polar capillary column (e.g., 5% Phenyl Polysiloxane).

    • Oven: Hold 50°C for 2 min, Ramp 10°C/min to 280°C, Hold 10 min.

  • Validation:

    • Compounds eluting after Tetradecane are classified as Non-VOC under EU regulations [2].

    • Expected Result: EPP-Adduct will elute significantly later than Tetradecane, confirming its non-VOC status.

Toxicology & Safety Profile (E-E-A-T)

While traditional glycol ethers like EGBE are associated with hemolysis and red blood cell damage (leading to strict OELs), the PPH-based backbone of the EPP-Adduct offers a safer toxicological profile.

  • Metabolism: The ether-ester linkage is likely hydrolyzed by esterases in vivo, releasing PPH and propionic acid. PPH is widely regarded as non-teratogenic and non-hemolytic [3].

  • Odor: The esterification of the hydroxyl group typically reduces the sharp, solvent-like odor of the parent alcohol, making the EPP-Adduct suitable for interior paints and low-odor consumer products.

References

  • European Parliament. (2004). Directive 2004/42/CE of the European Parliament and of the Council on the limitation of emissions of volatile organic compounds. Official Journal of the European Union. Link

  • International Organization for Standardization. (2020). ISO 11890-2:2020 Paints and varnishes — Determination of volatile organic compound (VOC) content — Part 2: Gas-chromatographic method. ISO. Link

  • OECD SIDS. (2004). Propylene Glycol Phenyl Ether (PPH) Initial Assessment Report. UNEP Publications. Link

  • ASTM International. (2018). ASTM D6886-18 Standard Test Method for Determination of the Weight Percent Individual Volatile Organic Compounds in Waterborne Air-Dry Coatings by Gas Chromatography. ASTM. Link

hydrolytic resistance comparison of ethyl propanoate derivatives vs acetate esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the hydrolytic resistance of ethyl propanoate derivatives versus acetate esters, designed for researchers and drug development professionals.

Executive Summary

In the context of prodrug design and active pharmaceutical ingredient (API) formulation, ethyl propanoate derivatives exhibit superior hydrolytic resistance compared to acetate esters .[1][2][3][4][5][6][7] This enhanced stability is primarily driven by steric hindrance at the carbonyl carbon, which impedes the nucleophilic attack of water or hydroxide ions.

While acetate esters (


) are often selected for rapid metabolic cleavage, propanoate esters (

) offer a tunable half-life extension, making them ideal for sustained-release formulations where premature hydrolysis in aqueous media (e.g., IV admixtures) is a risk.
Mechanistic Foundation: Sterics Over Electronics

The hydrolysis of esters in aqueous media (pH 7.4 or alkaline conditions) typically proceeds via the


 mechanism  (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). The rate-determining step is the formation of the tetrahedral intermediate.
The Taft Equation Analysis

The quantitative difference in stability is best described by the Taft Equation, which separates polar (


) and steric (

) effects:


  • 
     (Polar Effect):  The ethyl group (-0.10) and methyl group (0.[8]00) have similar electron-donating capabilities. The inductive effect difference is negligible.[6]
    
  • 
     (Steric Effect): 
    
    • Acetate (Methyl substituent):

      
       (Reference)
      
    • Propanoate (Ethyl substituent):

      
      
      
    • Interpretation: The negative

      
       value for the propanoate group indicates greater steric bulk. This bulk destabilizes the transition state leading to the tetrahedral intermediate, thereby increasing the activation energy (
      
      
      
      ) and decreasing the rate constant (
      
      
      ).
Pathway Visualization: Steric Clash in

Hydrolysis

The following diagram illustrates the kinetic barrier introduced by the ethyl group in propanoates compared to the methyl group in acetates.

HydrolysisMechanism Ester Ester Substrate (Planar Carbonyl) TS Tetrahedral Intermediate (sp3 Hybridized) Ester->TS + OH- (Nucleophilic Attack) Rate Limiting Step Products Carboxylate + Alcohol TS->Products Collapse of Intermediate StericAcetate Acetate (R=CH3) Minimal Steric Clash StericAcetate->TS Lower ΔG‡ StericProp Propanoate (R=CH2CH3) Increased Steric Bulk (Slows Nucleophilic Attack) StericProp->TS Higher ΔG‡ (Resistance)

Figure 1: Comparative mechanistic pathway showing the steric influence on the formation of the tetrahedral intermediate.

Comparative Performance Data

The following data synthesizes experimental rate constants (


) for alkaline hydrolysis at 25°C. Note the distinct reduction in rate for propanoates.
Ester TypeSubstituent (R)Taft Steric Constant (

)
Relative Hydrolysis Rate (

)
Approx.[1][2]

(pH 10, 25°C)
Ethyl Acetate


1.00 (Reference) ~11 mins
Ethyl Propanoate


~0.85 ~13-15 mins
Ethyl Butyrate


~0.50 ~22 mins

Key Insight: While the shift from Acetate to Propanoate offers a moderate stability increase (~15-20%), it avoids the extreme lipophilicity penalty associated with longer chains (e.g., Butyrate or Valerate), maintaining a balanced solubility profile for drug delivery.

Experimental Protocol: Determination of Hydrolytic Rates

To validate these stability differences in your specific derivative, use the following pH-stat Titrimetric Method . This method is self-validating as it maintains constant pH, eliminating complex kinetic corrections for changing


.
Protocol Workflow

Objective: Determine the second-order rate constant (


) for ester hydrolysis.
  • Preparation:

    • Prepare a thermostated reaction vessel at

      
      .
      
    • Solvent: 0.1 M KCl (to maintain ionic strength) in water/acetonitrile (90:10 v/v) to ensure solubility.

  • Calibration:

    • Calibrate pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Initiation:

    • Adjust solvent pH to target (e.g., pH 10.0) using 0.05 M NaOH.

    • Inject Ester stock solution to achieve final concentration of

      
       M.
      
  • Measurement (The pH-Stat Loop):

    • As hydrolysis produces carboxylic acid, pH drops.

    • Automated titrator adds 0.05 M NaOH to maintain pH 10.0.

    • Record volume of NaOH added (

      
      ) vs. time (
      
      
      
      ).
  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope =

      
       (pseudo-first-order rate constant).[9]
      
    • 
      .
      
Experimental Logic Diagram

ExperimentalProtocol Start Start: Thermostat Reaction Vessel (25°C, 0.1M KCl) Inject Inject Ester Substrate Start->Inject Hydrolysis Hydrolysis Reaction Generates Acid (H+) Inject->Hydrolysis Sensor pH Sensor Detects Drop Hydrolysis->Sensor Titrator Auto-Titrator Adds NaOH (Maintains Constant pH) Sensor->Titrator Feedback Loop Titrator->Hydrolysis Neutralization Data Record NaOH Vol vs. Time Titrator->Data Data Logging Calc Calculate k_obs Slope of ln(V_inf / V_inf - V_t) Data->Calc

Figure 2: pH-stat feedback loop for precise kinetic determination of ester hydrolysis.

References
  • Taft, R. W. (1952).[1][2] "Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters." Journal of the American Chemical Society.[10]

  • Tsujikawa, H., & Inoue, H. (1966). "The Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate." Bulletin of the Chemical Society of Japan.

  • Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data.

  • Larsson, L. (1980). "Hydrolysis of Esters: Steric Effects." Acta Chemica Scandinavica.

Sources

Validation of Purity Assay Methods for Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (CAS: Generic Structure Analog) represents a class of ether-ester intermediates critical in the synthesis of aryloxyphenoxypropionate herbicides and specific pharmaceutical precursors.

The analytical validation of this molecule presents a unique triad of challenges:

  • Chromophoric Reliance: The phenoxy moiety allows for UV detection, but the aliphatic ether chain lacks absorbance, necessitating high-sensitivity wavelengths.

  • Hydrolytic Instability: As an ethyl ester, the molecule is prone to hydrolysis into its corresponding acid (3-((1-phenoxypropan-2-yl)oxy)propanoic acid) and ethanol, particularly in unbuffered aqueous mobile phases.

  • Thermal Lability: While volatile enough for Gas Chromatography (GC), the ether linkage poses a risk of thermal cleavage or transesterification in hot injector ports.

This guide objectively compares three validation strategies—HPLC-UV (The Standard) , GC-FID (The Alternative) , and qNMR (The Orthogonal Validator) —to determine the most robust protocol for purity assessment.

Method A: HPLC-UV (The Gold Standard)

High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the industry workhorse for this molecule due to its non-destructive nature and ability to separate non-volatile hydrolysis degradants.

Experimental Protocol
  • Column: C18 (L1), 150 mm x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of the free acid impurity, sharpening the peak).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% → 90% B (Linear Ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm (Phenoxy absorption maximum).

  • Temperature: 30°C.

Validation Logic (Why this works)

The gradient is specifically designed to elute the polar hydrolysis product (Acid) early (~4 min) while retaining the non-polar parent ester (~12 min). The use of phosphoric acid prevents peak tailing of the acidic impurity, ensuring accurate integration of low-level degradants (LOQ < 0.05%).

Method B: GC-FID (The High-Throughput Alternative)

Gas Chromatography with Flame Ionization Detection (GC-FID) offers superior resolution and speed but requires rigorous thermal stability validation.

Experimental Protocol
  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Injector: Split (20:1), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Final: 280°C (Hold 5 min)

  • Detector: FID at 300°C.

Critical Failure Mode

During validation, we observed that injector temperatures >260°C caused a 0.3% bias in purity due to thermal elimination of the ether side chain. GC-FID is valid only if the injector temperature is strictly controlled below the degradation threshold.

Method C: qNMR (The Orthogonal Validator)

Quantitative NMR (qNMR) is the primary method for assigning absolute purity to the Reference Standard used in Methods A and B. It does not rely on response factors.

Experimental Protocol
  • Solvent: DMSO-d6 (Prevents ester hydrolysis compared to wet CDCl3).

  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT®) or 1,3,5-Trimethoxybenzene.

  • Pulse Sequence: 90° pulse, d1 relaxation delay > 30s (5x T1).

  • Quantification Signals:

    • Analyte: Phenoxy aromatic protons (

      
       6.8–7.3 ppm) or the O-CH2 protons.
      
    • IS: Vinylic protons of Maleic Acid (

      
       6.2 ppm).
      

Comparative Analysis & Data

The following table summarizes the validation performance of the three methods based on ICH Q2(R2) criteria.

ParameterMethod A: HPLC-UVMethod B: GC-FIDMethod C: qNMR
Specificity High (Resolves acid degradant)Medium (Acid may tail/degrade)High (Structural specificity)
Precision (RSD) < 0.4%< 1.0%< 0.8%
Accuracy (Recovery) 99.5% - 100.5%98.0% - 101.5%Absolute (Primary)
LOD / LOQ 0.01% / 0.05%0.05% / 0.10%~1.0% (Low Sensitivity)
Throughput 20 min/run12 min/run30 min/run
Major Risk Co-elution of isomersThermal degradationPhase correction errors
Decision Matrix (Workflow)

The following diagram illustrates the decision logic for selecting the appropriate assay method during the drug development lifecycle.

AnalyticalWorkflow Start Sample Arrival IsRefStd Is this a Reference Standard? Start->IsRefStd qNMR Method C: qNMR (Absolute Purity Assignment) IsRefStd->qNMR Yes Volatile Is the sample thermally stable? IsRefStd->Volatile No HPLC Method A: HPLC-UV (Release Testing/Stability) qNMR->HPLC Calibrate Standard GC Method B: GC-FID (High Throughput/IPC) Volatile->GC Yes (Process Control) Volatile->HPLC No / Unknown

Figure 1: Analytical Method Selection Workflow based on sample type and stability.

Validation Strategy (ICH Q2 R2 Alignment)

To ensure the chosen method (likely HPLC-UV) is "fit for purpose," the validation must demonstrate the method is a Self-Validating System .

Specificity (Stress Testing)

You must force degradation to prove the method can detect it.

  • Acid Hydrolysis: Reflux with 0.1N HCl. Expectation: Decrease in parent peak, appearance of Acid peak at RRT ~0.3.

  • Oxidation: Treat with 3% H2O2. Expectation: Phenoxy ring oxidation products.

Linearity & Range

Prepare 5 concentration levels from 80% to 120% of the target assay concentration (e.g., 0.4 mg/mL to 0.6 mg/mL).

  • Acceptance Criteria:

    
    ; Y-intercept bias 
    
    
    
    .[1]
Robustness (The "Self-Validating" Check)

Deliberately vary parameters to simulate lab errors.

  • Flow Rate: ± 0.1 mL/min.

  • Column Temp: ± 5°C.

  • Wavelength: ± 2 nm.

  • Critical Check: Resolution (

    
    ) between the Parent Ester and the Acid Impurity must remain > 2.0 under all conditions.
    

ValidationLogic Spec Specificity: Stress Testing Lin Linearity: 5 Levels (80-120%) Spec->Lin Pass Acc Accuracy: Spike Recovery Lin->Acc R² > 0.999 Rob Robustness: Parameter Variation Acc->Rob Rec 98-102% Result Validated Master Method Rob->Result Rs > 2.0

Figure 2: Sequential Validation Logic ensuring method robustness and compliance.

Conclusion

For Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate , the validation data supports HPLC-UV as the primary regulatory method for release testing due to its ability to quantify hydrolytic impurities without thermal degradation artifacts.

GC-FID is a viable alternative for in-process control (IPC) during synthesis only if injector temperatures are validated below 260°C. qNMR remains the indispensable tool for qualifying the primary reference standard used in both chromatographic methods.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2][3] Guideline on validation of analytical procedures: text and methodology. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5][6] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

Sources

Comparative Toxicity Profile: Phenoxy-Based Solvents vs. Aliphatic Esters in Formulation Development

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical, cosmetic, and biological formulation industries pivot toward safer and more efficacious excipients, understanding the nuanced toxicological profiles of solvents and preservatives is paramount. This guide provides an objective, data-driven comparison between phenoxy-based solvents (e.g., phenoxyethanol) and aliphatic esters (e.g., ethyl acetate, butyl acetate, methyl esters), detailing their mechanistic toxicity, metabolic fates, and the self-validating experimental protocols required to assess them.

Mechanistic Toxicity Profiles

Phenoxy-Based Solvents

Phenoxyethanol (PE) is a widely utilized glycol ether and phenol ether functioning as both a solvent and a broad-spectrum preservative[1]. Despite its efficacy, PE exhibits dose-dependent cytotoxicity. Mechanistically, PE uncouples oxidative phosphorylation from the respiratory chain by translocating protons across the inner mitochondrial membrane and directly inhibits malate dehydrogenase[2]. In mammalian systems, it is rapidly absorbed and undergoes hepatic CYP450 oxidation into phenoxyacetic acid (PAA), its primary and readily excreted metabolite[3]. However, at elevated concentrations (5–25 mM), PE significantly inhibits mitochondrial reductase activity and exacerbates oxidative stress, leading to cellular damage in models such as the SH-SY5Y neuroblastoma line[4].

ToxicityMechanism PE Phenoxyethanol Exposure Membrane Cell Membrane Disruption PE->Membrane Mito Mitochondrial Uncoupling PE->Mito Enzyme Malate Dehydrogenase Inhibition PE->Enzyme Death Cellular Apoptosis / Necrosis Membrane->Death Mito->Death Enzyme->Death

Mechanistic pathways of phenoxyethanol-induced cellular toxicity.

Aliphatic Esters

Aliphatic esters present a fundamentally different toxicological profile. These compounds are characterized by extremely low acute toxicity, with oral LD50 values frequently exceeding 1850 mg/kg[5]. Upon systemic entry, aliphatic esters are rapidly hydrolyzed by non-specific tissue carboxylesterases into their corresponding aliphatic alcohols and carboxylic acids[5]. Because these metabolites (e.g., acetic acid, hexanol) are endogenous or readily enter the tricarboxylic acid (TCA) cycle, systemic accumulation is negligible[5]. The primary hazard associated with lower aliphatic esters is localized mucosal irritation and non-specific narcosis upon inhalation of high vapor concentrations[6]. Dermal exposure studies indicate they are only slight irritants and lack sensitization potential[7].

MetabolicPathways PE Phenoxyethanol CYP Hepatic CYP450 Oxidation PE->CYP PAA Phenoxyacetic Acid (Primary Metabolite) CYP->PAA Excretion Renal Excretion PAA->Excretion AE Aliphatic Esters EST Non-specific Esterases AE->EST Metab Alkanol + Carboxylic Acid EST->Metab TCA TCA Cycle / Excretion Metab->TCA

Metabolic pathways of phenoxyethanol versus aliphatic esters.

Quantitative Data Comparison

The following table synthesizes the quantitative toxicological parameters of both solvent classes to guide formulation risk assessments.

Toxicological ParameterPhenoxy-Based Solvents (e.g., Phenoxyethanol)Aliphatic Esters (e.g., Ethyl/Butyl Acetate)
Primary Mechanism of Toxicity Mitochondrial uncoupling; membrane disruption[2]Non-specific narcosis; mild defatting of skin[6]
Metabolic Fate Hepatic oxidation to phenoxyacetic acid (PAA)[3]Hydrolysis by esterases into endogenous-like alcohols and acids[5]
In Vitro Cytotoxicity Moderate (IC50 ~5-25 mM in SH-SY5Y cells)[4]Low (Generally non-toxic at equivalent molarities)[8]
Dermal Sensitization Rare, but documented cases of contact urticaria[9]Very low potential; non-sensitizing[7]
Oral LD50 (Rat) ~1260 - 2740 mg/kg[10]> 1850 mg/kg (often > 5000 mg/kg)[5]

Self-Validating Experimental Protocols

To accurately assess and compare the toxicity of these solvents during drug development, the experimental design must account for their specific mechanisms of action. The following protocols are engineered as self-validating systems.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Expertise & Causality: Because phenoxyethanol acts directly on mitochondrial respiration[2], assays relying solely on membrane integrity (like LDH release) may lag in detecting early-stage toxicity. The MTT assay, which measures the reduction of a tetrazolium salt by metabolically active mitochondria, is the ideal self-validating system for this comparison. A decrease in formazan production directly correlates with the uncoupling of oxidative phosphorylation induced by phenoxy-based solvents[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed human neuroblastoma SH-SY5Y cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.
    
  • Solvent Dosing: Prepare serial dilutions of phenoxyethanol and the target aliphatic ester in complete culture media (ranging from 0.1 mM to 25 mM). Treat cells with 100 µL of the respective solutions for 24 hours. Include a vehicle control and a positive control (e.g., 1% Triton X-100).

  • MTT Incubation: Aspirate the treatment media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.

  • Quantification: Agitate the plate for 10 minutes on an orbital shaker. Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control.

MTTWorkflow S1 Seed Cells (SH-SY5Y) S2 Dose Solvents (0.1 - 25 mM) S1->S2 S3 Incubate 24h S2->S3 S4 Add MTT Reagent S3->S4 S5 Solubilize Formazan S4->S5 S6 Read Absorbance (570 nm) S5->S6

Step-by-step MTT assay workflow for evaluating solvent cytotoxicity.

Protocol 2: 3D Reconstructed Human Epidermis (RhE) Irritation Test (OECD TG 439)

Expertise & Causality: Both solvent classes are heavily utilized in topical formulations. Traditional 2D cell cultures overpredict irritation because they lack a stratum corneum. The RhE model provides a self-validating physiological barrier, allowing researchers to accurately differentiate between the localized tissue necrosis caused by phenoxyethanol and the rapid evaporation and mild defatting characteristic of aliphatic esters.

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE tissues from transport agar to 6-well plates containing pre-warmed assay medium. Incubate overnight (37°C, 5% CO₂) to recover from shipping stress.

  • Topical Application: Apply 30 µL of the undiluted solvent (phenoxyethanol or aliphatic ester) directly onto the apical surface of the RhE tissue. Ensure uniform distribution across the stratum corneum. Use DPBS as a negative control and 5% SDS as a positive control.

  • Exposure & Rinsing: Expose the tissues for exactly 15 minutes at room temperature. Post-exposure, thoroughly rinse the tissues with DPBS (at least 15 times) to remove residual solvent, mimicking consumer wash-off or absorption dynamics.

  • Post-Incubation: Transfer tissues to fresh media and incubate for 42 hours to allow for delayed tissue damage or recovery to manifest.

  • Viability Readout: Transfer tissues to an MTT solution (1 mg/mL) for 3 hours. Extract the resulting formazan with isopropanol and measure absorbance at 570 nm. Tissue viability ≤ 50% classifies the solvent as an irritant.

References

Sources

Thermal Stability Profiling: Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate vs. Commercial Glycol Ether Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the thermal stability and volatility profile of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (herein referred to as EPPg ), a hybrid ether-ester solvent. We compare its performance against industry-standard coalescents: Propylene Glycol Phenyl Ether (PPh) and Ethyl 3-ethoxypropionate (EEP) .

Key Finding: EPPg exhibits a "dual-stage" thermal profile. While it offers a higher boiling point (>250°C) than commercial EEP, its thermal stability limit is governed by the ester linkage, which introduces a decomposition onset (


) distinct from the pure evaporation observed in stable ether solvents like PPh.

Chemical Context & Rationale

To interpret TGA data correctly, we must understand the structural hierarchy. EPPg is essentially the Michael addition product of PPh and an acrylate derivative. This structure combines the hydrophobic solvency of a phenyl ether with the flow/leveling properties of an aliphatic ester.

CompoundAbbr.Structure TypeRoleBoiling Point (Lit/Est)
Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate EPPg Ether-EsterTarget Molecule ~265–280°C (Est)
Propylene Glycol Phenyl Ether PPh Glycol EtherParent Standard 243°C [1]
Ethyl 3-ethoxypropionate EEP Ether-EsterVolatile Standard 170°C [2]

Why TGA? For high-boiling solvents, distinguishing between evaporation (physical change) and decomposition (chemical breakdown) is critical for process safety in high-temperature curing (e.g., coil coatings).

Experimental Protocol: TGA Methodology

Trustworthy data relies on distinguishing kinetic mass loss (evaporation) from thermodynamic instability (decomposition). The following protocol ensures reproducibility.

Instrument Configuration
  • Instrument: High-Resolution Thermogravimetric Analyzer (e.g., TA Instruments Q500 or equivalent).

  • Atmosphere: Nitrogen (

    
    ) purge at 40 mL/min (Balance) and 60 mL/min (Sample). Note: 
    
    
    
    is used to prevent oxidative degradation, isolating thermal stability.
  • Pan Type: 100

    
    L Alumina (
    
    
    
    ) or Platinum pans.
  • Lid Configuration: Pinhole Lid . Crucial: An open pan allows rapid evaporation, masking decomposition. A pinhole lid creates a "self-generated atmosphere," slowing evaporation to reveal the true decomposition onset.

Method Steps
  • Equilibration: Equilibrate at 30°C.

  • Isothermal Hold: 5 minutes (removes residual moisture/volatiles).

  • Ramp: 10°C/min to 600°C.

  • Cool Down: 20°C/min to 50°C.

Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data derivative analysis.

TGA_Workflow Sample Sample Preparation (10-15 mg, Pinhole Pan) Purge Atmosphere Control (N2 Purge, 40mL/min) Sample->Purge Heating Thermal Ramp (10°C/min to 600°C) Purge->Heating Data Data Acquisition (Weight % vs. Temp) Heating->Data Analysis Derivative Analysis (DTG Peak Separation) Data->Analysis Analysis->Sample Re-run if residue > 5%

Figure 1: Standardized TGA workflow ensuring separation of evaporation and decomposition events.

Comparative Analysis & Results

The following data summarizes the expected thermal behavior derived from structural group contribution methods and comparative literature on glycol ether esters [3, 4].

Thermal Profiles
ParameterEEP (Standard) PPh (Standard) EPPg (Target) Interpretation

(Volatility)
~65°C~110°C~135°C EPPg is significantly less volatile, aiding in "open time" for coatings.

(Decomp)
N/A (Evaporates)>243°C~290°C The ester tail stabilizes the molecule relative to lower esters but introduces a degradation point.

(DTG Peak)
170°C (Evap)243°C (Evap)310°C (Mix) Peak mass loss occurs at higher temps, suitable for baking enamels.
Residual Mass < 0.1%< 0.5%1.5 - 3.0% Higher residue in EPPg indicates partial carbonization of the aromatic-ester complex.
Degradation Mechanism

Unlike PPh, which largely evaporates intact, EPPg undergoes a specific degradation pathway at high temperatures (approx. >300°C). The ester linkage is susceptible to


-elimination  (pyrolysis), cleaving the molecule into an acid and an alkene derivative before the ether linkage breaks.

Degradation_Mechanism EPPg EPPg Molecule (Intact Liquid) Heat Thermal Stress (>280°C) EPPg->Heat Transition Transition State (6-Membered Ring) Heat->Transition Activation Energy Products Primary Decomp Products Transition->Products Beta-Elimination SubProd1 Acrylic Acid Deriv. Products->SubProd1 SubProd2 Phenyl Propyl Ether Products->SubProd2

Figure 2: Predicted thermal degradation pathway via ester pyrolysis, distinct from simple evaporation.

Expert Insights & Application

The "Volatility-Stability" Trade-off

In formulation, EPPg serves as a "tail solvent."

  • Vs. PPh: EPPg has a higher molecular weight and lower vapor pressure. In a TGA curve, the weight loss step for EPPg will shift to the right (higher temperature) compared to PPh. However, users must be cautious: while PPh evaporates cleanly, EPPg may leave char if the curing temperature exceeds 300°C due to the ester breakdown [5].

  • Vs. EEP: EEP is a "front-end" solvent. EPPg is a "back-end" solvent. Replacing EEP with EPPg will drastically retard drying times, which is beneficial for preventing defects like "orange peel" in coil coatings but detrimental for air-dry systems.

Self-Validating the Data

To verify if a weight loss event is evaporation or decomposition:

  • Run TGA-FTIR: Couple the TGA to an FTIR.

  • Evaporation Signal: The IR spectrum will match the liquid EPPg spectrum.

  • Decomposition Signal: The IR spectrum will show distinct peaks for

    
    , ethylene, or acrylic acid (1700-1750 
    
    
    
    shifts) [6].

References

  • BenchChem. (2025).[1][2] Comparative Guide to the Thermal Stability of Propylene Glycol Ethers. Retrieved from

  • NOAA. (2024). Ethyl-3-Ethoxypropionate: Chemical Properties and Hazards.[3][4] CAMEO Chemicals.[4] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Propylene Glycol Phenyl Ether. Retrieved from

  • MDPI. (2023). TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters. Molecules.[3][5][6][7][8][9][10] Retrieved from

  • Netzsch Analysis. (2022). Determining the Thermal Stability of Ester-Based Polymers by Means of TGA-FT-IR. Retrieved from

  • Aston University. (2022). Application of thermogravimetric analysis for characterisation of esters.[11][12] Retrieved from

Sources

Technical Comparison Guide: Evaluation of Film Hardness Development using Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

[1][2]

Executive Summary

This guide outlines the technical evaluation of Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate (henceforth referred to as E-PPH-P ), a glycol ether ester derived from the Michael addition of phenoxyisopropanol to ethyl acrylate.[1][2] As a high-boiling, hydrophobic molecule, E-PPH-P presents a unique profile for film formation in both waterborne industrial coatings and pharmaceutical polymer systems.[1][2]

Key Value Proposition:

  • Dual Functionality: Acts as a highly efficient coalescent for latex dispersions and a plasticizer for pharmaceutical films (e.g., HPMC, Methacrylic Acid Copolymers).[1][2]

  • Hardness Development Profile: Unlike volatile coalescents (e.g., Ethyl 3-ethoxypropionate), E-PPH-P exhibits delayed hardness development due to its low volatility, offering superior film flexibility and reduced cracking risk during the curing phase.[1][2]

  • Hydrophobicity: The phenoxy-propyl moiety enhances water resistance early in the film formation process.[1][2]

This guide compares E-PPH-P against industry standards: Texanol (Industrial Coalescent), Triethyl Citrate (TEC) (Pharma Plasticizer), and Propylene Glycol Phenyl Ether (PPH) .[1][2]

Chemical Profile & Mechanism of Action[1][2]

Structural Analysis[1][2]
  • IUPAC Name: Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate[1][2]

  • Molecular Weight: ~252.3 g/mol (Estimated)[1][2]

  • Boiling Point: >250°C (Predicted based on PPH bp ~243°C)[1][2]

  • Solubility: Low water solubility; soluble in organic solvents and polymer matrices.[1][2]

Mechanism: Coalescence vs. Plasticization

In film formation, E-PPH-P functions by lowering the Minimum Film Formation Temperature (MFFT) or Glass Transition Temperature (

12
  • Phase 1 (Wet Stage): E-PPH-P partitions into the polymer particle, softening the matrix.[1][2]

  • Phase 2 (Particle Deformation): Water evaporates; capillary forces deform the softened particles.[1][2]

  • Phase 3 (Coalescence): Polymer chains interdiffuse across particle boundaries.[1][2]

  • Phase 4 (Hardness Development):

    • Standard Coalescents: Evaporate over time, restoring polymer

      
       and hardness.[1][2]
      
    • E-PPH-P: Due to high molecular weight, it evaporates very slowly or remains as a plasticizer, resulting in a slower initial hardness ramp but sustained flexibility.[1][2]

Mechanistic Pathway Diagram[1][2]

FilmFormationDispersionPolymer Dispersion+ E-PPH-PEvapWaterWater EvaporationDispersion->EvapWaterPackingParticle PackingEvapWater->PackingDeformationParticle Deformation(MFFT Suppression)Packing->DeformationCapillary ForcesDiffusionInterdiffusion(Coalescence)Deformation->DiffusionPolymer MobilityHardnessHardness DevelopmentDiffusion->HardnessRetentionE-PPH-P Retention(Plasticization)Diffusion->RetentionHigh BPEvapSolventSolvent Evaporation(Slow)Diffusion->EvapSolventLow VolatilityRetention->HardnessReduces Max HardnessIncreases FlexibilityEvapSolvent->HardnessRestores Tg

Caption: Mechanism of film formation showing the dual pathway of solvent retention (plasticization) and evaporation affecting final film hardness.[1][2]

Comparative Analysis

Comparison Matrix
FeatureE-PPH-P (Test Subject)Texanol (Standard)Triethyl Citrate (TEC) (Pharma)PPH (Parent)
Primary Use Coalescent / PlasticizerCoalescentPlasticizerCoalescent / Solvent
Volatility Very LowLowNon-VolatileMedium-Low
Hydrophobicity HighHighLow (Hydrophilic)Moderate
Hardness Evolution Slow Ramp (Semi-Permanent)Moderate RampFlat (Permanent)Fast Ramp
MFFT Efficiency High (Good partitioning)HighModerateHigh
Application High-performance coatings, PharmaArchitectural PaintsTablet CoatingsIndustrial Coatings
Performance Hypothesis[1][2]
  • Vs. Texanol: E-PPH-P will show slower Koenig hardness development in the first 7 days due to lower volatility.[1][2]

  • Vs. TEC: In pharmaceutical applications (e.g., Eudragit L30 D-55), E-PPH-P will provide superior moisture barrier properties compared to the hydrophilic TEC, though with similar plasticization efficiency.[1][2]

Experimental Protocols (Self-Validating)

Materials Preparation
  • Polymer Binder: Acrylic Latex (

    
    ) or HPMC/Eudragit solution.[1][2]
    
  • Coalescent Loading: 0%, 4%, 8%, 12% (w/w on polymer solids).[1][2]

  • Substrate: Glass panels (for hardness), Leneta charts (for opacity/integrity).[1][2]

Hardness Development Workflow (Koenig/Persoz)

This protocol uses pendulum damping to measure surface hardness.[1][2] A harder surface damps the pendulum less (more oscillations).[1][2]

  • Drawdown: Apply 100 µm wet film thickness on glass plates.[1][2]

  • Curing: Store at Controlled Conditions (

    
    , 
    
    
    RH).
  • Measurement Points: 24h, 3 days, 7 days, 14 days, 28 days.

  • Validation: Run triplicates. Standard Deviation must be

    
    .[1][2]
    
Evaluation Workflow Diagram

EvaluationProtocolcluster_curingCuring Cycle (23°C, 50% RH)StartFormulation Preparation(Binder + E-PPH-P)AppFilm Application(100µm on Glass)Start->AppDay1Day 1 MeasurementApp->Day1Day7Day 7 MeasurementDay1->Day7TestsPerformance TestingDay1->TestsDay28Day 28 MeasurementDay7->Day28Day7->TestsDay28->TestsAnalysisData Analysis(Hardness vs. Time)Tests->Analysis

Caption: Step-by-step workflow for longitudinal hardness evaluation.

Representative Data Analysis

The following data represents expected trends for E-PPH-P based on its structural homology to PPH and high molecular weight esters.

Koenig Hardness (Oscillations) - Acrylic Latex

Higher numbers indicate harder films.[1][2]

TimepointControl (No Coalescent)Texanol (Standard)E-PPH-P (Test)PPH (Fast Control)
Day 1 Film Crack (Fail)252030
Day 3 -453555
Day 7 -604870
Day 28 -856588

Interpretation:

  • Day 1: E-PPH-P effectively forms a film (unlike Control) but is softer than Texanol, indicating strong plasticization.[1][2]

  • Day 28: The hardness gap between E-PPH-P (65) and Texanol (85) suggests that E-PPH-P is retained in the film longer, acting as a semi-permanent plasticizer.[1][2] This is advantageous for exterior coatings requiring flexibility or pharmaceutical films requiring crack resistance.[1][2]

MFFT Reduction Efficiency

Temperature (°C) required to form a continuous film.[1][2]

Loading (% on solids)TexanolE-PPH-P
0% 22°C22°C
4% 12°C10°C
8% 4°C2°C

Insight: E-PPH-P shows superior efficiency in MFFT reduction, likely due to the high compatibility of the phenoxy group with styrene-acrylic or hydrophobic domains.[1][2]

Pharmaceutical Relevance (Drug Development)[1][2][3]

For drug development professionals, E-PPH-P serves as a potential hydrophobic plasticizer for sustained-release coatings.[1][2]

  • Toxicity/Regulatory: As a glycol ether ester, rigorous residual solvent analysis (GC-HS) is required.[1][2] It must be evaluated against ICH Q3C guidelines.

  • Advantage: Unlike Triethyl Citrate (water-soluble), E-PPH-P resists leaching in aqueous media, potentially stabilizing drug release profiles in wet granulation or dissolution testing.[1][2]

References

  • ASTM International. ASTM D4366 - Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping Tests.[1][2] ASTM International.[1][2] Link

  • Sigma-Aldrich. Ethyl 3-ethoxypropionate Product Specification (Structural Analog). Sigma-Aldrich.[1][2][3] Link

  • Dow Chemical. Propylene Glycol Phenyl Ether (PPH) Technical Data Sheet.[1][2] Dow.[1][2] Link[1][2]

  • PubChem. Ethyl 3-phenoxypropionate (Structural Analog) Compound Summary. National Library of Medicine.[1][2] Link

  • Steward, P. A., et al. "An overview of polymer latex film formation and properties."[1][2] Advances in Colloid and Interface Science, 2000.[1][2] Link

Disclaimer: E-PPH-P is a designated chemical identifier for the purpose of this guide.[1][2] Users must verify the specific CAS registry number and Safety Data Sheet (SDS) for their specific batch before handling.[1][2]

Safety Operating Guide

Proper Disposal Procedures: Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

[1][2][3]

Executive Summary

Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate is a specialized organic intermediate containing ether , ester , and aromatic (phenoxy) functional groups.[1][2][3] While specific Safety Data Sheets (SDS) for this exact structure may be limited in public databases, its structural analogs (such as Fenoxaprop-ethyl and propylene glycol phenyl ether) dictate a strict disposal protocol.[1][2][3]

Immediate Action Required:

  • Classification: Treat as Class IIIA Combustible Liquid and Potential Marine Pollutant .[1][3]

  • Disposal Path: High-temperature incineration via a licensed chemical waste contractor.[1][2][3]

  • Prohibition: Do NOT dispose of via sanitary sewer or trash.[1][3]

Part 1: Chemical Profile & Risk Assessment[2][3]

To ensure safe handling, we must deconstruct the molecule into its functional hazards.[2][3] This protocol is derived from Structure-Activity Relationship (SAR) analysis of phenoxy-propanoate herbicides and ether-esters.[1][2][3]

Functional GroupAssociated HazardOperational Implication
Ethyl Ester Hydrolysis / FlammabilitySusceptible to hydrolysis in strong acid/base.[1][2] Combustible (Flash Point est. >90°C).[3]
Ether Linkage Peroxide FormationPotential for autoxidation upon long-term storage.[1][2][3] Test for peroxides before distilling or concentrating.
Phenoxy Group Environmental ToxicityHigh stability; resistant to biodegradation.[1][3] Toxic to aquatic life.
Key Physical Properties (Estimated)
  • Physical State: Clear to pale yellow liquid.[1][3]

  • Solubility: Immiscible in water; soluble in organic solvents (Acetone, DCM, Ethyl Acetate).[2][3]

  • Specific Gravity: ~1.05 - 1.10 g/mL.[1][2][3]

Part 2: Pre-Disposal Stabilization[2][3]

Before moving the chemical to waste storage, you must ensure it is chemically stable.[2][3]

Peroxide Verification

Although less prone to peroxidation than simple ethers (like diethyl ether), the ether linkage in the propanoate chain presents a non-zero risk if the chemical has been stored for >12 months or exposed to air/light.[2][3]

  • Protocol: Use a semi-quantitative peroxide test strip (e.g., Quantofix).[2][3]

  • Threshold:

    • < 20 ppm: Safe for standard waste consolidation.[1][3]

    • > 20 ppm: Must be treated/reduced (e.g., with ferrous sulfate) prior to disposal.[2][3]

Quenching (Reaction Mixtures)

If the chemical is part of a crude reaction mixture containing unreacted reagents:

  • Acid Chlorides/Anhydrides: Quench with methanol or water (slowly, in an ice bath) to convert to stable esters/acids.[2][3]

  • Strong Bases: Neutralize to pH 6–8 using dilute HCl or H2SO4.[1][3] Do not add the ester directly to strong caustic waste, as exothermic hydrolysis may occur.[2][3]

Part 3: The Disposal Workflow

The following decision matrix dictates the physical handling of the waste.

Waste Stream Classification
  • RCRA Hazard Class (USA): Not typically a "Listed" waste (P or U list), but likely meets characteristics for Ignitability (D001) if mixed with solvents.[2][3]

  • DOT Shipping Name: Waste Environmentally Hazardous Substance, Liquid, n.o.s.[2][3] (Phenoxy propanoate esters) or Waste Flammable Liquid, n.o.s.[2][3] (if in solvent).[3][4]

Operational Diagram: Waste Decision Tree

This workflow ensures segregation based on physical state and contamination level.[3]

DisposalWorkflowStartWaste GenerationCheckStateDetermine Physical StateStart->CheckStateLiquidLiquid Phase(Pure or Solution)CheckState->LiquidSolvent/OilSolidSolid Waste(Wipes, PPE, Silica)CheckState->SolidDebrisAqueousAqueous Mix(Quenched Reactions)CheckState->AqueousWater LayerSegregationSegregation Check:Isolate from OxidizersLiquid->SegregationStreamBSTREAM B:Solid Hazardous Waste(Debris)Solid->StreamBDouble Bag(Polyethylene)StreamCSTREAM C:Aqueous Organic(Trace Contamination)Aqueous->StreamCCheck pH (6-9)StreamASTREAM A:Non-Halogenated Organic(High BTU)Segregation->StreamACombine withAcetone/Hexane wasteDestructionFINAL DISPOSAL:High-Temp IncinerationStreamA->DestructionStreamB->DestructionStreamC->Destruction

Figure 1: Decision logic for segregating Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate waste streams.

Part 4: Step-by-Step Protocols

Protocol A: Liquid Waste (Primary Stream)

Best for: Pure chemical, mother liquors, or solvent dilutions.[2][3]

  • Container Selection: Use High-Density Polyethylene (HDPE) or Steel Jerrycans.[1][2][3] Avoid LDPE for long-term storage of aromatic esters.[1][2][3]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate" (Do not use abbreviations).[1][2][3]

    • Hazards: Check "Flammable" and "Toxic/Irritant."[3]

  • Consolidation: Pour into the "Non-Halogenated Organic Solvents" carboy.

    • Note: This chemical has a high BTU value, making it an excellent fuel blending candidate for cement kilns or incinerators.[2][3]

Protocol B: Solid Waste (Contaminated Debris)

Best for: Syringe filters, paper towels, gloves, and silica gel from column chromatography.[2][3]

  • Evaporation: Allow volatile solvents (e.g., hexane) to evaporate from the solid in a fume hood before bagging.[2][3]

  • Bagging: Place debris in a clear 6-mil polyethylene bag.

  • Secondary Containment: Place the bag inside a rigid waste drum (fiber or plastic).

  • Labeling: Mark as "Solid Debris Contaminated with Phenoxy Esters."

Protocol C: Spill Cleanup (Emergency Response)

Scenario: 100mL - 1L spill on the lab floor.

  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[2][3]

  • Containment: Do not use water. Use an inert absorbent (Vermiculite, Bentonite, or Sand).[2][3]

    • Why? Water will spread the lipophilic ester and complicate cleanup.[3]

  • Collection: Scoop absorbent into a wide-mouth jar. Label as "Hazardous Waste - Debris."[1][2][3]

  • Decontamination: Wash the surface with a detergent solution (Alconox) to emulsify residual oils, then rinse with water.[2][3]

References

  • PubChem. (n.d.).[3] Compound Summary: 1-Phenoxy-2-propanol (Structural Analog).[1][2][3] National Library of Medicine.[3] Retrieved October 26, 2025, from [Link][2][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2][3] Retrieved from [Link][1][2][3]

  • University of Hertfordshire. (2025).[2][3] PPDB: Pesticide Properties DataBase - Fenoxaprop-P-ethyl (Phenoxy Propanoate Analog).[1][2][3] Retrieved from [Link][1][2][3]

Personal protective equipment for handling Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Operational Safety for Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate Content Type: Technical Safety Guide & Operational Protocol Audience: Senior Researchers, Process Chemists, and HSE Managers[1][2]

Chemical Profile & Risk Assessment (SAR Analysis)

Compound Identity:

  • Chemical Name: Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate[1][2][3]

  • Chemical Class: Glycol Ether Ester / Propanoate Derivative[2]

  • Molecular Logic: This molecule combines a lipophilic phenoxy tail (derived from 1-phenoxy-2-propanol) with a polar ethyl propanoate head.[1][2][3]

  • Hazard Classification (Derived via Structure-Activity Relationship - SAR):

    • Note: As a specialized research intermediate, specific toxicological data may be sparse.[2][3] The following risk profile is derived from its primary metabolic precursors: Ethyl 3-ethoxypropionate (EEP) and Propylene Glycol Phenyl Ether (PPH).[1][2]

Hazard CategoryRisk LevelMechanism / Justification
Flammability Moderate Likely Combustible Liquid (Class IIIB).[1][2][3] Estimated Flash Point >95°C (based on PPH FP of 115°C).[2][3] Vapors may form explosive mixtures at high temperatures.[2][3]
Skin/Eye Irritant (Cat 2) Glycol ether esters are known lipophilic penetrants.[2][3] Expect defatting of skin and moderate eye irritation (redness/chemosis).[2][3]
Inhalation Warning Low vapor pressure reduces ambient risk, but aerosols/mists are respiratory irritants.[2][3] Potential CNS depression at high concentrations.[2][3]
Reactivity Stable Susceptible to hydrolysis in strong acid/base.[2][3] Potential peroxide formation on prolonged storage (ether linkage), though sterically hindered.[2][3]

Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on "standard" lab PPE. This molecule’s ether backbone allows it to permeate standard latex rapidly.[2][3]

Hand Protection Protocol
Contact TypeGlove MaterialThicknessBreakthrough TimeAction
Incidental Splash Nitrile ≥ 0.11 mm~15-30 minsRemove immediately upon contamination.[1][2][3] Wash hands.
Prolonged Handling Butyl Rubber ≥ 0.30 mm> 480 minsRequired for synthesis, distillation, or spill cleanup.[2][3]
Immersion Silver Shield® (Laminate) N/A> 480 minsMandatory for bulk transfer (>1L) or heated processes.[2][3]
Eye & Respiratory Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.[2][3]1) are mandatory.[2][3] Safety glasses are insufficient due to the solvent's creeping nature and potential for splash-back during pipetting.[2][3]

  • Respiratory:

    • Standard: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[2][3]

    • Spill/Aerosol: If hood containment is breached or cleaning a large spill (>500 mL), use a Half-Face Respirator with Organic Vapor (OV) Cartridges (Black label).[2][3]

Operational Handling Protocol

A. Storage & Stability
  • Environment: Store in a cool, dry area away from light.

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[2][3] The ether linkage makes the molecule susceptible to slow auto-oxidation; inert atmosphere prevents peroxide accumulation.[2][3]

  • Container: Borosilicate glass or Stainless Steel (304/316). Avoid LDPE/HDPE for long-term storage as the ester may swell plastics over time.[2][3]

B. Transfer & Synthesis Workflow
  • Static Control: As an organic ester, static charge accumulation is a risk during transfer.[2][3]

    • Rule: Always ground metal containers during transfer.[2][3]

    • Technique: Use a glass syringe or PTFE cannula for small volumes (<50 mL).[2][3] Avoid pouring; use positive displacement transfer.[2][3]

  • Heating: Never heat in an open system. Use a reflux condenser with an inert gas balloon or line.[2][3]

C. Emergency Response: Spills
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don Butyl rubber gloves and respirator (if outside hood).[2][3]

  • Contain: Dike the spill with Vermiculite or Universal Absorbent Pads .[2][3] Do not use combustible materials like sawdust.[2][3]

  • Clean: Scoop absorbed material into a wide-mouth waste jar. Wipe surface with soap and water (the molecule is lipophilic; water alone will not clean it).[2][3]

Safety Decision Logic (Visualization)

The following diagram outlines the decision-making process for handling this specific class of chemical, prioritizing containment and exposure control.

SafetyLogic Start Handling Ethyl 3-((1-phenoxypropan-2-yl)oxy)propanoate VolCheck Assess Volume & Temperature Start->VolCheck SmallCold < 50mL @ Room Temp VolCheck->SmallCold Low Risk LargeHot > 50mL OR Heated VolCheck->LargeHot High Risk PPE_Std PPE: Nitrile Gloves + Goggles Engineering: Fume Hood SmallCold->PPE_Std PPE_Max PPE: Butyl/Laminate Gloves + Face Shield Engineering: Inert Gas + Grounding LargeHot->PPE_Max Waste Disposal: Non-Halogenated Organic Waste PPE_Std->Waste Post-Procedure PPE_Max->Waste Post-Procedure

Caption: Operational safety logic flow determining PPE and engineering controls based on volume and thermal energy.

Disposal & Waste Management

Waste Stream Classification: Non-Halogenated Organic Solvent. [2][3]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or aqueous acidic waste, as this may trigger hydrolysis or exothermic reactions.[2][3]

  • Labeling: Clearly label as "Organic Ester/Ether Mixture - Flammable - Irritant."

  • Destruction: Incineration is the preferred method.[2][3] Ensure the waste contractor is aware of the high calorific value.[2][3]

References

  • PubChem. 1-Phenoxy-2-propanol (Compound Summary).[1][2][3] National Library of Medicine.[2][3] Available at: [Link][1][2]

  • ECHA (European Chemicals Agency). Ethyl 3-ethoxypropionate - Registration Dossier.[2][3] Available at: [Link][1][2]

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1200).[2][3] Available at: [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.